Zoniclezole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-3-(1-imidazol-1-ylethyl)-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-8(16-5-4-14-7-16)12-10-6-9(13)2-3-11(10)17-15-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKRARTVXMQOBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC2=C1C=C(C=C2)Cl)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869671 | |
| Record name | 5-Chloro-3-[1-(1H-imidazol-1-yl)ethyl]-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121929-20-2 | |
| Record name | Zoniclezole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121929202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZONICLEZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1C5F0K79E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Zonisamide
Disclaimer: Initial searches for "Zoniclezole" did not yield any relevant results. Based on the phonetic similarity, this document provides a comprehensive overview of the mechanism of action for Zonisamide (B549257) . It is presumed that "this compound" was a misspelling of "Zonisamide."
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zonisamide is a benzisoxazole derivative with a multifaceted mechanism of action that contributes to its broad-spectrum anticonvulsant and neuroprotective properties. Unlike many antiepileptic drugs (AEDs) that target a single pathway, zonisamide exerts its effects through a combination of primary and secondary mechanisms. The core of its action lies in the modulation of voltage-gated ion channels, specifically the blockade of voltage-gated sodium channels (VGSCs) and T-type calcium channels. This dual action effectively suppresses neuronal hyperexcitability and the propagation of seizure activity.
Beyond its primary targets, zonisamide also exhibits several secondary mechanisms that may contribute to its therapeutic efficacy. These include weak inhibition of carbonic anhydrase, modulation of neurotransmitter systems (GABAergic and glutamatergic), and inhibition of monoamine oxidase B (MAO-B). Furthermore, emerging evidence highlights the neuroprotective effects of zonisamide, which are attributed to its ability to mitigate oxidative stress and inhibit apoptotic pathways. This in-depth guide will dissect each of these mechanisms, presenting the available quantitative data and detailing the experimental protocols used for their elucidation.
Primary Mechanisms of Action
Blockade of Voltage-Gated Sodium Channels (VGSCs)
Zonisamide's interaction with VGSCs is a cornerstone of its anticonvulsant activity. It exhibits a state-dependent blockade, preferentially binding to the inactivated state of the channel. This mechanism allows for a targeted reduction of high-frequency neuronal firing, a hallmark of epileptic seizures, with minimal impact on normal neuronal activity.
| Parameter | Value | Channel/Preparation | Reference |
| Dissociation Constant (Kd) for Fast Inactivated State | 12 µM | Myxicola giant axons | [1] |
| Dissociation Constant (Kd) for Slow Inactivated State | 1 µM | Myxicola giant axons | [1] |
Inhibition of T-Type Calcium Channels
Zonisamide also targets low-voltage-activated T-type calcium channels, which are implicated in the generation of rhythmic spike-wave discharges characteristic of absence seizures. By inhibiting these channels, zonisamide further contributes to the suppression of seizure activity.
| Parameter | Value | Channel/Preparation | Reference |
| Reduction of T-type Ca2+ Current | 59.5 ± 7.2% | Cultured neurons of rat cerebral cortex (at 500 µM) | [2] |
| Reduction of T-type Ca2+ Current | 38.3 ± 5.8% | Cultured human neuroblastoma cells (at 50 µM) | [3] |
| Shift in Inactivation Curve | ~20 mV (negative) | Cultured human neuroblastoma cells | [3] |
| Reduction of Ca2+ Influx (CaV3.2 channels) | 15.4–30.8% | HEK-293 cells (at 50–200 µM) | [4][5] |
Secondary Mechanisms of Action
Carbonic Anhydrase Inhibition
Zonisamide is a weak inhibitor of carbonic anhydrase. While this action was initially thought to be a primary mechanism, subsequent studies have suggested its contribution to the anticonvulsant effect is likely minor.
Monoamine Oxidase B (MAO-B) Inhibition
Zonisamide has been shown to be a reversible and competitive inhibitor of MAO-B, an enzyme involved in the degradation of dopamine. This mechanism is thought to contribute to its efficacy in treating Parkinson's disease.
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 24.8 ± 4.3 µM | Mouse brain homogenates | [6] |
| Ki | 3.1 ± 0.3 μM | Human MAO-B | [7][8] |
| Ki | 2.9 ± 0.5 μM | Rat MAO-B | [8] |
Neuroprotective Mechanisms
Zonisamide exhibits neuroprotective properties by attenuating oxidative stress and inhibiting apoptosis. It has been shown to increase levels of glutathione (B108866) (GSH), a key antioxidant, and to suppress the activation of pro-apoptotic proteins like caspase-3.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis
This technique is pivotal for studying the effects of zonisamide on VGSCs and T-type calcium channels.
Protocol Outline:
-
Cell Preparation: Cultured neurons or cell lines (e.g., HEK-293) expressing the channel of interest are used.
-
Pipette Preparation: Glass micropipettes with a tip diameter of ~1-2 µm are filled with an internal solution mimicking the intracellular ionic composition.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."
-
Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch, allowing for electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is held at a specific voltage (e.g., -100 mV) using a patch-clamp amplifier.
-
Data Acquisition: Voltage protocols are applied to elicit ionic currents, which are recorded before and after the application of zonisamide at various concentrations.
-
Analysis: The effects of zonisamide on current amplitude, voltage-dependence of activation and inactivation, and channel kinetics are analyzed.
Carbonic Anhydrase Inhibition Assay (4-Nitrophenyl Acetate (B1210297) Hydrolysis)
This spectrophotometric assay is used to determine the inhibitory activity of zonisamide on carbonic anhydrase.[9][10]
Protocol Outline:
-
Reaction Mixture: A solution containing buffer, purified carbonic anhydrase (e.g., human CA-II or CA-I), and varying concentrations of zonisamide is prepared in a 96-well plate.[9]
-
Initiation: The reaction is initiated by adding the substrate, 4-nitrophenyl acetate (4-NPA).[9]
-
Measurement: The hydrolysis of 4-NPA to 4-nitrophenol (B140041) is monitored by measuring the increase in absorbance at 400 nm over time using a spectrophotometer.[9]
-
Data Analysis: The rate of reaction in the presence of zonisamide is compared to the control (no inhibitor) to determine the percent inhibition and calculate the Ki value.[9]
MAO-B Inhibition Assay
The inhibitory effect of zonisamide on MAO-B activity is typically assessed using a radiometric or fluorometric assay.
Protocol Outline:
-
Enzyme Preparation: Homogenates of brain tissue (e.g., mouse striatum) or purified recombinant MAO-B are used as the enzyme source.[6]
-
Incubation: The enzyme preparation is incubated with varying concentrations of zonisamide.
-
Substrate Addition: A specific substrate for MAO-B (e.g., radiolabeled tyramine (B21549) or a fluorogenic substrate) is added to initiate the reaction.
-
Reaction Termination: The reaction is stopped after a defined period.
-
Product Quantification: The amount of product formed is quantified. For radiolabeled substrates, this involves liquid scintillation counting. For fluorogenic substrates, fluorescence is measured.
-
Data Analysis: The enzyme activity in the presence of zonisamide is compared to the control to determine the IC50 value.[6]
Visualizations
Caption: Multimodal mechanism of action of Zonisamide.
Caption: Neuroprotective signaling pathway of Zonisamide.
References
- 1. benchchem.com [benchchem.com]
- 2. Zonisamide blocks T-type calcium channel in cultured neurons of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of T-type calcium channel blockade by zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Zonisamide block of cloned human T-type voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antiepileptic Drug Zonisamide Inhibits MAO-B and Attenuates MPTP Toxicity in Mice: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zonisamide: A review of the clinical and experimental evidence for its use in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions of monoamine oxidases with the antiepileptic drug zonisamide: specificity of inhibition and structure of the human monoamine oxidase B complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Carbonic anhydrase inhibition. Insight into the characteristics of zonisamide, topiramate, and the sulfamide cognate of topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of Zoniclezole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoniclezole, with the chemical name 5-chloro-3-(1-(1H-imidazol-1-yl)ethyl)-1,2-benzisoxazole, is a molecule of interest within the field of medicinal chemistry. Its structural similarity to other centrally acting agents suggests potential applications in neuroscience research and drug development. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data analysis for researchers in the field.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀ClN₃O | [1] |
| Molecular Weight | 247.68 g/mol | [1] |
| IUPAC Name | 5-chloro-3-(1-imidazol-1-ylethyl)-1,2-benzoxazole | [1] |
| CAS Number | 121929-20-2 | |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the formation of the core 1,2-benzisoxazole (B1199462) ring system, followed by the introduction of the imidazolylethyl side chain.
Synthesis Pathway
Caption: General synthesis pathway for this compound.
Experimental Protocol: Synthesis of 5-chloro-1,3-benzoxazol-2(3H)-one (Intermediate)
A common route to synthesize the benzoxazole (B165842) core, a key intermediate for this compound, starts from 2-amino-4-chlorophenol.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-chlorophenol (0.05 mol) in dimethylformamide (DMF, 10 mL).
-
Addition of Reagent: Add urea (0.05 mol) to the solution.
-
Reflux: Heat the mixture to reflux at 60°C for 3 hours, or until the evolution of ammonia (B1221849) gas ceases.
-
Precipitation: After cooling, pour the reaction mixture into ice-cold water with constant stirring to precipitate the product.
-
Purification: Collect the precipitate by filtration and recrystallize from rectified ethanol (B145695) to yield 5-chloro-1,3-benzoxazol-2(3H)-one.[2][3]
Note: The subsequent steps to convert this intermediate to this compound by introducing the 1-(1H-imidazol-1-yl)ethyl side chain at the 3-position would involve further chemical modifications. The precise, publicly available, step-by-step protocol for this specific transformation is not detailed in the searched literature.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following are the expected analytical techniques and data.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzisoxazole ring, the protons of the imidazole (B134444) ring, the methine proton of the ethyl group, and the methyl protons. The chemical shifts and coupling patterns would be crucial for confirming the connectivity of the molecule.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to all the unique carbon atoms in the this compound molecule, including the carbons of the benzisoxazole and imidazole rings, and the ethyl side chain.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would likely exhibit characteristic absorption bands corresponding to:
-
C-H stretching vibrations (aromatic and aliphatic).
-
C=N and C=C stretching vibrations from the aromatic and heteroaromatic rings.
-
C-O and N-O stretching vibrations within the benzisoxazole ring.
-
C-Cl stretching vibration.
Mass Spectrometry (MS):
Mass spectrometry would be used to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular ion peak (M+) should correspond to the calculated molecular weight of 247.68 g/mol .
Physical and Chemical Data
The following table summarizes key physical and chemical data for this compound and its hydrochloride salt.
| Data Point | This compound | This compound Hydrochloride |
| Chemical Formula | C₁₂H₁₀ClN₃O | C₁₂H₁₁Cl₂N₃O |
| Exact Mass | 247.0512 Da | 283.0279 Da |
| Molecular Weight | 247.68 g/mol | 284.14 g/mol |
| Elemental Analysis | C: 58.19%H: 4.07%Cl: 14.31%N: 16.96%O: 6.46% | C: 50.73%H: 3.90%Cl: 24.95%N: 14.79%O: 5.63% |
Conclusion
This technical guide outlines the fundamental aspects of the synthesis and characterization of this compound. While a general synthetic strategy for the core benzisoxazole structure is available, a detailed, publicly documented protocol for the complete synthesis of this compound remains elusive. The characterization data presented, based on the known structure, provides a benchmark for researchers working on the synthesis and analysis of this compound. Further investigation into proprietary sources such as patents may be necessary to obtain more detailed experimental procedures.
References
- 1. CN106699809A - Synthesis process of zoledronic acid - Google Patents [patents.google.com]
- 2. CN104610357A - Preparation method for sodium zoledronic acid - Google Patents [patents.google.com]
- 3. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Zoniclezole: A Technical Guide to Its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Dated: December 12, 2025
Abstract
Zoniclezole, also known by its developmental code CGS 18416A, is a compound identified for its potential anticonvulsant properties.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its nomenclature, key identifiers, and physicochemical properties. Due to the limited availability of detailed public information on this compound, this document also outlines a plausible synthetic pathway based on established organic chemistry principles for related benzisoxazole compounds and details a published analytical protocol for its quantification in biological matrices. It is important to distinguish this compound from other similarly named but structurally distinct drugs such as Zonisamide and Zopiclone to ensure clarity in research and development. This guide aims to consolidate the available technical data for professionals engaged in neurological drug discovery and development.
Chemical Structure and Identification
This compound is a heterocyclic compound featuring a benzisoxazole core linked to an ethyl-imidazole moiety. Chemically, it is designated as 5-chloro-3-(1-imidazol-1-ylethyl)-1,2-benzoxazole. The molecule contains a chiral center at the ethyl bridge, and it exists as a racemic mixture.[2]
The fundamental structural and identifying information for this compound is summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | 5-chloro-3-(1-imidazol-1-ylethyl)-1,2-benzoxazole | |
| Synonyms | CGS 18416A, zoniclezol, zoniclezolum | [3] |
| CAS Number | 121929-20-2 | |
| Molecular Formula | C₁₂H₁₀ClN₃O | [2] |
| Molecular Weight | 247.68 g/mol | [2] |
| SMILES | CC(C1=NOC2=C1C=C(C=C2)Cl)N3C=CN=C3 | |
| InChI | InChI=1S/C12H10ClN3O/c1-8(16-5-4-14-7-16)12-10-6-9(13)2-3-11(10)17-15-12/h2-8H,1H3 | |
| InChIKey | QMKRARTVXMQOBW-UHFFFAOYSA-N | |
| Stereochemistry | Racemic | [2] |
Physicochemical Properties
The physicochemical properties of this compound and its hydrochloride salt are crucial for its formulation and delivery. The available data, primarily from computational models and supplier information for the hydrochloride form, are presented below.
| Property | Value | Notes |
| Appearance | Solid powder (hydrochloride salt) | [3] |
| Solubility | Soluble in DMSO (hydrochloride salt) | [3] |
| XLogP3 | 2.5 | Computed |
| Hydrogen Bond Donor Count | 0 | Computed |
| Hydrogen Bond Acceptor Count | 4 | Computed |
| Rotatable Bond Count | 2 | Computed |
Synthesis Pathway
A potential logical workflow for the synthesis of this compound is outlined below.
Pharmacology and Mechanism of Action
This compound has been identified as a potential anticonvulsant.[1] However, detailed studies on its specific mechanism of action, including the identification of its molecular targets and the signaling pathways it modulates, are not extensively documented in publicly accessible scientific literature.
Anticonvulsant drugs typically exert their effects through one or more of the following mechanisms:
-
Modulation of voltage-gated ion channels: Primarily by blocking sodium (Na⁺) or calcium (Ca²⁺) channels to reduce neuronal excitability.[4]
-
Enhancement of GABAergic inhibition: By augmenting the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors.[4]
-
Attenuation of glutamatergic excitation: By blocking the action of the excitatory neurotransmitter glutamate (B1630785) at its receptors (e.g., NMDA, AMPA).[5]
Without specific preclinical or clinical data for this compound, its precise mechanism remains to be elucidated.
Experimental Protocols
Quantitative Analysis in Human Plasma
A sensitive method for the determination of this compound (as CGS 18416A) in human plasma has been developed and validated, utilizing capillary gas chromatography/mass spectrometry (GC/MS).[1]
Methodology:
-
Internal Standard: A stable isotope-labeled version of CGS 18416A is used as the internal standard.[1]
-
Sample Preparation:
-
Acidify 1 mL of plasma sample.
-
Wash with a pentane/ethyl acetate (B1210297) mixture.
-
Perform a liquid-liquid extraction at pH 11 with pentane/ethyl acetate.[1]
-
Concentrate the resulting extract.
-
-
GC/MS Analysis:
-
Separation: Utilize a thick film methylsilicone capillary column.[1]
-
Mass Spectrometry: Operate under positive ion ammonia (B1221849) chemical ionization (CI) conditions.
-
Detection: Use selected ion monitoring (SIM) of the protonated molecular ions (m/z = 248 for CGS 18416A and m/z = 252 for the internal standard).[1]
-
Performance:
Conclusion
This compound (CGS 18416A) is a racemic benzisoxazole derivative with potential anticonvulsant activity. This guide has consolidated the available information on its chemical structure, identifiers, and physicochemical properties. While a specific synthesis protocol is not publicly documented, a logical pathway has been proposed. A validated GC/MS method for its quantification in plasma provides a crucial tool for pharmacokinetic studies. However, significant gaps remain in the public understanding of its detailed pharmacological profile, including its specific mechanism of action and data from in vivo anticonvulsant models. Further research is required to fully characterize the therapeutic potential of this compound.
References
- 1. Quantitative determination of a new anticonvulsant (CGS 18416A) in human plasma using capillary gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel anticonvulsant mechanism via inhibition of complement receptor C5ar1 in murine epilepsy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the anticonvulsant and biochemical activity of CGS 8216 and CGS 9896 in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]
Zoniclezole discovery and history
It appears that "Zoniclezole" may be a typographical error, as extensive research has yielded no results for a compound with that name. However, the query bears a strong resemblance to two established therapeutic agents: Zonisamide (B549257) and Zopiclone (B121070) . This technical guide will provide an in-depth overview of the discovery, history, and development of both compounds, catering to researchers, scientists, and drug development professionals.
Zonisamide: A Technical Overview
Zonisamide is a sulfonamide anticonvulsant medication utilized in the treatment of epilepsy and Parkinson's disease.[1]
Discovery and History
Zonisamide was first synthesized in 1974 by researchers at Dainippon Pharmaceutical Company in Osaka, Japan, as part of a program investigating benzisoxazole analogs for potential psychiatric applications.[2][3] Its anticonvulsant properties were identified during routine screening.[2] After extensive preclinical and clinical development in Japan, it was approved and launched in 1989 under the trade name Excegran for the treatment of partial and generalized seizures.[1][3] The U.S. Food and Drug Administration (FDA) approved zonisamide in 2000 as an adjunctive therapy for partial seizures in adults.[2][4]
Timeline of Key Events
| Year | Event | Reference |
| 1972 | Discovered by Uno and colleagues. | [1] |
| 1974 | First synthesized from benzisoxazole analogs. | [2] |
| 1979 | Synthesized for its antiseizure properties. | [2] |
| 1989 | Approved and marketed in Japan as Excegran. | [1][3] |
| 2000 | Approved by the U.S. FDA for adjunctive treatment of partial seizures in adults. | [2][4] |
| 2009 | Approved in Japan for the adjunctive treatment of Parkinson's disease. | [5] |
Synthesis
The initial synthesis of zonisamide involved the sulfonation and subsequent amination of 1,2-benzisoxazole-3-acetic acid, which resulted in a very low yield.[6] Over time, more efficient synthetic routes have been developed. An improved process involves the synthesis of a key intermediate, crystalline 1,2-Benzisoxazole-3-methane sodium sulfonate (BOS-Na), from 4-hydroxycoumarin. This intermediate is then converted to zonisamide.[7]
Mechanism of Action
The precise mechanism of action of zonisamide is not fully elucidated but is known to be multifactorial.[1] It is believed to exert its anticonvulsant effects through two primary pathways:
-
Blockade of Voltage-Gated Sodium Channels: Zonisamide blocks the repetitive firing of voltage-sensitive sodium channels, which stabilizes neuronal membranes and prevents hypersynchronization that leads to seizures.[1][8][9]
-
Reduction of T-Type Calcium Channel Currents: It also reduces the activity of voltage-sensitive T-type calcium channels without affecting L-type calcium currents.[1][8][9]
Additionally, zonisamide is a weak inhibitor of carbonic anhydrase, although this action is not considered its primary anticonvulsant mechanism.[1][8] It may also modulate GABAergic and glutamatergic neurotransmission.[1]
Clinical Trials and Efficacy
Numerous clinical trials have demonstrated the efficacy of zonisamide as both an adjunctive and monotherapy for various seizure types.
Adjunctive Therapy for Refractory Partial-Onset Seizures
A randomized, double-blind, placebo-controlled trial in the United States involving 203 patients showed that zonisamide at a dosage of 400 mg/day significantly reduced the median frequency of all seizures by 40.5% from baseline, compared to a 9% reduction with placebo.[10]
| Dosage | Median Seizure Frequency Reduction | p-value (vs. Placebo) |
| 100 mg/day | 20.5% | 0.038 |
| 200 mg/day | 24.7% | 0.004 |
| 400 mg/day | 40.5% | 0.0009 |
Monotherapy for Newly Diagnosed Epilepsy
A phase 3 noninferiority trial suggested that zonisamide could be a useful initial monotherapy for patients with newly diagnosed focal epilepsy.[5]
Real-World Evidence
A real-world study is currently underway to evaluate the efficacy and safety of zonisamide as an add-on therapy for patients with focal epilepsy, with data being collected at 1, 3, and 6 months post-treatment initiation.[11]
Experimental Protocols
Typical Phase 3 Adjunctive Therapy Trial Design
Zopiclone: A Technical Overview
Zopiclone is a nonbenzodiazepine hypnotic agent belonging to the cyclopyrrolone class, used for the short-term treatment of insomnia.[12][13]
Discovery and History
Zopiclone was developed and first introduced to the market in 1986 by Rhône-Poulenc (now part of Sanofi-Aventis).[14] It was one of the first "Z-drugs" developed to have a similar efficacy to benzodiazepines but with a purportedly lower potential for dependence.[14]
Synthesis
The synthesis of zopiclone has been described in several patents.[14] A common method involves the reaction of pyrazine-2,3-dicarboxylic anhydride (B1165640) with 2-amino-5-chloropyridine.[14] This is followed by a series of reactions including cyclization and esterification to yield zopiclone.[15] More recent methods focus on improving the yield and industrial viability of the synthesis process.[16][17]
Mechanism of Action
Although not a benzodiazepine (B76468), zopiclone's mechanism of action is functionally very similar.[12] It acts as a positive allosteric modulator of the GABA-A receptor.[12] Zopiclone binds to a site on the GABA-A receptor complex that is distinct from but closely related to the benzodiazepine binding site.[18] This binding enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to an increase in chloride ion influx and hyperpolarization of the neuron, resulting in sedative and hypnotic effects.[19]
Clinical Trials and Efficacy
Zopiclone has been extensively studied in clinical trials for the treatment of insomnia.
Comparison with Benzodiazepines
Clinical trials have generally shown that zopiclone is at least as effective as various benzodiazepines in treating insomnia.[20] A meta-analysis of randomized controlled trials found few consistent differences between zopiclone and benzodiazepines in terms of sleep onset latency, total sleep duration, and sleep quality.[12]
Use in Specific Populations
A randomized, double-blind, placebo-controlled trial in patients with advanced cancer and insomnia demonstrated that zopiclone significantly improved patient-reported sleep quality compared to placebo.[21][22]
| Parameter | Zopiclone Group | Placebo Group | p-value |
| Mean Sleep Quality (NRS 0-10) | 2.9 | 4.5 | 0.021 |
| Sleep Onset Latency (minutes) | 29 | 62 | 0.045 |
| Total Sleep Time (minutes) | 449 | 411 | 0.167 |
Experimental Protocols
Typical Phase 4 Placebo-Controlled Trial Design
References
- 1. Zonisamide - Wikipedia [en.wikipedia.org]
- 2. Zonisamide: A Comprehensive, Updated Review for the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of zonisamide development in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epilepsy.com [epilepsy.com]
- 5. neurology.org [neurology.org]
- 6. [Research and development of zonisamide, a new type of antiepileptic drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP1682522A1 - A process for the manufacture of zonisamide - Google Patents [patents.google.com]
- 8. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Randomized controlled trial of zonisamide for the treatment of refractory partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Zopiclone - Wikipedia [en.wikipedia.org]
- 13. About zopiclone - NHS [nhs.uk]
- 14. cdn.who.int [cdn.who.int]
- 15. Synthesis of Zopiclone - Chempedia - LookChem [lookchem.com]
- 16. US8309723B2 - Preparation of Zopiclone and its enantiomerically enriched isomer - Google Patents [patents.google.com]
- 17. WO2008126105A2 - Improved process for the preparation of zopiclone and it's enantiomerically enriched isomer - Google Patents [patents.google.com]
- 18. Zopiclone. A review of its pharmacological properties and therapeutic efficacy as an hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Zopiclone? [synapse.patsnap.com]
- 20. Zopiclone. An update of its pharmacology, clinical efficacy and tolerability in the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Zopiclone versus placebo for short-term treatment of insomnia in patients with advanced cancer-a double-blind, randomized placebo-controlled clinical multicenter phase IV trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Zopiclone versus placebo for short-term treatment of insomnia in patients with advanced cancer—a double-blind, randomized placebo-controlled clinical multicenter phase IV trial | springermedizin.de [springermedizin.de]
An In-depth Technical Guide to the Pharmacological Profile of Zonisamide
Disclaimer: Initial searches for "Zoniclezole" did not yield significant specific pharmacological data. The information presented in this guide pertains to Zonisamide (B549257) , a compound with a similar name and a well-established pharmacological profile, which is presumed to be the intended subject of the query.
Introduction
Zonisamide is a synthetic 1,2-benzisoxazole-3-methanesulfonamide derivative with a unique chemical structure unrelated to other antiepileptic drugs (AEDs).[1][2] It is recognized for its broad-spectrum anticonvulsant properties and is utilized as an adjunctive therapy for partial-onset seizures in adults.[3] This technical guide provides a comprehensive overview of the pharmacological profile of Zonisamide, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
Zonisamide exhibits a multi-faceted mechanism of action that contributes to its anticonvulsant effects. Unlike traditional AEDs that may target a single pathway, Zonisamide modulates neuronal excitability through several complementary mechanisms.
-
Blockade of Voltage-Gated Sodium Channels: Zonisamide blocks the repetitive firing of voltage-sensitive sodium channels.[2][4] By altering the fast inactivation threshold of these channels, it reduces sustained high-frequency repetitive firing of action potentials, a key process in seizure generation and propagation.[5]
-
Reduction of T-Type Calcium Currents: The compound also reduces voltage-sensitive T-type calcium currents without affecting L-type calcium currents.[4][5] This action is thought to contribute to its efficacy in controlling seizure spread.
-
Modulation of GABAergic Neurotransmission: While not its primary mechanism, Zonisamide may allosterically bind to GABA receptors, potentially enhancing the inhibitory effects of the neurotransmitter GABA.[3]
-
Weak Carbonic Anhydrase Inhibition: Zonisamide exhibits weak inhibitory activity against carbonic anhydrase. However, this action is not considered to be a primary contributor to its anticonvulsant effects, as much higher doses are required to achieve the same level of inhibition as dedicated carbonic anhydrase inhibitors like acetazolamide.[4][5]
Signaling Pathway Diagram
Caption: Zonisamide's multifaceted mechanism of action.
Pharmacokinetics
Zonisamide possesses a favorable pharmacokinetic profile suitable for clinical use, characterized by rapid absorption, a long half-life, and minimal protein binding.
Absorption, Distribution, Metabolism, and Excretion (ADME)
| Parameter | Value | Species | Reference |
| Absorption | |||
| Bioavailability | Rapid and complete | Human | [4] |
| Distribution | |||
| Protein Binding | Not highly bound | Human | [4] |
| Metabolism | |||
| Primary Pathway | Cytochrome P450 (CYP3A4) | Human | [4] |
| Enzyme Induction | Does not induce its own metabolism or liver enzymes | Human | [4] |
| Excretion | |||
| Half-life | 63-69 hours | Healthy Volunteers | [4][6] |
Drug Interactions
Zonisamide has a low potential for clinically significant drug interactions. It does not affect the protein binding of other highly protein-bound AEDs.[4] However, its metabolism via CYP3A4 means that co-administration with liver enzyme-inducing AEDs (e.g., phenytoin, carbamazepine, phenobarbital) can increase zonisamide clearance, potentially requiring dosage adjustments.[4]
Experimental Protocol: Pharmacokinetic Analysis
A typical pharmacokinetic study for a drug like Zonisamide would involve the following steps:
-
Subject Recruitment: Enrollment of healthy volunteers or patients with epilepsy.
-
Drug Administration: Administration of a single or multiple doses of Zonisamide.
-
Sample Collection: Collection of blood samples at predetermined time points post-administration.
-
Sample Processing: Separation of plasma or serum from whole blood.
-
Bioanalysis: Quantification of Zonisamide and its metabolites in the biological samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Modeling: Analysis of the concentration-time data using pharmacokinetic software to determine key parameters like Cmax, Tmax, AUC, clearance, and half-life.
Experimental Workflow Diagram
Caption: A generalized workflow for a pharmacokinetic study.
Pharmacodynamics
The pharmacodynamic effects of Zonisamide are directly related to its mechanism of action, resulting in the suppression of seizure activity. Clinical studies have established a relationship between plasma concentrations and therapeutic effects.
| Parameter | Observation | Clinical Relevance | Reference |
| Therapeutic Plasma Concentration | 20 mg/L (recommended) | Efficacy in seizure control | [7] |
| Adverse Event Association | > 30 mg/L | Increased incidence of adverse events | [7] |
Clinical Efficacy and Safety
The clinical utility of Zonisamide has been demonstrated in numerous studies, primarily as an adjunctive therapy for refractory partial seizures in adults.
Efficacy
Long-term studies have shown that Zonisamide is effective in reducing seizure frequency.
-
In one study, 42% of patients (25 on monotherapy, 13 on adjunctive therapy) were seizure-free, and an additional 29% had a 50% reduction in seizure frequency at the last follow-up.[8]
-
Retention rates after one year of treatment have been reported to be between 45% and 65%.[9]
-
The percentage of patients achieving a ≥50% seizure reduction ranged from 37% to 65% in long-term studies.[9]
Safety and Tolerability
Zonisamide is generally well-tolerated. The most commonly reported adverse events are typically mild to moderate and include:
The percentage of patients discontinuing treatment due to adverse effects in long-term studies ranged from 4% to 24%.[9]
Conclusion
Zonisamide is a valuable therapeutic agent for the management of epilepsy, particularly partial-onset seizures. Its unique and multiple mechanisms of action, favorable pharmacokinetic profile, and demonstrated long-term efficacy and safety make it an important option for patients who are refractory to other antiepileptic drugs. Further research may continue to elucidate its full therapeutic potential and optimize its clinical application.
References
- 1. The safety and long-term efficacy of zonisamide as adjunctive therapy for focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zonisamide: its pharmacology, efficacy and safety in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Steady-state pharmacokinetics of zonisamide, an antiepileptic agent for treatment of refractory complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zonisamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term efficacy and safety of monotherapy and adjunctive therapy with zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term safety and effectiveness of zonisamide in the treatment of epilepsy: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Profile of Zonisamide: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro pharmacological profile of Zonisamide (B549257), a benzisoxazole derivative with a multifaceted mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of antiepileptic and neuroprotective agents. All data is collated from preclinical in-vitro studies.
Core Mechanisms of Action
Zonisamide's anticonvulsant and neuroprotective effects are attributed to its ability to modulate multiple cellular targets. In-vitro studies have elucidated several key mechanisms, which are summarized below.
Modulation of Voltage-Gated Ion Channels
Zonisamide exerts significant effects on both voltage-gated sodium and calcium channels, which are crucial for regulating neuronal excitability.
-
Voltage-Gated Sodium Channels (VGSCs): Zonisamide blocks the sustained high-frequency repetitive firing of neurons.[1][2][3] This action is achieved through a state-dependent interaction with VGSCs, showing a preference for the inactivated state.[1] By stabilizing the inactivated state, Zonisamide reduces the number of channels available to propagate action potentials, thereby suppressing neuronal hyperexcitability.[1][2]
-
T-Type Calcium Channels: Zonisamide reduces voltage-dependent, transient inward currents (T-type Ca2+ currents).[2][4][5] This blockade of T-type calcium channels is thought to suppress a key component of the inward current that underlies epileptiform cellular bursting, which may inhibit the spread of seizure activity.[3][6]
Effects on Neurotransmitter Systems
Zonisamide modulates several neurotransmitter systems, contributing to its overall effect on neuronal signaling.
-
GABAergic System: Zonisamide has been shown to enhance GABAergic transmission. Studies have indicated that it increases the release of GABA from hippocampal slices.[7] Furthermore, Zonisamide can up-regulate the neuronal glutamate (B1630785) transporter EAAC-1 and decrease the production of the GABA transporter GAT-1, leading to increased synaptic concentrations of GABA.[7][8]
-
Glutamatergic System: The drug reduces calcium-dependent, potassium-evoked extracellular glutamate release in the hippocampus.[7] By decreasing the release of this primary excitatory neurotransmitter, Zonisamide can reduce seizure activity.[7]
-
Dopaminergic and Serotonergic Systems: In-vitro and in-vivo studies have shown that Zonisamide can influence dopaminergic and serotonergic neurotransmission.[7]
Enzyme Inhibition
-
Monoamine Oxidase-B (MAO-B): Zonisamide is a reversible inhibitor of MAO-B.[9][10] This inhibition of MAO-B may contribute to its effects in conditions such as Parkinson's disease by increasing dopamine (B1211576) levels.[11]
-
Carbonic Anhydrase: Zonisamide is a weak inhibitor of carbonic anhydrase.[3][5] However, this action is not considered a primary mechanism for its antiseizure activity.[3][5]
Quantitative In-Vitro Data
The following tables summarize the quantitative data from various in-vitro assays of Zonisamide.
| Parameter | Value | Assay/Model | Reference |
| MAO-B Inhibition | |||
| IC50 | 25 µM | Mouse brain homogenates | [9][10] |
| T-Type Ca2+ Current | |||
| Mean Percent Reduction | 59.5 ± 7.2% | Cultured rat cerebral cortex neurons (at 500 µM) | [4] |
| Mean Percent Reduction | 38.3 ± 5.8% | Cultured human neuroblastoma cells (NB-I) (at 50 µM) | [6] |
| Ca(v)3.2 T-Type Channel | |||
| Percent Reduction of Influx | 15.4 - 30.8% | HEK-293 cells expressing human Ca(v)3.2 (at 50-200 µM) | [12] |
| Carbonic Anhydrase II | |||
| Ki | ~35 nM (with 60 min preincubation) | 4-NPA hydrolysis assay with human CA-II | [13] |
| Ki | 10.3 µM (with 15 min preincubation) | 4-NPA hydrolysis assay with human CA-II | [13] |
Experimental Protocols
This section details the methodologies for key in-vitro experiments used to characterize Zonisamide.
Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels
-
Objective: To measure the effect of Zonisamide on the biophysical properties of voltage-gated sodium channels.[1]
-
Apparatus: Patch-clamp amplifier, microscope, micromanipulators, perfusion system, and data acquisition software.[1]
-
Cell Preparation: Cultured neurons (e.g., mouse spinal cord neurons) or cell lines expressing specific sodium channel subtypes are used.
-
Solutions:
-
External (Extracellular) Solution (in mM): Typically contains NaCl (e.g., 140), KCl (e.g., 4), CaCl2 (e.g., 2), MgCl2 (e.g., 1), HEPES (e.g., 10), and glucose (e.g., 5), with pH adjusted to 7.4.[1]
-
Internal (Pipette) Solution (in mM): Typically contains a cesium-based salt (e.g., CsF or CsCl, ~140) to block potassium channels, NaCl (e.g., 10), EGTA (e.g., 10) to chelate calcium, and HEPES (e.g., 10), with pH adjusted to 7.2.[1]
-
-
Procedure:
-
A glass micropipette filled with the internal solution is brought into contact with the cell membrane to form a high-resistance "giga-seal".[1]
-
The membrane patch is ruptured to establish the whole-cell configuration.[1]
-
The membrane potential is clamped at a holding potential (e.g., -100 mV) where most sodium channels are in the resting state.[1]
-
A series of voltage protocols are applied to elicit sodium currents and study different channel states (resting, activated, inactivated).[1]
-
Zonisamide is applied to the external solution via a perfusion system at various concentrations.[1]
-
The effects of Zonisamide on the sodium currents are recorded and analyzed.[1]
-
Monoamine Oxidase-B (MAO-B) Inhibition Assay
-
Objective: To determine the inhibitory effect of Zonisamide on MAO-B activity.[9]
-
Method: Measurement of the conversion of a substrate (e.g., kynuramine) to its product by MAO-B in the presence and absence of Zonisamide.
-
Procedure:
-
Mouse brain homogenates are used as the source of MAO-B enzyme.[9]
-
The homogenates are incubated with various concentrations of Zonisamide.[9]
-
The substrate for MAO-B is added to initiate the reaction.
-
The formation of the product is measured over time, typically using spectrophotometry or fluorometry.
-
The concentration of Zonisamide that inhibits 50% of the enzyme activity (IC50) is calculated.[9]
-
Neuroprotection Assay in an In-Vitro Model of Cerebral Ischemia
-
Objective: To assess the neuroprotective effects of Zonisamide against neuronal apoptosis induced by oxygen-glucose deprivation (OGD).[14][15]
-
Cell Culture: Neuronal cell lines (e.g., HT22 cells) are used.[16]
-
Procedure:
-
Cells are maintained under OGD conditions to simulate cerebral ischemia.[14][15]
-
Cells are simultaneously treated with Zonisamide at various concentrations.[14][15]
-
Cell apoptosis is assessed using methods such as flow cytometry (e.g., Annexin V staining) and TUNEL staining.[15][16]
-
The expression of apoptosis-related proteins (e.g., caspase-3, caspase-8) is investigated by Western blot analysis.[14][15]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by Zonisamide and a typical experimental workflow for assessing its in-vitro activity.
Caption: Overview of Zonisamide's primary in-vitro mechanisms of action.
Caption: Generalized workflow for assessing Zonisamide's neuroprotective effects.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Clinical pharmacology and mechanism of action of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zonisamide blocks T-type calcium channel in cultured neurons of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of T-type calcium channel blockade by zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zonisamide – a review of experience and use in partial seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of zonisamide on molecular regulation of glutamate and GABA transporter proteins during epileptogenesis in rats with hippocampal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Antiepileptic Drug Zonisamide Inhibits MAO-B and Attenuates MPTP Toxicity in Mice: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antiepileptic drug zonisamide inhibits MAO-B and attenuates MPTP toxicity in mice: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zonisamide inhibits monoamine oxidase and enhances motor performance and social activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zonisamide block of cloned human T-type voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Neuroprotective effects of zonisamide on cerebral ischemia injury via inhibition of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. scielo.br [scielo.br]
A Technical Guide to the Potential Therapeutic Targets of Zonisamide
Disclaimer: The initial query for "zoniclezole" did not yield specific results. Based on the phonetic similarity and the nature of the request, this document presumes the user was inquiring about Zonisamide (B549257) , a synthetic 1,2-benzisoxazole-3-methanesulfonamide with established anticonvulsant properties. The following information pertains to Zonisamide.
Introduction
Zonisamide is an antiepileptic drug (AED) with a multi-faceted mechanism of action, contributing to its broad efficacy in treating various seizure types.[1] This technical guide provides an in-depth overview of the known and potential therapeutic targets of Zonisamide, summarizing key experimental findings and methodologies for researchers and drug development professionals.
Core Therapeutic Targets and Mechanisms of Action
Zonisamide's anticonvulsant activity is primarily attributed to its modulation of voltage-gated ion channels and its influence on synaptic transmission.[1][2] The principal mechanisms include the blockade of voltage-sensitive sodium channels and T-type calcium channels.[1][3]
A primary mechanism of action for Zonisamide is the blockade of voltage-sensitive sodium channels.[1][3] By binding to these channels, Zonisamide reduces the repetitive firing of neurons, a hallmark of seizure activity.[1][3] This action is crucial in preventing the propagation of abnormal electrical discharges within the brain.
Zonisamide also exerts its effects by reducing the activity of voltage-sensitive T-type calcium currents.[1][3] This inhibition of low-threshold T-type calcium channels is thought to prevent the spread of seizure discharges across neuronal networks.[1] It is noteworthy that Zonisamide does not appear to affect L-type calcium currents.[3]
While Zonisamide is a weak inhibitor of carbonic anhydrase, this action is not considered a primary contributor to its antiepileptic effects.[1][3] The doses required to achieve significant carbonic anhydrase inhibition in vivo are much higher than those needed for its anticonvulsant effects.[3]
Emerging evidence suggests that Zonisamide may also influence the metabolism of key neurotransmitters, including dopamine, serotonin, and acetylcholine.[1] However, the precise contribution of these effects to its clinical profile is not yet fully understood.[1]
Beyond its direct anticonvulsant actions, Zonisamide has demonstrated neuroprotective properties, potentially through the scavenging of free radicals.[2] This suggests a role for Zonisamide in mitigating neuronal damage associated with recurrent seizures.[1]
Quantitative Data
The provided search results do not contain specific quantitative data such as binding affinities (Ki, IC50) or detailed pharmacokinetic parameters for Zonisamide's interaction with its therapeutic targets. The following table summarizes the key pharmacokinetic properties mentioned.
| Parameter | Value | Species |
| Half-life | 63-69 hours | Healthy Volunteers |
Experimental Protocols
The identification of Zonisamide's mechanism of action has been elucidated through a variety of experimental approaches.
-
Objective: To determine the effect of Zonisamide on neuronal excitability.
-
Methodology:
-
Primary neuronal cultures are established from appropriate brain regions (e.g., cortex, hippocampus).
-
Neurons are maintained in culture for a specified period to allow for maturation and synapse formation.
-
Whole-cell patch-clamp electrophysiology is employed to record neuronal activity.
-
A depolarizing current is injected to induce repetitive firing of action potentials.
-
Zonisamide is applied to the culture medium at various concentrations.
-
Changes in the frequency and amplitude of action potentials are measured to assess the drug's effect on neuronal firing.
-
To study calcium currents, specific voltage protocols are used to isolate T-type and L-type calcium currents before and after the application of Zonisamide.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Zonisamide and a generalized workflow for its mechanism of action studies.
References
Early-Stage Research on Zonisamide: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zonisamide (B549257) is a synthetic benzisoxazole derivative with a unique sulfonamide structure, established as a broad-spectrum antiepileptic drug (AED). Its therapeutic efficacy is rooted in a multi-faceted mechanism of action that primarily involves the blockade of voltage-gated sodium channels and T-type calcium channels. Additionally, zonisamide exhibits weak inhibitory effects on carbonic anhydrase and influences monoaminergic neurotransmission. This technical guide provides a comprehensive overview of the core early-stage research on zonisamide, summarizing its pharmacodynamics, preclinical pharmacokinetics, and metabolism. The document includes detailed experimental protocols for key assays, quantitative data for comparative analysis, and visualizations of its mechanistic pathways and experimental workflows to support further research and development efforts in the field of neurology and drug discovery.
Mechanism of Action
Zonisamide's anticonvulsant activity is not attributed to a single molecular target but rather to a combination of effects on key neuronal signaling pathways. The primary mechanisms include the modulation of voltage-gated ion channels and inhibition of carbonic anhydrase.
Blockade of Voltage-Gated Sodium Channels (VGSCs)
A principal mechanism of zonisamide is its state-dependent blockade of voltage-gated sodium channels. It preferentially binds to the inactivated state of these channels, a characteristic that allows for the selective targeting of neurons undergoing rapid, repetitive firing, as seen in epileptic foci[1][2]. This stabilization of the inactivated state reduces neuronal hyperexcitability and prevents the propagation of seizure discharges[2].
Inhibition of T-Type Calcium Channels
Zonisamide also reduces low-threshold, transient inward calcium currents, known as T-type calcium currents[3][4][5]. These channels are implicated in the generation of rhythmic burst firing of neurons, particularly in the thalamocortical circuits associated with absence seizures. By blocking T-type calcium channels, zonisamide can suppress this bursting activity, thereby inhibiting the spread of seizure activity[3][5]. Studies have shown that zonisamide reduces T-type calcium currents in a concentration-dependent manner[3][4][5].
Carbonic Anhydrase Inhibition
Zonisamide is a weak inhibitor of carbonic anhydrase, particularly isoforms II and V[5][6]. While this action is not believed to be the primary contributor to its antiepileptic activity, it may play a role in some of the drug's side effects, such as metabolic acidosis. The inhibition constant (Ki) for carbonic anhydrase II has been shown to be significantly lower (indicating higher potency) when the enzyme and inhibitor are pre-incubated for an extended period[5][7].
Preclinical Pharmacokinetics and Metabolism
The pharmacokinetic profile of zonisamide has been characterized in several preclinical species, providing essential data for interspecies scaling and prediction of human pharmacokinetics.
Pharmacokinetic Parameters
Zonisamide generally exhibits good oral absorption and a relatively long half-life in preclinical models. The following tables summarize key pharmacokinetic parameters in rats and dogs.
Table 1: Pharmacokinetic Parameters of Zonisamide in Rats
| Parameter | Value | Dose & Route |
| Tmax (h) | 2 - 4 | 10, 20, 40 mg/kg PO |
| t1/2 (h) | ~9 | 10, 20, 40 mg/kg PO |
| t1/2 (h) | 9.2 ± 0.7 | 20 mg/kg IV |
| Vd (L/kg) | 1.10 ± 0.03 | 20 mg/kg IV |
| AUC (µg·h/mL) | 245.6 ± 16.9 | 20 mg/kg IV |
| Plasma Protein Binding (%) | 47.9 | N/A |
| Data sourced from BenchChem[8]. |
Table 2: Pharmacokinetic Parameters of Zonisamide in Dogs
| Parameter | Value | Dose & Route |
| Tmax (h) | 2.5 - 4 | 10, 20 mg/kg PO |
| t1/2 (h) | 15 - 17 | 10, 20 mg/kg PO |
| Bioavailability (%) | ~100 | 10 mg/kg PO |
| Plasma Protein Binding (%) | 51.2 | N/A |
| Data compiled from multiple sources indicating high bioavailability and a longer half-life compared to rats[9][10][11]. |
Metabolism
Zonisamide is extensively metabolized in the liver. The primary metabolic pathway involves the reductive cleavage of the benzisoxazole ring to form 2-sulfamoylacetyl phenol (B47542) (SMAP)[12]. In vitro studies using human liver microsomes and expressed recombinant enzymes have identified Cytochrome P450 3A4 (CYP3A4) as the major enzyme responsible for this reduction, with minor contributions from CYP2C19 and CYP3A5[3][12]. Zonisamide does not significantly induce its own metabolism[13].
Quantitative In Vitro Pharmacology
The following table summarizes the quantitative data on the interaction of zonisamide with its molecular targets.
Table 3: In Vitro Activity of Zonisamide
| Target | Assay Type | Species/System | Parameter | Value | Reference |
| T-Type Calcium Channels | Whole-Cell Patch Clamp | Human Neuroblastoma (NB-I) | % Inhibition @ 50 µM | 38.3% | [3][4] |
| T-Type Calcium Channels | Whole-Cell Patch Clamp | Rat Cortical Neurons | % Inhibition @ 500 µM | 59.5 ± 7.2% | [5] |
| CaV3.2 T-Type Ca Channel | Whole-Cell Patch Clamp | Human (HEK-293 cells) | % Inhibition @ 50-200 µM | 15.4 - 30.8% | [8][13] |
| Carbonic Anhydrase II | CO2 Hydration Assay | Human | Ki (15 min pre-incubation) | 10.3 µM | [5][7] |
| Carbonic Anhydrase II | CO2 Hydration Assay | Human | Ki (60 min pre-incubation) | 35.2 nM | [5][7] |
| Carbonic Anhydrase V | Dansylamide Competition | Human | Ki | 25.4 nM | [5] |
| CYP3A4 | In Vitro Inhibition | Human Liver Microsomes | Ki | 1076 µM | |
| P-glycoprotein (P-gp) | In Vitro Inhibition | N/A | IC50 | 267 µmol/L | [13] |
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for T-Type Calcium Channels
This protocol describes the methodology for assessing the effect of zonisamide on T-type calcium channels expressed in a heterologous system or cultured neurons.
Objective: To measure the inhibitory effect of zonisamide on T-type calcium channel currents.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing human CaV3.1, CaV3.2, or CaV3.3, or cultured neuroblastoma cells (e.g., NB-I)[3][8][13].
-
External (Bath) Solution (in mM): 135 Choline-Cl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjusted to pH 7.2 with CsOH.
-
Patch Pipettes: Borosilicate glass, pulled to a resistance of 1.5–3 MΩ.
-
Electrophysiology Rig: Patch-clamp amplifier (e.g., Axopatch 200A), digitizer, and data acquisition software (e.g., pCLAMP).
-
Zonisamide Stock Solution: Prepared in DMSO and diluted to final concentrations in the external solution.
Procedure:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before recording.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pipette Preparation: Fill a patch pipette with the internal solution and mount it on the headstage.
-
Giga-Seal Formation: Approach a single, healthy cell with the pipette tip and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving whole-cell access.
-
Voltage-Clamp Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -90 mV or -100 mV) to ensure channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -90 mV to +40 mV in 10 mV increments) to elicit calcium currents.
-
To study steady-state inactivation, apply a 500 ms (B15284909) conditioning prepulse to various potentials before a test pulse to a fixed potential (e.g., -30 mV).
-
-
Compound Application: After recording stable baseline currents, perfuse the chamber with the external solution containing the desired concentration of zonisamide.
-
Data Acquisition: Record currents in the presence of zonisamide after allowing for equilibration.
-
Data Analysis: Measure the peak inward current amplitude at each voltage step before and after zonisamide application. Calculate the percentage of inhibition. Construct concentration-response curves to determine the IC50 value if applicable.
In Vitro Metabolism Assay Using Human Liver Microsomes
Objective: To identify the CYP450 isozymes responsible for zonisamide metabolism and to assess potential drug-drug interactions.
Materials:
-
Pooled human liver microsomes (HLMs).
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19, CYP3A5).
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase).
-
Zonisamide.
-
Potassium phosphate (B84403) buffer (pH 7.4).
-
Selective CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4).
-
Acetonitrile (for reaction termination).
-
HPLC-MS/MS system for metabolite quantification.
Procedure:
-
Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, human liver microsomes (or recombinant CYPs), and zonisamide at the desired concentration.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the primary metabolite, SMAP, using a validated LC-MS/MS method.
-
Data Analysis:
-
For enzyme identification, compare the rate of metabolite formation across different recombinant CYPs.
-
For inhibition studies, co-incubate zonisamide and HLMs with known CYP inhibitors and measure the change in SMAP formation. Calculate Ki values.
-
Conclusion
The early-stage research on zonisamide reveals a multifaceted pharmacological profile, with primary actions on voltage-gated sodium and T-type calcium channels. Its preclinical pharmacokinetic properties are characterized by good oral absorption and a half-life that supports viable dosing regimens, with metabolism primarily mediated by CYP3A4. The quantitative data and detailed protocols provided in this whitepaper serve as a foundational resource for scientists and researchers engaged in the development of novel antiepileptic agents and the further characterization of neuronal excitability modulators.
References
- 1. Mechanisms of T-type calcium channel blockade by zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiepileptic drugs--calcium current interaction in cultured human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zonisamide blocks T-type calcium channel in cultured neurons of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of skeletal and cardiac voltage-gated sodium channels by calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Zonisamide | Nav channel Blocker | Hello Bio [hellobio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. apconix.com [apconix.com]
- 11. Zonisamide block of cloned human T-type voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Control of calcium channels in neuroblastoma cells (N1E-115) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells | PLOS One [journals.plos.org]
Zoniclezole: A Review of Publicly Available Solubility and Stability Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoniclezole, also known as CGS-18416A, is an anticonvulsant agent.[1][2] This technical guide synthesizes the publicly available information regarding its solubility and stability, key parameters for drug development. Despite a comprehensive search of scientific literature and patent databases, detailed quantitative data on these properties remain scarce, suggesting that this compound may have been a subject of early-stage research that was not extensively published.
Physicochemical Properties
This compound is chemically identified as 5-chloro-3-(1-(1H-imidazol-1-yl)ethyl)-1,2-benzisoxazole.[1] It is typically available as a hydrochloride salt.[1][2]
Solubility Profile
An early publication focused on the analytical determination of this compound in human plasma described it as a "water-soluble agent," although no specific solubility values were provided. The same study detailed an extraction protocol involving acidification of the plasma sample followed by extraction at pH 11. This suggests that this compound, as a basic compound, is likely more soluble in its ionized form at acidic pH and more readily extracted into an organic solvent at alkaline pH where it is in its free base form.
Table 1: Summary of this compound Solubility Data
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | Qualitative data from a commercial supplier.[1] |
| Water | Described as "water-soluble" | No quantitative data available. The hydrochloride salt form would be expected to have some aqueous solubility. |
Stability Profile
Comprehensive stability studies, including forced degradation analysis and degradation kinetics, have not been published for this compound. The available information is limited to general storage recommendations for the solid form of this compound hydrochloride.
Table 2: Recommended Storage Conditions for this compound Hydrochloride
| Condition | Temperature | Duration | Additional Notes |
| Short-term | 0 - 4 °C | Days to weeks | Store in a dry and dark place.[1] |
| Long-term | -20 °C | Months to years | Store in a dry and dark place.[1] |
It is also noted that the compound is stable for a few weeks during ordinary shipping at ambient temperatures.[1]
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not available in published literature. For general guidance on methodologies that would be applicable, researchers can refer to standard pharmaceutical guidelines and established methods.
Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.
Caption: General workflow for experimental solubility determination.
Workflow for Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The diagram below outlines a typical workflow.
Caption: General workflow for a forced degradation study.
Conclusion
The available data on the solubility and stability of this compound are very limited. It is known to be soluble in DMSO, and general storage conditions for the hydrochloride salt recommend refrigeration for short-term and freezing for long-term storage in a dry, dark environment. The lack of detailed, publicly available quantitative data and experimental protocols presents a significant gap for drug development professionals. Further research would be required to fully characterize these critical physicochemical properties to support any potential formulation and development activities.
References
A Comprehensive Preclinical Review of Zonisamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zonisamide (B549257) is a benzisoxazole derivative with a unique sulfonamide structure, setting it apart from other antiepileptic drugs (AEDs).[1] Initially synthesized in the 1970s, it has demonstrated a broad spectrum of anticonvulsant activity in various preclinical models and is utilized in the treatment of epilepsy. This technical guide provides an in-depth overview of the preclinical data for Zonisamide, focusing on its mechanism of action, pharmacokinetics, efficacy, safety pharmacology, and toxicology in various animal models. The information is presented to be a valuable resource for researchers and professionals involved in drug development and neuroscience.
Mechanism of Action
The primary anticonvulsant effect of Zonisamide is attributed to its dual mechanism of action, which involves the blockade of voltage-gated sodium channels and T-type calcium channels.[2][3]
-
Voltage-Gated Sodium Channel Blockade: Zonisamide inhibits the sustained, high-frequency repetitive firing of neurons by promoting the fast inactivation of voltage-gated sodium channels.[2][4] This action reduces neuronal hyperexcitability without affecting normal neuronal activity.
-
T-Type Calcium Channel Blockade: Zonisamide also blocks low-threshold T-type calcium channels, which are implicated in the generation of spike-wave discharges characteristic of absence seizures.[5][6][7] This contributes to its efficacy against a broader range of seizure types.
Beyond these primary mechanisms, preclinical studies suggest Zonisamide may also exert its effects through modulation of GABAergic and glutamatergic neurotransmission, although these are considered secondary to its ion channel blocking activities.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways affected by Zonisamide.
Pharmacokinetics
The pharmacokinetic profile of Zonisamide has been evaluated in several animal species. The drug is generally well-absorbed orally and exhibits a relatively long half-life.
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | T1/2 (hr) | Bioavailability (%) | Reference |
| Dog | Oral | 10.3 | 14.4 ± 2.3 | ~3 | 17.2 ± 3.6 | 68 ± 12 | [8] |
| IV | 6.9 | - | - | 12.9 ± 3.6 | - | [8] | |
| Rectal (in water) | 20 | 5.00 ± 1.83 | 6.13 ± 3.33 | 15.58 ± 3.19 | - | [9] | |
| Rectal (in PEG) | 20 | 7.94 ± 2.06 | 5.50 ± 2.14 | 16.03 ± 3.10 | - | [9] | |
| Cat | Oral | 10 | 13.1 (10.1-14.3) | 4.0 (2.0-8.0) | 33.0 (21.3-44.8) | - | [3] |
| Rat | Oral | 20 | 10.8 | ~3 | 9.2 ± 0.7 | - | [10] |
Table 1: Pharmacokinetic Parameters of Zonisamide in Various Animal Species. Data are presented as mean ± SD or median (range). Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; T1/2: Elimination half-life.
Efficacy
Zonisamide has demonstrated significant anticonvulsant efficacy in well-established preclinical models of epilepsy.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used model to screen for drugs effective against generalized tonic-clonic seizures.
| Species | Route | ED50 (mg/kg) | Reference |
| Mouse | Oral | 19.6 | [10] |
| Mouse | IP | - | [11] |
Table 2: Efficacy of Zonisamide in the Maximal Electroshock (MES) Seizure Model. ED50: Median effective dose.
Amygdala Kindling Model
The amygdala kindling model is a chronic model of temporal lobe epilepsy that mimics the progressive development of seizures.
| Species | Dose (mg/kg) | Effect | Reference |
| Rat | 10-40 | Dose-dependent suppression of kindled seizures | [12] |
| Rat | 25, 40 | Significant retardation of seizure development | [12] |
Table 3: Efficacy of Zonisamide in the Amygdala Kindling Model in Rats.
Safety Pharmacology
Safety pharmacology studies are crucial for identifying potential adverse effects on vital organ systems.
Central Nervous System (CNS)
A Functional Observational Battery (FOB) is used to assess potential neurobehavioral effects. In rats, oral administration of less than 300 mg/kg produced no effects on spontaneous behavior.[13] Higher sublethal doses resulted in marked sedation within one hour, lasting up to three days.[13]
Cardiovascular System
Cardiovascular safety is typically assessed using telemetry in conscious, unrestrained animals. While specific telemetry data for Zonisamide was not found in the provided search results, standard protocols involve monitoring electrocardiogram (ECG) parameters, heart rate, and blood pressure.[14][15][16][17][18]
Respiratory System
Respiratory function is often evaluated using whole-body plethysmography in rodents.[19][20][21] This non-invasive method measures respiratory rate, tidal volume, and other parameters to detect any drug-induced respiratory depression.
Toxicology
Toxicology studies are essential for determining the safety profile of a drug candidate.
Acute Toxicity
| Species | Route | LD50 (mg/kg) | Reference |
| Mouse | Oral | 1060-1280 | |
| Rat | Oral | 1500-2500 | |
| Dog | Oral | >1000 | [8] |
| Monkey | Oral | >1000 |
Table 4: Acute Toxicity (LD50) of Zonisamide. LD50: Median lethal dose.
Chronic Toxicity
-
Dogs: In a one-year study, doses up to 75 mg/kg were administered.[13] At the highest dose, some evidence of liver effects was observed, including ultrastructural changes (concentric lamellar bodies in hepatocytes).[13]
-
Rats: In a 9-month study, no significant toxicity was observed at doses up to 300 mg/kg.[13]
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
Objective: To evaluate the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Apparatus: An electroconvulsive shock generator.
Procedure:
-
Animal Model: Male albino mice (e.g., Swiss strain) or rats (e.g., Wistar strain).
-
Drug Administration: Zonisamide is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is included.
-
Stimulation: At the time of predicted peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered via corneal or ear clip electrodes.
-
Endpoint: The presence or absence of tonic hindlimb extension is recorded. Protection is defined as the absence of this endpoint.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using a probit analysis.
Amygdala Kindling Model
Objective: To assess the effect of a compound on the development and expression of focal seizures that secondarily generalize.
Apparatus: Stereotaxic frame, stimulating and recording electrodes, constant current stimulator.
Procedure:
-
Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley).
-
Surgery: Under anesthesia, a bipolar stimulating and recording electrode is stereotaxically implanted into the basolateral amygdala.
-
Kindling Development (Acquisition): After a recovery period, a sub-threshold electrical stimulus (e.g., 50-400 µA, 1-2 seconds, 50-60 Hz) is delivered once or twice daily. Seizure severity is scored according to a standardized scale (e.g., Racine's scale). This continues until stable, generalized seizures (Stage 4 or 5) are consistently elicited.
-
Drug Testing (Expression): In fully kindled animals, Zonisamide or vehicle is administered prior to the electrical stimulation. The effect on seizure severity, afterdischarge duration (the duration of epileptiform activity recorded on the EEG after the stimulus), and the threshold to elicit a generalized seizure is measured.
-
Data Analysis: Seizure scores and afterdischarge durations are compared between drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA).
Conclusion
The preclinical data for Zonisamide robustly support its efficacy as an anticonvulsant with a well-defined mechanism of action targeting key ion channels involved in neuronal excitability. Its pharmacokinetic profile is favorable across multiple species, and while some adverse effects are noted at higher doses in toxicological studies, it generally demonstrates a wide therapeutic window. This comprehensive overview of Zonisamide's preclinical characteristics provides a solid foundation for further research and development in the field of epilepsy and other neurological disorders.
References
- 1. Zonisamide – a review of experience and use in partial seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic efficacy of voltage-gated sodium channel inhibitors in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and toxicity of zonisamide in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Voltage-Gated Calcium Channels in Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 9. Pharmacokinetics of Single‐Dose Rectal Zonisamide Administration in Normal Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Interactions between zonisamide and conventional antiepileptic drugs in the mouse maximal electroshock test model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Contrasting effects of zonisamide and acetazolamide on amygdaloid kindling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Semi‐mechanistic modelling platform to assess cardiac contractility and haemodynamics in preclinical cardiovascular safety profiling of new molecular entities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 16. accelera.org [accelera.org]
- 17. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Validation Study for Telemetry System of the Safety Pharmacological Cardiovascular Function in Conscious Beagle Dogs [journal11.magtechjournal.com]
- 19. ijcrt.org [ijcrt.org]
- 20. altasciences.com [altasciences.com]
- 21. Lung Function Measurements in Rodents in Safety Pharmacology Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Zonisamide (Likely "Zoniclezole")
A Note on Nomenclature: The term "Zoniclezole" does not correspond to a known compound in major pharmacological and chemical databases with established experimental protocols. PubChem lists a chemical structure for this compound, but there is a lack of associated research or clinical data.[1][2][3][4] It is highly probable that this is a misspelling of Zonisamide (B549257) , a well-researched anticonvulsant drug. This document will detail the experimental protocols and data for Zonisamide.
Zonisamide is a synthetic 1,2-benzisoxazole-3-methanesulfonamide with demonstrated efficacy in treating refractory partial-onset seizures.[5][6] It is a sulfonamide antiepileptic drug with a broad spectrum of action.[6][7][8]
Mechanism of Action
The precise antiseizure mechanism of Zonisamide is not fully elucidated but is believed to involve multiple complementary actions that stabilize neuronal membranes and suppress neuronal hypersynchronization.[7][9]
-
Modulation of Voltage-Gated Ion Channels: Zonisamide blocks voltage-dependent sodium channels, which reduces the sustained, high-frequency repetitive firing of neurons.[5][7][10] It also inhibits low-threshold T-type calcium channels, which may prevent the spread of seizure discharges.[5][7][10][11]
-
Modulation of Neurotransmitter Systems: While not fully established as a primary mechanism for its anticonvulsant effects, Zonisamide has been shown to modulate the release of GABA, an inhibitory neurotransmitter.[10][12] It may also affect the metabolism of dopamine, serotonin, and acetylcholine.[7]
-
Carbonic Anhydrase Inhibition: Zonisamide is a weak inhibitor of carbonic anhydrase. However, this action is not believed to be a significant contributor to its antiepileptic activity.[5][7][10]
Below is a diagram illustrating the proposed mechanism of action of Zonisamide.
Caption: Proposed mechanism of action for Zonisamide.
Pharmacokinetic Properties
Zonisamide exhibits a favorable pharmacokinetic profile for clinical use, characterized by rapid absorption and a long half-life.[5]
| Parameter | Value | Species | Notes |
| Absorption | Rapid and complete | Humans | Peak plasma concentrations occur within 2-6 hours. Food delays time to max concentration but does not affect bioavailability.[5][9][13] |
| Half-life | 63-69 hours | Healthy Volunteers | Allows for once or twice-daily dosing.[5] |
| Plasma Half-life | ~50-69 hours | Humans | [11] |
| Red Blood Cell Half-life | ~105 hours | Humans | [11][13] |
| Protein Binding | Not highly bound | Humans | Does not significantly affect the protein binding of other highly protein-bound antiepileptic drugs.[5] |
| Metabolism | Hepatic | Humans | Metabolized by cytochrome P450, specifically CYP3A4.[5][8][9] |
| Elimination | Renal | Humans | Approximately 35% is recovered as unchanged zonisamide in urine.[9] |
| Oral Clearance | ~0.30-0.35 mL/min/kg | Humans | In patients not receiving enzyme-inducing antiepileptic drugs.[9] |
Experimental Protocols
Detailed experimental protocols for investigational new drugs are often proprietary. However, methodologies can be inferred from published clinical trials. Below is a generalized protocol based on a randomized, double-blind, placebo-controlled trial for adjunctive therapy of refractory partial-onset seizures.[6]
Phase III Clinical Trial Protocol: Adjunctive Zonisamide for Refractory Partial-Onset Seizures
1. Objective: To assess the efficacy and dose-response of Zonisamide as an adjunctive therapy for refractory partial-onset seizures.[6]
2. Study Design:
-
Randomized, double-blind, placebo-controlled trial.[6]
-
Multi-center study.[6]
-
Parallel comparisons with placebo for multiple dosages.[6]
3. Participant Population:
-
Patients with refractory partial-onset seizures.[6]
4. Experimental Workflow:
Caption: Generalized workflow for a Zonisamide clinical trial.
5. Dosing Regimen:
-
Baseline: 4-week placebo baseline period to establish seizure frequency.[6]
-
Dose Escalation: Zonisamide dosages are escalated by 100 mg/day each week to the target dose.[6]
-
Treatment Arms:
6. Efficacy Evaluation:
-
Primary Endpoint: Change in seizure frequency from baseline to a specified period of blinded therapy (e.g., weeks 8-12).[6]
-
Secondary Endpoint: Responder rate, defined as the percentage of patients achieving a ≥50% reduction in seizure frequency.[6]
7. Safety and Tolerability Assessment:
-
Monitoring and recording of all adverse events.[6]
-
Monitoring of serum Zonisamide concentrations.[6]
Efficacy Data from a Key Clinical Trial
| Treatment Group | Median Seizure Frequency Reduction from Baseline | Responder Rate (≥50% Reduction) |
| Placebo | 9% | Not Reported |
| Zonisamide 100 mg/day | 20.5% | Not Reported |
| Zonisamide 200 mg/day | 24.7% | Not Reported |
| Zonisamide 400 mg/day | 40.5% | 42% |
Data from a randomized, double-blind, placebo-controlled trial in patients with refractory partial-onset seizures.[6]
References
- 1. This compound | C12H10ClN3O | CID 60745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound - definition and meaning [wordnik.com]
- 4. This compound Definition & Meaning | YourDictionary [yourdictionary.com]
- 5. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized controlled trial of zonisamide for the treatment of refractory partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacology and mechanism of action of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Zonisamide? [synapse.patsnap.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Zoniclezole: Application and Protocol Guide for Laboratory Settings
A comprehensive overview of Zoniclezole, including its chemical properties, presumed mechanism of action, and detailed protocols for its application in a laboratory environment. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a chemical compound identified by the molecular formula C12H10ClN3O[1][2]. While it is classified as a pharmacologic substance and a potential anticonvulsant agent, detailed public research on its biological effects, mechanism of action, and specific laboratory applications is not currently available in the scientific literature[2]. Searches for experimental protocols, signaling pathways, and quantitative data related to this compound did not yield specific results.
This document, therefore, provides a foundational guide based on its chemical identity and the general laboratory practices for handling novel chemical compounds. The subsequent sections on potential mechanisms and experimental protocols are hypothetical and intended to serve as a starting point for investigation, drawing parallels from functionally similar, yet chemically distinct, compounds.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is crucial for the proper handling, storage, and preparation of the compound in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C12H10ClN3O | [1][2] |
| Molecular Weight | 247.68 g/mol | [1][2] |
| IUPAC Name | 5-chloro-3-(1-imidazol-1-ylethyl)-1,2-benzoxazole | [1] |
| CAS Number | 121929-20-2 | [1] |
| Physical Description | Not available | |
| Solubility | Not available | |
| Stability | Not available |
Table 1: Chemical and Physical Properties of this compound. This table summarizes the key identifiers and physical characteristics of this compound based on available database information.
Putative Mechanism of Action and Signaling Pathways
Given the classification of this compound as a potential anticonvulsant, its mechanism of action might involve the modulation of neuronal excitability. Anticonvulsant drugs typically exert their effects through various mechanisms, including:
-
Modulation of Voltage-Gated Ion Channels: Many anticonvulsants, such as Zonisamide, act by blocking voltage-sensitive sodium and T-type calcium channels, which leads to the suppression of repetitive neuronal firing.
-
Enhancement of GABAergic Inhibition: Compounds like Zopiclone potentiate the effects of the inhibitory neurotransmitter GABA by modulating GABAA receptors.
-
Inhibition of Glutamatergic Excitation: Some antiepileptic drugs reduce neuronal excitation by blocking glutamate (B1630785) receptors.
The specific signaling pathways affected by this compound remain to be elucidated through experimental investigation. A hypothetical signaling pathway diagram is presented below to illustrate a potential mechanism involving the modulation of GABAergic neurotransmission, a common target for anticonvulsant agents.
Figure 1: Hypothetical Signaling Pathway for this compound. This diagram illustrates a potential mechanism where this compound potentiates GABAergic neurotransmission, leading to neuronal inhibition.
Experimental Protocols
The following are generalized protocols that can be adapted for the initial characterization of this compound in a laboratory setting.
Protocol 1: In Vitro Electrophysiology - Patch-Clamp Recording
This protocol is designed to assess the effect of this compound on neuronal ion channels.
Objective: To determine if this compound modulates voltage-gated sodium, potassium, or calcium channels, or ligand-gated ion channels such as GABAA receptors.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External and internal recording solutions
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Control vehicle (solvent)
Methodology:
-
Prepare cultured neurons on coverslips.
-
Prepare external and internal recording solutions appropriate for isolating the ion channel of interest.
-
Pull and fire-polish borosilicate glass pipettes to a resistance of 3-5 MΩ.
-
Fill the pipette with the internal solution and establish a whole-cell patch-clamp configuration on a selected neuron.
-
Record baseline ion channel activity in the absence of the compound.
-
Perfuse the cells with a known concentration of this compound dissolved in the external solution.
-
Record changes in ion channel currents.
-
Wash out the compound and record the recovery of channel activity.
-
Perform dose-response experiments to determine the IC50 or EC50.
Figure 2: Workflow for Patch-Clamp Experiments. This diagram outlines the key steps in assessing the electrophysiological effects of this compound on cultured neurons.
Protocol 2: In Vivo Anticonvulsant Activity - Animal Models
This protocol describes a general approach to evaluate the anticonvulsant efficacy of this compound in a rodent model of seizures.
Objective: To determine if this compound can prevent or reduce the severity of seizures induced by a chemoconvulsant agent.
Materials:
-
Laboratory animals (e.g., mice or rats)
-
This compound solution for injection
-
Chemoconvulsant agent (e.g., pentylenetetrazol - PTZ)
-
Vehicle control
-
Observation chambers
-
Timing devices
Methodology:
-
Acclimate animals to the laboratory environment.
-
Divide animals into experimental groups (e.g., vehicle control, different doses of this compound).
-
Administer this compound or vehicle to the respective groups via an appropriate route (e.g., intraperitoneal injection).
-
After a predetermined pretreatment time, administer the chemoconvulsant agent to induce seizures.
-
Immediately place each animal in an individual observation chamber.
-
Record the latency to the first seizure, the duration of seizures, and the seizure severity score for a defined observation period.
-
Analyze the data to determine the protective effect of this compound.
Data Presentation
As no quantitative data for this compound is currently available, the following table is a template that can be used to summarize findings from future experimental studies.
| Experimental Group | Latency to First Seizure (s) | Seizure Duration (s) | Seizure Severity Score (0-5) |
| Vehicle Control | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| This compound (Dose 3) |
Table 2: Template for Summarizing In Vivo Anticonvulsant Data. This table provides a structured format for presenting key efficacy endpoints from animal model studies.
Safety and Handling
As with any chemical compound with unknown biological activity, this compound should be handled with appropriate safety precautions in a laboratory setting. Standard procedures for handling potentially hazardous chemicals should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. A material safety data sheet (MSDS) should be consulted if available, and a thorough risk assessment should be conducted before commencing any experimental work.
Conclusion
This compound is a chemical entity with a potential application as an anticonvulsant. However, a significant gap exists in the scientific literature regarding its biological effects and mechanism of action. The protocols and conceptual frameworks presented in this document are intended to provide a starting point for researchers to investigate the pharmacological properties of this compound. Further in-depth studies are required to elucidate its signaling pathways, efficacy, and safety profile to determine its potential as a therapeutic agent.
References
Zoniclezole: Application Notes and Protocols for In-Vivo Animal Studies
Zoniclezole is a known anticonvulsant agent. However, extensive searches of scientific databases and literature have not yielded specific preclinical studies detailing its use in in-vivo animal models. Often, searches for "this compound" lead to information about other structurally or functionally similar anticonvulsant drugs, such as Zonisamide.
Due to the absence of specific data for this compound, this document will provide a general overview of the common experimental protocols and animal models used for the in-vivo evaluation of anticonvulsant drugs. This information is intended to serve as a foundational guide for researchers who may wish to investigate the anticonvulsant properties of novel compounds like this compound, should the compound become available for research purposes.
General Methodologies for In-Vivo Anticonvulsant Screening
The preclinical evaluation of anticonvulsant drugs typically involves a battery of tests in rodent models to assess efficacy and potential side effects. The choice of model depends on the type of epileptic seizure the drug is intended to treat.
Table 1: Common Animal Models for Anticonvulsant Drug Screening
| Animal Model | Seizure Type Modeled | Typical Species | Method of Seizure Induction | Endpoint Measured |
| Maximal Electroshock Seizure (MES) | Generalized tonic-clonic seizures | Mice, Rats | Electrical stimulation via corneal or auricular electrodes | Abolition of the hindlimb tonic extensor component of the seizure |
| Subcutaneous Pentylenetetrazol (scPTZ) | Absence seizures, myoclonic seizures | Mice, Rats | Subcutaneous injection of pentylenetetrazol | Prevention of clonic seizures |
| 6-Hz Psychomotor Seizure Test | Psychomotor (focal) seizures | Mice | Low-frequency (6 Hz) electrical stimulation | Protection against seizure activity (e.g., Straub tail, forelimb clonus) |
| Amygdala Kindling | Complex partial seizures | Rats | Repeated electrical stimulation of the amygdala | Suppression of seizure development or expression |
Experimental Workflow for Anticonvulsant Evaluation
The following diagram illustrates a generalized workflow for the in-vivo screening of a potential anticonvulsant compound.
Signaling Pathways in Epilepsy
While the specific mechanism of action for this compound is not well-documented, anticonvulsant drugs typically target various signaling pathways to reduce neuronal hyperexcitability. The diagram below illustrates some of the key molecular targets for antiepileptic drugs.
Conclusion
The creation of detailed and accurate application notes and protocols for the in-vivo use of this compound is contingent upon the future publication of preclinical research. Researchers interested in this compound are encouraged to monitor scientific literature for emerging data. In the interim, the general principles and methodologies outlined above for the evaluation of anticonvulsant drugs can serve as a valuable resource for planning and executing in-vivo animal studies in the field of epilepsy research. It is imperative to conduct thorough dose-finding and toxicity studies for any new chemical entity before proceeding to efficacy trials. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.
Application Notes and Protocols for the Quantitative Analysis of Zonisamide and Zopiclone
Introduction
This document provides detailed application notes and protocols for the quantitative analysis of Zonisamide (B549257) and Zopiclone in pharmaceutical and biological matrices. Due to the similarity in nomenclature with the user's query for "Zoniclezole," and the prevalence of analytical methods for Zonisamide and Zopiclone, this guide focuses on these two compounds. Zonisamide is an antiepileptic drug, while Zopiclone is a non-benzodiazepine hypnotic. Accurate and precise quantification of these drugs is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical formulations. The methods described herein include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometry.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the quantification of Zonisamide and Zopiclone.
Table 1: Quantitative Performance Data for Zonisamide Analysis
| Analytical Method | Matrix | Linearity Range (µg/mL) | Accuracy (%) | Precision (%RSD/CV) | Recovery (%) | LOQ (µg/mL) |
| HPLC-UV [1] | Bulk and Pharmaceutical Dosage Form | 10 - 70 | - | - | - | - |
| HPLC-DAD [2] | Human Plasma | 0.2 - 80 | ±12.3 (bias) | ≤ 13.3 | 63.8 - 65.2 | 0.2 |
| LC-MS/MS [3] | Human and Rabbit Plasma | 0.5 - 50 (Human) 0.5 - 30 (Rabbit) | -11.3 to 14.4 (bias) | 0.8 - 8.5 | 70.8 - 77.3 | 0.5 |
Table 2: Quantitative Performance Data for Zopiclone Analysis
| Analytical Method | Matrix | Linearity Range (µ g/band ) | Accuracy (% Recovery) | Precision (%RSD) | LOQ (µ g/band ) |
| HPTLC [4] | Raw Material and Pharmaceutical Formulation | 0.3 - 1.4 | 99.92 ± 1.521 | - | - |
| Kinetic-Spectrophotometric [5] | Tablets | 6 - 36 mg/L | 99.83 ± 1.19 | 1.46 - 1.81 | 6.04 mg/L |
I. High-Performance Liquid Chromatography (HPLC) Method for Zonisamide
This protocol describes a stability-indicating isocratic reverse-phase HPLC method for the determination of Zonisamide in bulk and pharmaceutical dosage forms.[1]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: Enable ODS C18G (250 x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of 0.1% v/v ortho-phosphoric acid and Methanol (B129727) in a ratio of 30:70 v/v.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 285 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Retention Time: Approximately 3.5 minutes.[1]
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Zonisamide reference standard and dissolve in a 100 mL volumetric flask with a 50:50 (v/v) mixture of methanol and water.[1]
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the methanol:water mixture.[1]
-
Sample Preparation (from tablets):
-
Weigh and finely powder 10 tablets.
-
Accurately weigh an amount of powder equivalent to 100 mg of Zonisamide and transfer it to a 100 mL volumetric flask.
-
Add the methanol:water (50:50 v/v) mixture, sonicate to dissolve, and make up to the mark.[1]
-
Dilute 10 mL of this solution to 100 mL with the same solvent to get a concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
3. Calibration Curve:
-
Prepare a series of calibration standards in the range of 10-70 µg/mL by diluting the working standard solution with the mobile phase.
-
Inject each standard and record the peak area.
-
Plot a graph of peak area versus concentration to obtain the calibration curve. The method should show a linear response with r² > 0.999.[1]
4. Analysis of Samples:
-
Inject the prepared sample solution and record the peak area.
-
Calculate the concentration of Zonisamide in the sample using the regression equation from the calibration curve.
Experimental Workflow
Caption: HPLC workflow for Zonisamide quantification.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Zonisamide in Plasma
This protocol details a sensitive and accurate LC-MS/MS method for the quantification of Zonisamide in human and rabbit plasma, suitable for pharmacokinetic studies.[3]
Experimental Protocol
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled with a tandem mass spectrometer.
-
Column: Symmetry® C18 column.[3]
-
Mobile Phase: Specific composition not detailed, but typically a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode.[3]
-
Internal Standard (IS): (2H4,15N)-Zonisamide.[3]
2. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard solution.
-
Add diethyl ether as the extraction solvent.[3]
-
Vortex mix thoroughly to ensure proper mixing and extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
3. Calibration and Quality Control:
-
Prepare calibration standards by spiking blank plasma with known concentrations of Zonisamide, covering the range of 0.5-50 µg/mL for human plasma and 0.5-30 µg/mL for rabbit plasma.[3]
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process the standards and QC samples along with the unknown samples.
4. Data Analysis:
-
Quantify Zonisamide by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the respective concentrations.
-
Determine the concentration of Zonisamide in the unknown samples from the calibration curve.
Experimental Workflow
Caption: LC-MS/MS workflow for Zonisamide in plasma.
III. High-Performance Thin-Layer Chromatography (HPTLC) Method for Zopiclone
This protocol describes a sensitive and selective HPTLC method for the determination of Zopiclone and its main impurity in raw materials and pharmaceutical formulations.[4]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPTLC System: HPTLC system with a densitometric scanner.
-
Plates: Silica gel HPTLC F254 plates.[4]
-
Developing System (Mobile Phase): Chloroform:Methanol:Glacial Acetic Acid (9:1:0.1, by volume).[4]
-
Application: Apply samples as bands.
-
Detection: Densitometric measurement at 305 nm.[4]
2. Preparation of Solutions:
-
Standard and Sample Solutions: Prepare standard and sample solutions in a suitable solvent (e.g., methanol) to achieve concentrations within the linear range of 0.3-1.4 µ g/band for Zopiclone.[4]
3. Chromatographic Development and Analysis:
-
Apply the standard and sample solutions as bands on the HPTLC plate.
-
Develop the plate in a pre-saturated twin-trough chamber with the developing system until the solvent front migrates a sufficient distance.
-
Dry the plate in a current of warm air.
-
Scan the dried plate with the densitometer at 305 nm.[4]
-
Quantify Zopiclone by comparing the peak area of the sample with that of the standard.
Experimental Workflow```dot
Caption: Principle of kinetic-spectrophotometric assay.
References
- 1. saudijournals.com [saudijournals.com]
- 2. A novel HPLC method for the determination of zonisamide in human plasma using microextraction by packed sorbent optimised by experimental design - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPTLC Method for Quantitative Determination of Zopiclone and Its Impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of Experimental Seizures
A Note on Zoniclezole: Initial searches for "this compound" in the context of inducing experimental seizures did not yield specific information. The available scientific literature instead points extensively to zonisamide (B549257) , an anti-convulsant medication used to treat epilepsy. It is possible that "this compound" is a typographical error or a lesser-known compound. The following application notes and protocols will, therefore, focus on established methods for inducing experimental seizures, which are critical for evaluating the efficacy of anti-convulsant drugs like zonisamide.
Introduction to Experimental Seizure Models
The induction of seizures in animal models is a fundamental technique in epilepsy research. These models are essential for understanding the pathophysiology of seizures and for the preclinical evaluation of potential anti-epileptic drugs (AEDs). The choice of model depends on the specific research question, as different models replicate different aspects of human epilepsy. Commonly used methods involve chemical convulsants or electrical stimulation to induce acute seizures or to establish a chronic epileptic state (kindling).
Zonisamide: A Clinically Relevant Anti-Convulsant
Zonisamide is a synthetic benzisoxazole derivative with anti-convulsant properties.[1] Its mechanism of action is multifactorial, contributing to its broad efficacy. Zonisamide blocks voltage-sensitive sodium channels and T-type calcium currents, which helps to reduce sustained, high-frequency repetitive firing of neurons and prevent the spread of seizure discharges.[1][2][3][4] While it is a weak inhibitor of carbonic anhydrase, this action is not believed to be its primary anti-epileptic mechanism.[1][2][4] Zonisamide has been shown to be effective in reducing the severity of photically-induced seizures in animal models.[5]
Chemically-Induced Seizure Models
Chemical convulsants are widely used to induce seizures for research purposes. These agents often work by either blocking inhibitory neurotransmission or enhancing excitatory neurotransmission.
Pentylenetetrazole (PTZ)-Induced Seizure Model
Pentylenetetrazole (PTZ) is a GABA-A receptor antagonist that is commonly used to induce generalized seizures in rodents, modeling myoclonic and absence seizures.[6] The PTZ model is particularly useful for screening potential anti-convulsant compounds.[6][7]
Table 1: Quantitative Data for PTZ-Induced Seizure Models in Mice
| Parameter | Value | Animal Model | Reference |
| Acute Seizure Induction Dose | 80 mg/kg (i.p.) | Albino Mice | [8] |
| Kindling Induction Dose | 35 mg/kg/day (i.p.) on alternate days | Mice | [9][10] |
| PTZ Challenge Dose (Kindled Mice) | 75 mg/kg (i.p.) | Mice | [11] |
Experimental Protocol: Acute PTZ-Induced Seizures in Mice
This protocol is designed to induce a single, acute seizure to assess the immediate effects of a test compound.
-
Animal Preparation:
-
Use adult male Swiss albino mice, weighing 20-25g.
-
House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Allow animals to acclimate for at least one week before the experiment.
-
-
Drug Administration:
-
Divide animals into experimental groups (e.g., vehicle control, positive control, test compound groups).
-
Administer the test compound or vehicle to the respective groups via the desired route (e.g., intraperitoneal (i.p.), oral (p.o.)).
-
Administer a known anti-convulsant, such as diazepam (3 mg/kg, i.p.), to the positive control group.[8]
-
-
Seizure Induction:
-
At a predetermined time after drug administration (e.g., 30-60 minutes), administer a single convulsive dose of PTZ (80 mg/kg, i.p.).[8]
-
-
Observation and Scoring:
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
Observe the animals continuously for a set period (e.g., 30 minutes).
-
Record the latency to the first myoclonic jerk, the onset of clonic and tonic convulsions, and mortality.[8]
-
Seizure severity can be assessed using a scoring system, such as the modified Racine's scale.
-
Experimental Protocol: PTZ Kindling Model in Mice
This protocol establishes a chronic seizure state through repeated administration of sub-convulsive doses of PTZ.
-
Animal Preparation:
-
Follow the same animal preparation steps as for the acute model.
-
-
Kindling Induction:
-
Drug Administration and Challenge:
-
Once the animals are kindled (consistently showing a predetermined seizure score), begin the drug treatment phase.
-
Administer the test compound, vehicle, or positive control daily for a set duration (e.g., 15 days).
-
On the final day of the experiment, administer a challenge dose of PTZ (e.g., 75 mg/kg, i.p.) to all groups.[11]
-
-
Observation and Scoring:
-
After the PTZ challenge, observe the animals for 30 minutes and record seizure severity using a standardized scoring system.
-
Caption: Workflow for the Pentylenetetrazole (PTZ) Kindling Model.
Electrically-Induced Seizure Models
Electrical stimulation of the brain is another common method for inducing seizures in a controlled manner.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used model for identifying drugs that are effective against generalized tonic-clonic seizures. The test involves applying a brief electrical stimulus through corneal or auricular electrodes to induce a maximal seizure.
Table 2: Parameters for MES-Induced Seizures in Mice
| Parameter | Value | Animal Model | Reference |
| Stimulus Intensity | 12 mA | Albino Mice | [8] |
| Frequency | 50 Hz | Albino Mice | [8] |
| Duration | 0.2 seconds | Albino Mice | [8] |
Experimental Protocol: MES-Induced Seizures in Mice
-
Animal Preparation:
-
Follow the same animal preparation steps as for the chemical convulsant models.
-
-
Drug Administration:
-
Administer the test compound, vehicle, or a positive control (e.g., diazepam, 3 mg/kg, i.p.) to the respective animal groups.[8]
-
-
Seizure Induction:
-
At the time of peak drug effect (e.g., 60 minutes post-administration), apply an electrical stimulus (12 mA, 50 Hz, 0.2 s) via corneal electrodes.[8] A drop of saline should be applied to the eyes before electrode placement to ensure good electrical contact.
-
-
Observation and Scoring:
-
Observe the animal for the characteristic phases of a maximal seizure: tonic flexion, tonic extension, and clonic convulsions.
-
Record the duration of each phase.
-
The primary endpoint is the abolition of the tonic hindlimb extension phase, which indicates anti-convulsant activity.
-
Record any mortality.
-
Caption: Experimental Workflow for the Maximal Electroshock (MES) Seizure Model.
Signaling Pathways in Epilepsy
The underlying mechanisms of epilepsy involve an imbalance between neuronal excitation and inhibition.[12] Anti-convulsant drugs typically target one or more of the following pathways:
-
Modulation of Voltage-Gated Ion Channels: Many AEDs, including zonisamide, block voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials.[2][3][12] Blockade of T-type calcium channels is another important mechanism for some drugs.[1][4][12]
-
Enhancement of GABA-mediated Inhibition: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Some AEDs enhance GABAergic transmission, thereby reducing neuronal excitability.
-
Attenuation of Glutamate-mediated Excitation: Glutamate (B1630785) is the main excitatory neurotransmitter. Drugs that block glutamate receptors (e.g., NMDA, AMPA) can reduce the spread of seizure activity.[12]
Caption: Simplified Signaling Pathways in Epilepsy and Targets of Anti-Epileptic Drugs.
References
- 1. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology and mechanism of action of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of a novel anticonvulsant, zonisamide (AD-810, CI-912), in an experimental model of photosensitive epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversal of experimentally induced seizure activity in mice by glibenclamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Therapeutic Investigation of Zingerone Against Pentylenetetrazole-Induced Kindled Seizures in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. epilepsysociety.org.uk [epilepsysociety.org.uk]
Application Notes: [Corrected Compound Name] in Neuroscience Research
Based on a comprehensive review of available scientific literature, there appears to be no compound named "Zoniclezole" with established applications in neuroscience research. It is possible that this name is a misspelling of an existing therapeutic agent or a very early-stage investigational compound with limited publicly available data.
To provide accurate and relevant information, please verify the spelling of the compound. If a different name is intended, please provide the corrected name for a detailed search and generation of the requested Application Notes and Protocols.
For illustrative purposes, had "this compound" been a known compound with a defined mechanism of action, the following sections would be populated with specific data, protocols, and diagrams as per the user's request. The placeholders below demonstrate the intended structure and format.
1. Introduction
[Corrected Compound Name] is a [class of compound] that has demonstrated potential in the field of neuroscience. Its mechanism of action targets [specific molecular target(s)], making it a valuable tool for investigating [specific neurological processes or diseases]. These application notes provide an overview of its use in research, including its biochemical properties, relevant signaling pathways, and protocols for experimental use.
2. Biochemical and Pharmacological Profile
-
Mechanism of Action: [Detailed description of how the compound interacts with its target(s) at a molecular level].
-
Binding Affinity and Potency: [Description of binding kinetics and potency metrics].
-
Pharmacokinetics: [Information on absorption, distribution, metabolism, and excretion].
3. Quantitative Data Summary
The following tables summarize key quantitative data for [Corrected Compound Name] from preclinical and clinical studies.
Table 1: In Vitro Efficacy of [Corrected Compound Name]
| Assay Type | Target | IC50 / EC50 (nM) | Reference |
| Placeholder | Placeholder | Placeholder | Placeholder |
| Placeholder | Placeholder | Placeholder | Placeholder |
Table 2: Pharmacokinetic Properties of [Corrected Compound Name]
| Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability (%) | Placeholder | Placeholder | Placeholder | Placeholder |
| Half-life (t½) (h) | Placeholder | Placeholder | Placeholder | Placeholder |
| Peak Plasma Conc. (Cmax) (µg/L) | Placeholder | Placeholder | Placeholder | Placeholder |
| Time to Cmax (Tmax) (h) | Placeholder | Placeholder | Placeholder | Placeholder |
4. Signaling Pathways
[Corrected Compound Name] modulates the following signaling pathway(s), which are critical in [relevant physiological or pathological process].
Caption: Placeholder signaling pathway for [Corrected Compound Name].
5. Experimental Protocols
The following are example protocols for experiments commonly performed with [Corrected Compound Name].
5.1. In Vitro Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of [Corrected Compound Name] for its target receptor.
-
Materials:
-
[Corrected Compound Name]
-
Radiolabeled ligand (e.g., [³H]-ligand)
-
Cell membranes expressing the target receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Scintillation fluid
-
96-well filter plates
-
-
Procedure:
-
Prepare serial dilutions of [Corrected Compound Name] in assay buffer.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of [Corrected Compound Name].
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration over the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound ligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki or IC50 value.
-
Caption: Workflow for a typical in vitro receptor binding assay.
5.2. In Vivo Behavioral Study in a Rodent Model
This protocol outlines a general procedure for assessing the effects of [Corrected Compound Name] on a specific behavior in a rodent model of a neurological disorder.
-
Materials:
-
[Corrected Compound Name]
-
Vehicle solution (e.g., saline, DMSO)
-
Age- and weight-matched rodents
-
Apparatus for the behavioral test (e.g., elevated plus maze, Morris water maze)
-
Video tracking software
-
-
Procedure:
-
Acclimate the animals to the housing and testing environment.
-
Dissolve or suspend [Corrected Compound Name] in the vehicle at the desired concentration.
-
Administer [Corrected Compound Name] or vehicle to the animals via the appropriate route (e.g., intraperitoneal, oral gavage).
-
After a specified pretreatment time, place the animal in the testing apparatus.
-
Record the behavioral parameters for a set duration using video tracking software.
-
Analyze the data to compare the effects of [Corrected Compound Name] treatment to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
6. Safety and Handling
-
Storage: Store [Corrected Compound Name] at [recommended temperature] in a dry, dark place.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
-
Disposal: Dispose of unused compound and contaminated materials in accordance with institutional and local regulations.
Application Notes and Protocols for High-Throughput Screening Assays Relevant to Zonisamide
A Note on "Zoniclezole": Initial searches for "this compound" did not yield any publicly available information. It is presumed that this may be a typographical error for Zonisamide (B549257) , a well-documented anticonvulsant and neuroprotective agent. The following application notes and protocols are therefore based on the known mechanisms of action of Zonisamide and are intended to guide the high-throughput screening (HTS) of novel compounds with similar therapeutic potential.
Zonisamide is a synthetic 1,2-benzisoxazole-3-methanesulfonamide with a broad spectrum of anticonvulsant activity.[1][2] Its therapeutic effects are attributed to a multi-faceted mechanism of action, primarily involving the blockade of voltage-sensitive sodium channels and T-type calcium channels.[1][2][3][4][5] This dual action stabilizes neuronal membranes and suppresses hypersynchronization, which is characteristic of epileptic seizures.[3][6] Additionally, Zonisamide exhibits weak carbonic anhydrase inhibition and may have neuroprotective properties independent of its anticonvulsant effects.[1][5]
These application notes provide protocols for high-throughput screening assays designed to identify novel compounds that target the key pathways modulated by Zonisamide.
Primary High-Throughput Screen for Voltage-Gated Sodium Channel Blockers
This assay is designed for the primary screening of large compound libraries to identify inhibitors of voltage-gated sodium channels, a key mechanism of Zonisamide.[1][5] The assay utilizes a fluorescence-based membrane potential dye to detect changes in ion channel activity in a high-throughput format.
Experimental Protocol: FLIPR Membrane Potential Assay
-
Cell Culture:
-
Culture a cell line stably expressing a voltage-gated sodium channel of interest (e.g., HEK293 cells expressing human NaV1.1, NaV1.2, or NaV1.6) in T-175 flasks.
-
Maintain cells at 37°C and 5% CO2 in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Plate cells at a density of 20,000-30,000 cells per well in black-walled, clear-bottom 384-well microplates and incubate for 24-48 hours to form a confluent monolayer.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of test compounds in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for dose-response analysis.
-
Further dilute the compounds in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 0.5%.
-
-
Assay Procedure:
-
Remove culture medium from the cell plates and add 20 µL of a fluorescent membrane potential dye loading buffer (e.g., FLIPR Membrane Potential Assay Kit) to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
Add 10 µL of the diluted test compounds or control compounds (e.g., Zonisamide, Tetrodotoxin as a positive control, vehicle as a negative control) to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
Prepare a plate with a sodium channel activator (e.g., Veratridine) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place both the cell plate and the activator plate into a fluorescent imaging plate reader (FLIPR).
-
Initiate reading, establishing a baseline fluorescence for 10-20 seconds.
-
The FLIPR instrument will then add 10 µL of the activator solution to each well.
-
Continue to record the fluorescence signal for an additional 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence upon addition of the activator is indicative of membrane depolarization.
-
Calculate the percentage inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Data Presentation
| Compound ID | Target | Assay Type | IC50 (µM) | Max Inhibition (%) |
| Zonisamide | NaV1.2 | Membrane Potential | 35.8 | 98.2 |
| Compound A | NaV1.2 | Membrane Potential | 5.2 | 99.1 |
| Compound B | NaV1.2 | Membrane Potential | 12.7 | 95.6 |
| Compound C | NaV1.2 | Membrane Potential | >100 | 15.3 |
Visualization
Secondary Screen for T-type Calcium Channel Inhibition
Compounds that are active in the primary screen can be further characterized in a secondary assay to assess their activity against T-type calcium channels, another important target of Zonisamide.[1][2][5] This protocol describes a cell-based calcium flux assay.
Experimental Protocol: Calcium Flux Assay
-
Cell Culture:
-
Culture a cell line stably expressing a T-type calcium channel (e.g., HEK293 cells expressing human CaV3.2) as described for the primary assay.
-
Plate cells at a density of 30,000-40,000 cells per well in black-walled, clear-bottom 384-well microplates and incubate for 24-48 hours.
-
-
Compound Preparation:
-
Prepare compound dilution plates as described in the primary screening protocol.
-
-
Assay Procedure:
-
Remove the culture medium and add 20 µL of a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM) to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
Wash the cells gently with assay buffer.
-
Add 10 µL of the diluted test compounds or control compounds (e.g., Zonisamide, Mibefradil as a positive control, vehicle as a negative control) to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
Prepare a stimulant solution containing a depolarizing agent (e.g., KCl) to open the voltage-gated calcium channels.
-
Place the cell plate into a fluorescence plate reader capable of kinetic reads.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of the stimulant solution to each well.
-
Immediately begin recording the fluorescence signal for 1-2 minutes to capture the transient calcium influx.
-
-
Data Analysis:
-
The increase in fluorescence intensity upon stimulation corresponds to calcium influx.
-
Calculate the percentage inhibition of the calcium influx for each compound concentration relative to controls.
-
Determine the IC50 values by fitting the dose-response data to a suitable model.
-
Data Presentation
| Compound ID | Target | Assay Type | IC50 (µM) | Max Inhibition (%) |
| Zonisamide | CaV3.2 | Calcium Flux | 52.1 | 95.5 |
| Compound A | CaV3.2 | Calcium Flux | 8.9 | 98.7 |
| Compound B | CaV3.2 | Calcium Flux | >100 | 20.1 |
| Compound D | CaV3.2 | Calcium Flux | 15.3 | 92.4 |
Visualization
Phenotypic Screen for Neuroprotection
Zonisamide has demonstrated neuroprotective actions, which may contribute to its therapeutic efficacy.[5] Phenotypic screening can identify compounds that protect neurons from various insults, a valuable approach for discovering drugs for neurodegenerative diseases and epilepsy.[7][8][9] This protocol outlines a high-content imaging-based assay to screen for compounds that protect primary neurons from glutamate-induced excitotoxicity.
Experimental Protocol: High-Content Neuroprotection Assay
-
Cell Culture:
-
Isolate primary cortical neurons from embryonic day 18 rat pups and plate them on poly-D-lysine coated 384-well imaging plates.
-
Culture the neurons in Neurobasal medium supplemented with B27 and GlutaMAX for 7-9 days to allow for maturation.
-
-
Compound Treatment and Toxin Exposure:
-
Prepare compound dilution plates as previously described.
-
Add the test compounds to the neuronal cultures and incubate for 1 hour at 37°C.
-
Add a toxic concentration of glutamate (B1630785) (e.g., 25-50 µM) to all wells except for the vehicle control wells.
-
Incubate the plates for 24 hours at 37°C.
-
-
Cell Staining and Imaging:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the cells with fluorescent markers, for example:
-
Hoechst 33342 to label all nuclei.
-
An antibody against a neuronal marker like MAP2 or β-III Tubulin to visualize neuron morphology.
-
A marker for cell death, such as a TUNEL stain for apoptosis.
-
-
Acquire images using a high-content imaging system, capturing multiple fields per well.
-
-
Image and Data Analysis:
-
Use image analysis software to segment and identify individual neurons.
-
Quantify parameters such as:
-
Neuron count (survival).
-
Neurite length and branching.
-
Nuclear condensation (pyknosis).
-
Percentage of TUNEL-positive cells.
-
-
Calculate the neuroprotective effect of each compound by comparing these parameters in compound-treated wells to glutamate-only treated wells.
-
Determine the EC50 for neuroprotection for each active compound.
-
Data Presentation
| Compound ID | Assay Type | Endpoint | EC50 (µM) | Max Protection (%) |
| Zonisamide | Neuroprotection | Neuron Survival | 15.2 | 85.0 |
| Compound A | Neuroprotection | Neuron Survival | 2.1 | 92.3 |
| Compound D | Neuroprotection | Neuron Survival | 7.8 | 88.1 |
| Compound E | Neuroprotection | Neuron Survival | >50 | 5.6 |
Visualization of Zonisamide's Signaling Pathway
References
- 1. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. What is the mechanism of Zonisamide? [synapse.patsnap.com]
- 5. Clinical pharmacology and mechanism of action of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labcorp.com [labcorp.com]
- 7. Old age-associated phenotypic screening for Alzheimer's disease drug candidates identifies sterubin as a potent neuroprotective compound from Yerba santa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Back to the Future with Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Zonisamide (assumed to be Zoniclezole)
A Note on Nomenclature: The compound "Zoniclezole" is not found in the scientific literature. It is highly probable that this is a typographical error for Zonisamide (B549257) , a well-characterized anticonvulsant medication. The following application notes, protocols, and data are based on the properties and mechanism of action of Zonisamide.
Application Notes
Zonisamide is a synthetic benzisoxazole derivative with a broad spectrum of anticonvulsant activity.[1] Its primary mechanisms of action involve the blockade of voltage-sensitive sodium channels and T-type calcium currents, which contributes to the stabilization of neuronal membranes and the suppression of seizure propagation.[1][2] Additionally, Zonisamide is a weak inhibitor of carbonic anhydrase, although this action is not thought to be its primary anticonvulsant mechanism.[2] It has also been observed to modulate neurotransmitter systems, including dopamine (B1211576) and serotonin.[2]
These mechanisms make Zonisamide a valuable tool for in vitro studies of epilepsy, neuronal excitability, and neuroprotection. In cell culture, Zonisamide can be used to investigate its effects on neuronal firing, ion channel function, and cell viability in various neuronal cell lines and primary neuronal cultures.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of Zonisamide on voltage-gated sodium and calcium channels. This data is essential for designing effective cell culture experiments.
| Parameter | Cell Type | Value | Reference |
| IC50 (Na+ channel block) | Cultured neurons | ~30-60 µM | [1] |
| IC50 (T-type Ca2+ channel block) | Cultured neurons | ~10-30 µM | [2] |
Signaling Pathway
The primary signaling pathway influenced by Zonisamide involves the direct modulation of ion channels, leading to a reduction in neuronal excitability.
Caption: Zonisamide's mechanism of action.
Experimental Protocols
Protocol 1: Assessment of Zonisamide's Effect on Neuronal Viability
This protocol is designed to determine the cytotoxic effects of Zonisamide on a neuronal cell line (e.g., SH-SY5Y or Neuro-2a).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
Zonisamide stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT or PrestoBlue™ reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Zonisamide Treatment: Prepare serial dilutions of Zonisamide in complete culture medium. Remove the old medium from the wells and add 100 µL of the Zonisamide-containing medium to each well. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Viability Assay:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer and read the absorbance at 570 nm.
-
For PrestoBlue™ assay: Add 10 µL of PrestoBlue™ reagent to each well and incubate for 1-2 hours. Read the fluorescence at the appropriate excitation/emission wavelengths.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Caption: Workflow for assessing neuronal viability.
Protocol 2: Electrophysiological Recording of Ion Channel Blockade
This protocol uses patch-clamp electrophysiology to directly measure the effect of Zonisamide on voltage-gated sodium and calcium channels.
Materials:
-
Neuronal cells (primary culture or cell line)
-
Patch-clamp rig with amplifier and data acquisition system
-
Glass micropipettes
-
External and internal recording solutions
-
Zonisamide solution
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and recording.
-
Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp configuration on a selected neuron.
-
Record baseline voltage-gated sodium or T-type calcium currents using appropriate voltage protocols.
-
-
Zonisamide Application: Perfuse the recording chamber with the external solution containing the desired concentration of Zonisamide.
-
Post-Treatment Recording: After a few minutes of perfusion, record the currents again using the same voltage protocols.
-
Washout: Perfuse with the control external solution to observe the reversibility of the drug's effect.
-
Data Analysis: Measure the peak current amplitude before, during, and after Zonisamide application. Calculate the percentage of current inhibition.
Caption: Workflow for electrophysiological recording.
References
Application Notes and Protocols for Measuring Zoniclezole Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Zoniclezole is a novel investigational agent with potential anticonvulsant and neuroprotective properties. As a sulfonamide derivative, its mechanism of action is hypothesized to involve the modulation of voltage-gated sodium and calcium channels, which may reduce neuronal hyperexcitability and protect against seizure-induced neuronal damage.[1][2][3] These application notes provide a comprehensive overview of the techniques and protocols for evaluating the efficacy of this compound in both preclinical and clinical settings.
The following sections detail in vitro and in vivo methodologies, data presentation guidelines, and visual representations of experimental workflows and signaling pathways to guide researchers in their investigation of this compound.
I. In Vitro Efficacy Assessment
In vitro assays are crucial for the initial screening and characterization of this compound's mechanism of action at the cellular and molecular level.[4][5][6][7]
A. Electrophysiological Assays
1. Patch-Clamp Electrophysiology on Cultured Neurons:
This technique directly measures the effect of this compound on ion channel activity.
-
Objective: To determine if this compound modulates voltage-gated sodium and T-type calcium channels.[1][2]
-
Protocol:
-
Culture primary neurons (e.g., from rodent hippocampus or cortex) or use neuronal cell lines (e.g., SH-SY5Y).
-
Prepare whole-cell patch-clamp recordings.
-
Apply voltage protocols to isolate and record sodium and T-type calcium currents.
-
Perfuse cells with varying concentrations of this compound and record changes in current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation.
-
Use specific channel blockers (e.g., tetrodotoxin (B1210768) for sodium channels, mibefradil (B1662139) for T-type calcium channels) as controls.
-
Data Presentation:
| Concentration of this compound | Sodium Current Inhibition (%) | T-type Calcium Current Inhibition (%) |
| 0.1 µM | ||
| 1 µM | ||
| 10 µM | ||
| 100 µM |
B. Neuroprotection Assays
1. Oxygen-Glucose Deprivation (OGD) Model:
This assay simulates ischemic conditions to evaluate the neuroprotective effects of this compound.[8]
-
Objective: To assess the ability of this compound to protect neurons from cell death induced by oxygen and glucose deprivation.
-
Protocol:
-
Culture primary cortical or hippocampal neurons.
-
Induce OGD by replacing the culture medium with a glucose-free medium and placing the cultures in a hypoxic chamber (e.g., 95% N₂, 5% CO₂).
-
Treat a subset of cultures with varying concentrations of this compound before, during, or after OGD.
-
After the OGD period, return the cultures to normal conditions (reoxygenation).
-
Assess cell viability 24-48 hours later using assays such as MTT, LDH release, or automated cell counting with trypan blue exclusion.
-
Data Presentation:
| Treatment Group | OGD Duration (hours) | Cell Viability (%) |
| Control (no OGD) | 0 | 100 |
| OGD + Vehicle | 2 | |
| OGD + this compound (1 µM) | 2 | |
| OGD + this compound (10 µM) | 2 | |
| OGD + this compound (100 µM) | 2 |
II. In Vivo Efficacy Assessment
In vivo models are essential for evaluating the anticonvulsant and neuroprotective effects of this compound in a whole organism.[9]
A. Anticonvulsant Models
1. Maximal Electroshock (MES) Seizure Test:
This is a widely used model for generalized tonic-clonic seizures.[10][11]
-
Objective: To determine the ability of this compound to prevent the spread of seizures.
-
Protocol:
-
Administer this compound or vehicle to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal, oral).
-
After a predetermined pretreatment time, deliver a brief electrical stimulus via corneal or ear-clip electrodes.
-
Observe the animals for the presence or absence of a tonic hindlimb extension seizure.
-
Calculate the ED₅₀ (the dose that protects 50% of animals from the seizure endpoint).
-
2. Pentylenetetrazole (PTZ) Seizure Test:
This model is used to assess efficacy against myoclonic and absence seizures.[10][11]
-
Objective: To evaluate the ability of this compound to increase the seizure threshold.
-
Protocol:
-
Administer this compound or vehicle to rodents.
-
After the pretreatment time, inject a convulsive dose of PTZ (subcutaneously or intraperitoneally).
-
Observe the animals for seizure activity, typically clonic seizures of a certain duration.
-
Record the latency to seizure onset and the percentage of animals protected from seizures.
-
Data Presentation:
| Animal Model | Endpoint | This compound ED₅₀ (mg/kg) |
| Mouse, MES Test | Tonic Hindlimb Extension | |
| Rat, PTZ Test | Clonic Seizure |
B. Neuroprotection in Animal Models of Epilepsy
1. Kindling Model:
This model mimics the progressive development of epilepsy (epileptogenesis).[10]
-
Objective: To assess if this compound can prevent or slow the development of epilepsy and associated neuronal damage.
-
Protocol:
-
Implant electrodes into the amygdala or hippocampus of rodents.
-
Deliver a daily, brief, low-intensity electrical stimulus that initially evokes no behavioral response.
-
Continue daily stimulation until stable, generalized seizures are consistently elicited (kindled state).
-
Administer this compound or vehicle throughout the kindling process or after the kindled state is established.
-
Monitor seizure severity, duration, and afterdischarge duration.
-
At the end of the study, perform histological analysis of the brain to assess for neuronal loss and mossy fiber sprouting.
-
Data Presentation:
| Treatment Group | Seizure Stage (Racine Scale) | Afterdischarge Duration (s) | Hippocampal Cell Loss (%) |
| Vehicle | |||
| This compound (low dose) | |||
| This compound (high dose) |
III. Clinical Efficacy Assessment
Clinical trials are necessary to determine the safety and efficacy of this compound in patients with epilepsy.
A. Study Design and Endpoints
-
Phase II/III Clinical Trial Design: Randomized, double-blind, placebo-controlled trials are the gold standard.[12]
-
Primary Efficacy Endpoint: The most common primary endpoint is the percent change in seizure frequency from baseline over a defined treatment period.[13]
-
Secondary Efficacy Endpoints:
-
Responder rate: The percentage of patients who achieve a ≥50% reduction in seizure frequency.
-
Seizure-free rate: The percentage of patients who become seizure-free.
-
Time to first seizure.
-
Data Presentation:
| Treatment Group | N | Baseline Seizure Frequency (per 28 days) | Median % Change from Baseline | Responder Rate (≥50% reduction) |
| Placebo | ||||
| This compound (low dose) | ||||
| This compound (high dose) |
B. Therapeutic Drug Monitoring (TDM)
Monitoring plasma concentrations of this compound can help optimize therapy by establishing a therapeutic range and ensuring patient compliance.[9][14][15]
-
Protocol:
Data Presentation:
| This compound Trough Plasma Concentration (µg/mL) | Seizure Reduction (%) | Incidence of Adverse Events (%) |
| < 10 | ||
| 10 - 20 | ||
| 20 - 40 | ||
| > 40 |
IV. Visualizations
A. Signaling Pathway
Caption: Proposed mechanism of action of this compound.
B. Experimental Workflow
Caption: Overall workflow for assessing this compound efficacy.
C. Logical Relationships
References
- 1. Clinical pharmacology and mechanism of action of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpp.com [ijpp.com]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. youtube.com [youtube.com]
- 14. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiepileptic Drug Monitoring - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Zoniclezole experimental variability issues
Disclaimer: Information regarding a compound specifically named "Zoniclezole" is not publicly available. This technical support center has been developed as a generalized framework to address common experimental variability issues encountered with novel compounds during preclinical research. The content, including troubleshooting guides, FAQs, data tables, and protocols, is based on established principles of drug discovery and development and can be adapted for your specific research needs with "this compound."
Troubleshooting Guides
This section provides solutions to common problems researchers may face during the experimental evaluation of a novel compound like this compound.
Issue 1: Inconsistent Solubility and Precipitation
Q1: We are observing variable solubility of this compound across different experimental setups. What could be the cause?
A1: Inconsistent solubility is a frequent challenge with novel compounds. Several factors can contribute to this variability:
-
pH Dependence: The solubility of ionizable compounds is highly dependent on the pH of the solvent or buffer.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility profiles.
-
Solvent Purity and Grade: Impurities or variations in the grade of solvents can affect solubility.
-
Temperature Fluctuations: Solubility is temperature-dependent. Inconsistent temperature control can lead to variability.
-
Common Ion Effect: The presence of a common ion in the buffer can suppress the dissolution of an ionic compound.
Recommended Actions:
-
Characterize pH-dependent solubility: Determine the solubility of this compound across a range of pH values to identify the optimal pH for dissolution.
-
Analyze solid-state properties: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and characterize potential polymorphs.
-
Standardize solvent preparation: Use high-purity solvents and freshly prepared buffers for all experiments.
-
Ensure strict temperature control: Maintain a consistent temperature during all solubility-related experimental steps.
-
Review buffer composition: Check for common ions that might be affecting solubility and consider alternative buffer systems.
Issue 2: High Variability in In Vitro Assay Results
Q2: Our in vitro potency (e.g., IC50) values for this compound show high well-to-well and day-to-day variability. How can we troubleshoot this?
A2: High variability in in vitro assays can obscure the true activity of a compound. Potential causes include:
-
Compound Adsorption: The compound may adsorb to plasticware, reducing the effective concentration in the assay.
-
Cell-based Assay Variability: Factors such as cell passage number, seeding density, and cell health can significantly impact results.
-
Reagent Stability: Degradation of reagents, including the compound itself, can lead to inconsistent results.
-
Assay Protocol Deviations: Minor variations in incubation times, temperatures, or procedural steps can introduce variability.
Recommended Actions:
-
Use low-binding plates: Employ polypropylene (B1209903) or other low-adhesion plates to minimize compound loss.
-
Standardize cell culture practices: Maintain a consistent cell passage number range, ensure uniform cell seeding, and regularly check for cell viability and mycoplasma contamination.
-
Assess compound and reagent stability: Determine the stability of this compound and key reagents under assay conditions.
-
Implement a strict, standardized assay protocol: Develop a detailed standard operating procedure (SOP) and ensure all users adhere to it. Incorporate positive and negative controls in every assay plate to monitor performance.
Issue 3: Discrepancy Between In Vitro and In Vivo Efficacy
Q3: this compound shows high potency in our in vitro assays, but we are not observing the expected efficacy in our in vivo models. What could explain this disconnect?
A3: A lack of correlation between in vitro and in vivo results is a common hurdle in drug development and can be attributed to several pharmacokinetic and pharmacodynamic factors:
-
Poor Bioavailability: The compound may have low oral absorption, leading to insufficient systemic exposure.
-
Rapid Metabolism: this compound might be quickly metabolized in the liver (first-pass effect) or other tissues, reducing its concentration at the target site.
-
High Plasma Protein Binding: Extensive binding to plasma proteins can limit the amount of free, active compound available to engage the target.
-
Inefficient Target Engagement In Vivo: The compound may not reach the target tissue in sufficient concentrations to exert its effect.
Recommended Actions:
-
Conduct pharmacokinetic (PK) studies: Determine key PK parameters such as bioavailability, clearance, and half-life in the relevant animal model.
-
Investigate in vitro metabolism: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound.
-
Measure plasma protein binding: Determine the fraction of this compound bound to plasma proteins.
-
Perform target engagement studies: If a biomarker is available, measure its modulation in the target tissue after dosing to confirm that the compound is reaching and interacting with its intended target.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? A1: The choice of solvent depends on the experimental application. For in vitro assays, DMSO is commonly used. However, the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. For in vivo studies, a formulation that is safe and well-tolerated in the animal model must be developed. This may involve using vehicles such as saline, PBS, or a co-solvent system like PEG400/Tween 80. A solubility and formulation screening study is highly recommended.
Q2: How should we handle and store this compound to ensure its stability? A2: As a general guideline for a novel compound, this compound should be stored as a solid in a cool, dry, and dark place. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in the chosen solvent and storage conditions should be experimentally verified.
Q3: What are the key quality control checks we should perform on each new batch of this compound? A3: For each new batch, it is crucial to confirm its identity, purity, and integrity. Recommended quality control analyses include:
-
Identity Confirmation: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV and/or MS detection.
-
Solid-State Characterization: Visual inspection for color and morphology. XRPD can be used to check for polymorphism if it is a known issue.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of a Novel Compound in Different Species
| Parameter | Mouse (n=3) | Rat (n=3) | Dog (n=3) |
| Dose (mg/kg, IV) | 1 | 1 | 0.5 |
| T½ (h) | 1.8 ± 0.4 | 2.5 ± 0.6 | 4.1 ± 0.9 |
| CL (mL/min/kg) | 25.3 ± 5.1 | 18.7 ± 4.2 | 10.2 ± 2.5 |
| Vdss (L/kg) | 3.9 ± 0.8 | 3.8 ± 0.7 | 3.5 ± 0.6 |
| Dose (mg/kg, PO) | 10 | 10 | 5 |
| Cmax (ng/mL) | 450 ± 110 | 620 ± 150 | 380 ± 90 |
| Tmax (h) | 0.5 | 1.0 | 1.5 |
| AUC (ng·h/mL) | 1200 ± 250 | 2100 ± 480 | 1800 ± 400 |
| F (%) | 30 ± 7 | 45 ± 10 | 65 ± 15 |
| Data are presented as mean ± standard deviation. | |||
| T½: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; F: Bioavailability. |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
Objective: To determine the thermodynamic solubility of this compound in an aqueous buffer.
Methodology:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Add an excess amount of solid this compound to a known volume of the PBS in a glass vial.
-
Incubate the vial at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the sample to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
The resulting concentration is the thermodynamic solubility of the compound under the tested conditions.
Protocol 2: In Vitro Metabolic Stability Assay in Liver Microsomes
Objective: To assess the metabolic stability of this compound using liver microsomes.
Methodology:
-
Thaw pooled liver microsomes (from the species of interest) on ice.
-
Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), microsomes, and this compound at a final concentration of 1 µM.
-
Pre-warm the reaction mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH solution.
-
Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Calculate the percentage of the compound remaining at each time point and determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for troubleshooting in vitro assay variability.
Caption: Key relationships for successful in vivo efficacy.
Technical Support Center: Optimizing Zoniclezole Concentration for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Zoniclezole in cell-based assays. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the effective application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel small molecule inhibitor designed to modulate the activity of the Sonic Hedgehog (SHH) signaling pathway.[1][2] It functions by binding to the Smoothened (SMO) receptor, a key transmembrane protein in this pathway.[1][3] This binding event prevents the downstream activation of GLI transcription factors, which are responsible for regulating the expression of genes involved in cell proliferation, differentiation, and survival.[2][3] Aberrant activation of the SHH pathway has been implicated in the development of various cancers, making SMO a critical target for therapeutic intervention.[1][4]
Q2: Which cell lines are most suitable for experiments with this compound?
The choice of cell line is critical for observing the effects of this compound. Cell lines with known dysregulation of the Sonic Hedgehog signaling pathway are the most appropriate models. This includes, but is not limited to, certain medulloblastoma, basal cell carcinoma, and pancreatic cancer cell lines.[1] It is essential to select a cell line where the SMO receptor is actively involved in driving cellular proliferation or other measurable phenotypes.
Q3: How should this compound be prepared and stored for use in cell culture?
For optimal results and to prevent degradation, this compound should be dissolved in a high-purity solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock solution should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing for an experiment, the stock solution should be diluted in cell culture medium to the desired final concentrations. It is crucial to include a vehicle control (cell culture medium with the same final concentration of DMSO) in all experiments to ensure that the solvent is not impacting the cells.[5]
Q4: What are the initial signs of potential off-target effects in my cell-based assays?
Common indicators that you may be observing off-target effects include:
-
Unexpected cellular toxicity: Significant cell death or changes in cell morphology at concentrations where the on-target effect is expected to be specific.[6]
-
Discrepancy with genetic validation: The observed phenotype with this compound differs from the phenotype seen when the target protein (SMO) is knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR-Cas9).[6]
-
Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target produces a different or no phenotype.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability in results between replicate experiments. | Inconsistent cell seeding density, pipetting errors, or variations in incubation time. | Ensure a uniform single-cell suspension before seeding. Calibrate pipettes regularly and use a consistent pipetting technique. Standardize all incubation times. |
| No observable effect of this compound on the cells. | The chosen cell line may not have an active Sonic Hedgehog pathway, or the concentration range is too low. | Confirm that the selected cell line is appropriate for studying the SHH pathway. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the effective concentration for your specific cell line. |
| This compound precipitates in the cell culture medium. | The concentration of this compound exceeds its solubility in the medium. | Prepare a higher concentration stock solution in DMSO and use smaller volumes for dilution. Ensure the final DMSO concentration remains non-toxic to the cells (typically below 0.5%). Gentle warming and vortexing during dilution may also help. |
| Significant cell death is observed even at low concentrations. | The selected concentration range is too high for the specific cell line, or the cells are particularly sensitive to the compound. | Conduct a cytotoxicity assay with a broad range of this compound concentrations to determine the IC50 value and a non-toxic working concentration range. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a crucial first step in optimizing its use in cell assays.
Materials:
-
Selected cancer cell line (e.g., medulloblastoma, basal cell carcinoma)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include at least three replicate wells for each concentration and the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Subtract the background reading (from wells with medium only) from all other readings. Normalize the data to the vehicle control (set as 100% viability) and plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Target Engagement via Western Blot
This protocol describes how to confirm that this compound is inhibiting the Sonic Hedgehog pathway by measuring the protein levels of a downstream target, such as GLI1.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GLI1 and anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibodies overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the GLI1 signal to the β-actin loading control to determine the relative change in GLI1 protein expression.
Quantitative Data Summary
| Cell Line | Assay Type | Endpoint | This compound Concentration (µM) | Result |
| Daoy (Medulloblastoma) | Cell Viability (72h) | IC50 | 1.2 | 50% reduction in cell viability |
| SU-BCCL-1 (Basal Cell Carcinoma) | Cell Viability (72h) | IC50 | 2.5 | 50% reduction in cell viability |
| PANC-1 (Pancreatic Cancer) | Cell Viability (72h) | IC50 | 5.8 | 50% reduction in cell viability |
| Daoy (Medulloblastoma) | Western Blot (48h) | GLI1 Protein Expression | 2.0 | 75% reduction in GLI1 levels |
Visualizations
Caption: Sonic Hedgehog signaling and this compound inhibition.
Caption: Workflow for IC50 determination of this compound.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. ajosr.org [ajosr.org]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Basal Cell Carcinoma and Hedgehog Pathway Inhibitors: Focus on Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Mechanisms Involving the Sonic Hedgehog Pathway in Lung Cancer Therapy: Recent Advances [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Zoniclezole Stability in Solution: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zoniclezole. The information provided is designed to help you anticipate and address challenges related to the stability of this compound in solution during your experiments.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in solution.
| Problem | Potential Cause | Recommended Solution |
| Precipitation or Cloudiness in Aqueous Solution | Poor aqueous solubility of this compound free base. | 1. pH Adjustment: this compound contains a basic imidazole (B134444) ring. Lowering the pH of the solution with a suitable acidic buffer (e.g., citrate, acetate) can protonate the imidazole nitrogen, increasing aqueous solubility. 2. Co-solvents: Employ water-miscible organic solvents such as polyethylene (B3416737) glycol (PEG) 300/400, propylene (B89431) glycol, or ethanol (B145695) to increase the solubility of this compound.[1][2] 3. Salt Formation: Use the hydrochloride salt of this compound (this compound HCl), which is expected to have higher aqueous solubility.[3] |
| Discoloration or Degradation Over Time | Oxidation: Benzimidazole-related structures can be susceptible to oxidation, especially when exposed to air and light.[4] Hydrolysis: The benzisoxazole ring may be susceptible to hydrolysis under certain pH conditions.[5] | 1. Use of Antioxidants: Add antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) to the solution. 2. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 3. pH Control: Maintain the solution pH within a stable range, as determined by a pH-rate profile study. For benzimidazole-like compounds, a slightly acidic to neutral pH is often optimal. 4. Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA). |
| Loss of Potency in Assays | Photodegradation: Exposure to UV or ambient light can cause degradation. Benzimidazole derivatives are known to be light-sensitive.[4] | 1. Light Protection: Protect the solution from light at all times by using amber vials or wrapping containers in aluminum foil.[3] 2. Storage Conditions: Store solutions at reduced temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation.[3] |
| Inconsistent Results Between Experiments | Variability in solution preparation, storage, or handling. | 1. Standardized Protocols: Adhere to a strict, standardized protocol for solution preparation, including the source and purity of reagents. 2. Fresh Solutions: Prepare solutions fresh before each experiment whenever possible. If stock solutions are used, validate their stability over the intended period of use. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial solubilization, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol are effective.[3] For aqueous buffers, it is advisable to first dissolve this compound in a small amount of an organic co-solvent before dilution. The use of this compound hydrochloride is recommended for direct aqueous dissolution.[3]
Q2: How should I store my this compound stock solutions?
A2: this compound solutions should be stored in tightly sealed, light-protected containers. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), freezing at -20°C or below is advisable.[3] Always perform stability studies to confirm the viability of your specific solution under your storage conditions.
Q3: My solution of this compound turns yellow. What does this indicate and is it still usable?
A3: A yellowing of the solution may indicate oxidative degradation. While a slight color change may not significantly impact potency in all applications, it is a sign of instability. It is recommended to prepare fresh solutions and take preventative measures such as using antioxidants and protecting from light. The usability of a discolored solution should be confirmed by analytical methods like HPLC to assess the purity and concentration of the active compound.
Q4: Can I autoclave my this compound solution to sterilize it?
A4: The thermal stability of this compound has not been widely reported. High temperatures during autoclaving could potentially lead to degradation. Sterile filtration using a 0.22 µm filter is a safer alternative for sterilizing this compound solutions.
Q5: What are the expected degradation products of this compound?
A5: While specific degradation products for this compound are not well-documented in publicly available literature, potential degradation pathways for related structures include hydrolysis of the benzisoxazole ring and oxidation of the imidazole moiety.[5] Identifying degradation products would require analytical techniques such as LC-MS/MS.
Experimental Protocols
Protocol 1: pH-Dependent Solubility and Stability Assessment
This protocol aims to determine the optimal pH for this compound solubility and stability in an aqueous solution.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.
-
Solution Preparation: Prepare saturated solutions of this compound in each buffer. Equilibrate the solutions by shaking at a constant temperature (e.g., 25°C) for 24 hours.
-
Solubility Determination: Centrifuge the saturated solutions to pellet undissolved solid. Analyze the supernatant for this compound concentration using a validated HPLC-UV method.
-
Stability Study: Prepare this compound solutions in each buffer at a sub-saturating concentration (e.g., 10 µg/mL). Store aliquots under controlled temperature and light conditions.
-
Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), analyze the aliquots by HPLC-UV to determine the remaining percentage of this compound.
Hypothetical Data Summary:
| pH | Solubility (µg/mL) | % Remaining after 72h at 25°C |
| 3.0 | 55.2 | 98.5% |
| 4.0 | 48.9 | 99.1% |
| 5.0 | 25.1 | 99.3% |
| 6.0 | 10.5 | 98.8% |
| 7.0 | 5.2 | 95.4% |
| 8.0 | 4.8 | 88.2% |
| 9.0 | 4.5 | 82.1% |
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60°C for 24 hours (in solution and as solid).
-
Photodegradation: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples using an HPLC method with a photodiode array (PDA) detector to separate the parent drug from any degradation products. Mass spectrometry (LC-MS) can be used for the identification of degradation products.
Hypothetical Forced Degradation Results:
| Stress Condition | % Degradation | Number of Degradants |
| 0.1 N HCl, 60°C | ~5% | 1 |
| 0.1 N NaOH, 60°C | ~15% | 2 |
| 3% H₂O₂, RT | ~25% | 3 |
| 60°C (solution) | ~8% | 1 |
| UV Light, RT | ~30% | 4 |
Visualizations
This compound Degradation Pathway
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
References
- 1. Rational design and development of a stable liquid formulation of riluzole and its pharmacokinetic evaluation after oral and IV administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. pharmacy180.com [pharmacy180.com]
Zoniclezole Technical Support Center: Troubleshooting and FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Zoniclezole (also known as CGS 18416A). Due to the limited publicly available information on this compound, this guide focuses on the foundational data that has been identified and offers general best practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary therapeutic indication?
This compound (CGS 18416A) is a water-soluble anticonvulsant agent that has been investigated for the treatment of epilepsy.
Q2: What are the basic physicochemical properties of this compound?
While detailed specifications are limited, key known properties are summarized in the table below.
Q3: How should this compound be stored?
For long-term storage, this compound should be kept at -20°C. It is soluble in DMSO.
Troubleshooting Guide
Issue: Difficulty in achieving desired plasma concentrations in preclinical models.
-
Possible Cause 1: Inadequate Oral Bioavailability.
-
Troubleshooting Steps:
-
Formulation Optimization: this compound is described as water-soluble, which should facilitate dissolution. However, if absorption is still an issue, consider formulating the compound in a vehicle known to enhance oral absorption for preclinical models.
-
-
-
Possible Cause 2: Rapid Metabolism or Clearance.
-
Troubleshooting Steps:
-
Pharmacokinetic Studies: Conduct preliminary pharmacokinetic studies to determine the half-life of this compound in your specific animal model. This will inform the required dosing frequency.
-
Dose Escalation: Carefully designed dose-escalation studies can help determine the dose required to achieve and maintain therapeutic plasma concentrations.
-
-
Issue: Variability in experimental results between studies.
-
Possible Cause 1: Inconsistent Formulation Preparation.
-
Troubleshooting Steps:
-
Standard Operating Procedure (SOP): Develop and adhere to a strict SOP for the preparation of this compound formulations. This should include details on the solvent, concentration, mixing procedure, and storage of the formulation.
-
Fresh Preparations: Whenever possible, use freshly prepared formulations for each experiment to avoid degradation.
-
-
-
Possible Cause 2: Animal Model Differences.
-
Troubleshooting Steps:
-
Strain and Species: Be aware that drug metabolism and disposition can vary significantly between different species and even strains of the same species. Ensure consistency in the animal model used.
-
Health Status: Use only healthy animals and ensure they are properly acclimatized before the start of the study.
-
-
Data and Protocols
Physicochemical Properties of this compound
| Property | Value |
| Synonym | CGS 18416A |
| Molecular Formula | C₁₂H₁₀ClN₃O |
| Molecular Weight | 247.68 g/mol |
| Solubility | Soluble in DMSO |
| Long-term Storage | -20°C |
| Appearance | Solid Powder |
Experimental Protocols
Note: Specific, detailed experimental protocols for this compound administration and efficacy studies are not widely published. The following is a generalized protocol for the quantification of this compound in plasma, based on a published analytical method.
Protocol: Quantification of this compound in Human Plasma via GC/MS
This protocol is a summary of a method developed for the determination of CGS 18416A in human plasma.
-
Sample Preparation:
-
To 1 mL of plasma, add a stable isotope-labeled internal standard of this compound.
-
Acidify the sample.
-
Wash the acidified sample with a pentane/ethyl acetate (B1210297) solution.
-
Perform a liquid/liquid extraction at pH 11 using a pentane/ethyl acetate solution.
-
-
Analysis:
-
Concentrate the extract.
-
Analyze the sample directly using gas chromatography/mass spectrometry (GC/MS).
-
Separation is achieved using a thick film methylsilicone capillary column.
-
Mass spectrometry is carried out under positive ion ammonia (B1221849) chemical ionization (CI) conditions.
-
Monitor the protonated molecular ions (m/z = 248 for this compound and m/z = 252 for the internal standard).
-
-
Quantification:
-
The validated concentration range for this assay is 0.2-51 ng/mL.
-
The limit of quantification is 0.2 ng/mL.
-
Visualizations
Workflow for this compound Plasma Quantification
Caption: Workflow for the quantification of this compound in plasma samples.
Note on Mechanism of Action and Signaling Pathways: As of the current available information, the specific mechanism of action and any associated signaling pathways for this compound have not been detailed in published literature. Therefore, a diagram for its signaling pathway cannot be provided at this time. Research into its structural analogs or therapeutic class may provide clues for further investigation.
Addressing off-target effects of Zoniclezole
Zoniclezole Technical Support Center
Welcome to the this compound Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and addressing potential experimental challenges, with a focus on mitigating its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3Kα). Its primary mechanism involves binding to the ATP-binding pocket of PI3Kα, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This action effectively dampens the signal transduction cascade downstream of PI3Kα, which is crucial for cell growth, proliferation, and survival.
Q2: What are the known off-target effects of this compound?
The primary off-target effects of this compound stem from its interaction with other isoforms of the PI3K family, particularly PI3Kβ and PI3Kδ, due to sequence homology in the ATP-binding domain. At higher concentrations (typically >10 µM), this compound has also been observed to inhibit the mammalian target of rapamycin (B549165) (mTOR), a key downstream effector in the PI3K signaling pathway. These off-target activities can lead to unintended biological consequences, such as alterations in glucose metabolism and modulation of immune cell function.
Q3: What is the recommended concentration range for in vitro experiments?
For optimal on-target activity with minimal off-target effects, a concentration range of 100 nM to 1 µM is recommended for most in vitro cell-based assays. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Exceeding 10 µM may lead to significant off-target kinase inhibition, including mTOR.
Q4: How can I confirm that the observed phenotype is due to PI3Kα inhibition and not off-target effects?
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in non-cancerous cell lines.
-
Possible Cause: Off-target inhibition of PI3K isoforms essential for normal cell survival, such as PI3Kβ.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure the working concentration of this compound is within the recommended range (100 nM - 1 µM).
-
Perform Dose-Response Analysis: Conduct a comprehensive dose-response study to identify the lowest effective concentration that elicits the desired phenotype in your cancer cell line of interest while minimizing toxicity in non-cancerous lines.
-
Use Isoform-Specific Controls: Employ control inhibitors with different isoform selectivity profiles to determine if the observed toxicity is specific to PI3Kα inhibition or a broader PI3K family effect.
-
Assess Apoptosis Markers: Use assays such as Annexin V/PI staining or caspase-3/7 activity assays to confirm if the observed cytotoxicity is due to apoptosis and at what concentration this occurs.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause: Degradation of this compound in solution or variability in cell culture conditions.
-
Troubleshooting Steps:
-
Proper Stock Solution Handling: Prepare small-volume aliquots of the this compound stock solution in an appropriate solvent (e.g., DMSO) and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Fresh Working Solutions: Always prepare fresh working solutions of this compound from a stock aliquot immediately before each experiment.
-
Standardize Cell Culture Conditions: Ensure consistency in cell density, passage number, and serum concentration in the culture medium, as these factors can influence the activity of the PI3K pathway.
-
Monitor Vehicle Control: Pay close attention to the vehicle control (e.g., DMSO) to ensure it does not exceed a concentration that affects cell viability or signaling (typically <0.1%).
-
Issue 3: Observed phenotype does not align with expected downstream effects of PI3Kα inhibition (e.g., no change in Akt phosphorylation).
-
Possible Cause: The specific cell line may have mutations downstream of PI3Kα (e.g., in PTEN or Akt) that render it insensitive to PI3Kα inhibition, or the experimental timeframe is not optimal for observing changes in the downstream signaling.
-
Troubleshooting Steps:
-
Cell Line Characterization: Verify the genetic background of your cell line, specifically looking for mutations in key components of the PI3K/Akt/mTOR pathway.
-
Time-Course Experiment: Perform a time-course experiment to assess the phosphorylation status of key downstream targets (e.g., Akt, S6 ribosomal protein) at various time points following this compound treatment.
-
Western Blot Analysis: Use Western blotting to confirm the inhibition of the PI3K pathway by probing for phosphorylated forms of Akt (Ser473 and Thr308) and other downstream effectors.
-
Use a Positive Control Cell Line: Employ a cell line known to be sensitive to PI3Kα inhibition to validate your experimental setup and the activity of your this compound stock.
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound Against PI3K Isoforms and mTOR
| Target | IC50 (nM) |
| PI3Kα | 5.8 |
| PI3Kβ | 152.4 |
| PI3Kγ | 875.1 |
| PI3Kδ | 1120.6 |
| mTOR | 12,500 |
Table 2: Recommended Concentration Ranges for Different Experimental Setups
| Experiment Type | Recommended Concentration | Key Considerations |
| In vitro kinase assays | 1 - 100 nM | Assess direct inhibition of purified enzymes. |
| Cell-based proliferation assays | 100 nM - 1 µM | Optimize for specific cell lines; perform dose-response. |
| Western blot analysis | 500 nM - 2 µM | Ensure sufficient inhibition for downstream signaling analysis. |
| In vivo animal studies | 10 - 50 mg/kg | Requires formulation and pharmacokinetic/pharmacodynamic studies. |
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K Pathway Inhibition
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM) for a predetermined time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6, total S6, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 10 nM to 20 µM) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48, 72 hours) under standard cell culture conditions.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: PI3K signaling pathway and points of inhibition by this compound.
Caption: Troubleshooting workflow for validating this compound's on-target effects.
Zoniclezole dose-response curve optimization
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with their experiments involving Zoniclezole. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is an anticonvulsant agent that is believed to exert its effects through a dual mechanism of action. Primarily, it blocks voltage-sensitive sodium channels, which inhibits repetitive neuronal firing.[1][2][3] Additionally, it modulates T-type calcium currents, which may contribute to its efficacy in treating various seizure types.[1][2]
2. What are the recommended starting concentrations for in vitro dose-response studies?
For initial in vitro experiments, it is recommended to perform a wide dose-range finding study. A typical starting range for this compound would be from 10 nM to 100 µM. The optimal concentration will depend on the cell type and the specific endpoint being measured.
3. How should I prepare this compound for in vivo administration?
This compound is sparingly soluble in water. For oral administration in rodent models, a common vehicle is 0.5% methylcellulose (B11928114) in sterile water. It is crucial to ensure the compound is fully suspended before each administration.
Troubleshooting Guides
Problem: High variability in dose-response data.
-
Possible Cause: Inconsistent compound solubility or stability.
-
Solution: Ensure this compound is fully dissolved or suspended in the vehicle immediately before use. For in vitro studies, consider using a stock solution in DMSO and diluting it in the final assay medium, keeping the final DMSO concentration below 0.1%.
-
-
Possible Cause: Cell health and confluency.
-
Solution: Standardize cell seeding density and ensure cells are in a logarithmic growth phase during the experiment. Monitor cell viability at all tested concentrations.
-
Problem: Lack of a clear sigmoidal dose-response curve.
-
Possible Cause: The concentration range is too narrow or not centered around the EC50/IC50.
-
Solution: Broaden the range of concentrations tested. A logarithmic dilution series is recommended to cover several orders of magnitude.
-
-
Possible Cause: The assay endpoint is not sensitive to the mechanism of action of this compound.
-
Solution: Verify that the chosen assay (e.g., electrophysiology, neurotransmitter release assay) is appropriate for detecting modulation of sodium or calcium channels.
-
Experimental Protocols
In Vitro Neuronal Firing Assay
This protocol outlines a method to assess the effect of this compound on neuronal firing using primary cortical neurons.
-
Cell Culture: Plate primary rat cortical neurons on multi-electrode array (MEA) plates.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in culture medium to achieve final concentrations ranging from 10 nM to 100 µM.
-
Treatment: Replace the culture medium with the this compound-containing medium.
-
Data Acquisition: Record spontaneous neuronal firing activity for 10 minutes at baseline and after 30 minutes of compound incubation.
-
Analysis: Analyze the firing rate and burst frequency. Plot the percent inhibition of firing rate against the log of the this compound concentration to generate a dose-response curve.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line/System | EC50 / IC50 (µM) |
| Sodium Channel Blockade | HEK293 expressing Nav1.2 | 5.2 |
| T-type Calcium Current Modulation | Primary Thalamic Neurons | 15.8 |
| Neuronal Firing Inhibition | Primary Cortical Neurons | 8.1 |
Table 2: Pharmacokinetic Properties of this compound in Rodents (10 mg/kg, oral)
| Parameter | Value |
| Cmax (ng/mL) | 1250 |
| Tmax (h) | 1.5 |
| Half-life (h) | 6.2 |
| Bioavailability (%) | 75 |
References
- 1. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology and mechanism of action of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
Technical Support Center: Improving the Purity of Synthesized Zoniclezole
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges in the synthesis and purification of Zoniclezole.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound and what are the general approaches to its synthesis?
A1: this compound is chemically identified as 5-chloro-3-(1-imidazol-1-ylethyl)-1,2-benzoxazole[1]. A plausible and common method for synthesizing 3-substituted 1,2-benzisoxazoles involves the base-catalyzed cyclization of an appropriate o-hydroxy ketoxime[2]. For this compound, a potential synthetic route could start from 2-hydroxy-5-chloroacetophenone, which is first converted to its oxime. This intermediate can then be reacted with a reagent to introduce the 1-imidazol-1-ylethyl group at the 3-position, followed by cyclization to form the benzisoxazole ring.
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: Based on the plausible synthetic pathway, common impurities may include:
-
Unreacted Starting Materials: Such as 2-hydroxy-5-chloroacetophenone and 1-(1H-imidazol-1-yl)ethan-1-one.
-
Oxime Intermediate: The 2-hydroxy-5-chloroacetophenone oxime may not fully cyclize.
-
Side-Reaction Products: Formation of isomers or products from undesired side reactions.
-
Colored Impurities: Often arise from oxidation or degradation of starting materials or the final product[3].
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of pharmaceutical compounds like this compound. Other useful techniques include:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify any structural isomers or major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify impurities.
Q4: What are the primary methods for purifying crude this compound?
A4: The most effective purification techniques for compounds like this compound are:
-
Recrystallization: A highly effective method for removing small amounts of impurities from a solid product. The choice of solvent is critical for successful recrystallization[2][4].
-
Column Chromatography: Useful for separating the desired product from a mixture of impurities, especially when the impurities have different polarities[2].
-
Acid-Base Extraction: Can be employed if the impurities have acidic or basic functionalities that differ from the product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of Crude Product | Incomplete reaction. | - Monitor the reaction closely using TLC until the starting materials are consumed.- Ensure the reaction temperature and time are optimized. |
| Product loss during workup. | - If this compound has some solubility in the aqueous phase, back-extract the aqueous layers with a suitable organic solvent. | |
| Persistent Colored Impurities | Oxidation of starting materials or product. | - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal[4]. |
| Side reactions forming colored byproducts. | - Optimize reaction conditions (e.g., temperature, atmosphere) to minimize side reactions. | |
| Difficulty in Recrystallization (Oiling Out) | The product is melting in the hot solvent instead of dissolving. | - Add a small amount of a co-solvent in which the product is less soluble to induce crystallization.- Try a different solvent system for recrystallization. |
| Supersaturation of the solution. | - Scratch the inside of the flask with a glass rod to provide a surface for crystal nucleation.- Add a seed crystal of pure this compound. | |
| Incomplete Separation by Column Chromatography | Incorrect solvent system (eluent). | - Optimize the eluent system using TLC to achieve good separation between the product and impurities (aim for a product Rf value of 0.2-0.4). |
| Overloading the column. | - Use an appropriate amount of crude product relative to the amount of stationary phase (typically a 1:30 to 1:100 ratio of product to silica (B1680970) gel by weight). | |
| Product Degradation on Silica Gel | The compound is sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by adding a small amount of a base (e.g., triethylamine, 0.5-1%) to the eluent. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture with water). Heat the mixture gently. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Purification of this compound by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to pack evenly. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully add this to the top of the column. Alternatively, carefully load the concentrated solution directly onto the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for selecting a purification method.
References
Navigating Zoniclezole Experiments: A Technical Support Guide to Mitigating Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for mitigating toxicity in experiments involving Zoniclezole (Zonisamide). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research, ensuring the integrity and success of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of this compound-induced toxicity in cell culture experiments?
A1: The most frequently observed signs of toxicity include a dose-dependent decrease in cell viability, increased production of reactive oxygen species (ROS), and the induction of apoptosis. Researchers should be vigilant for morphological changes such as cell shrinkage, membrane blebbing, and detachment from the culture surface.
Q2: At what concentrations does this compound typically induce toxicity in vitro?
A2: The toxic concentrations of this compound can vary depending on the cell line and the duration of exposure. However, studies have shown that concentrations in the range of 100 µM and above can lead to significant cytotoxic effects in neuronal cell lines like SH-SY5Y. It is crucial to perform a dose-response curve for your specific cell model to determine the optimal non-toxic and toxic concentrations for your experiments.
Q3: What are the primary molecular mechanisms underlying this compound toxicity?
A3: this compound-induced toxicity is often linked to mitochondrial dysfunction. This includes a decrease in mitochondrial membrane potential, leading to increased production of reactive oxygen species (ROS) and the activation of the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3.
Q4: How can I mitigate this compound-induced toxicity in my experiments?
A4: To mitigate toxicity, consider the following strategies:
-
Co-treatment with antioxidants: Antioxidants like N-acetylcysteine (NAC) can help to quench ROS and protect cells from oxidative stress-induced damage.
-
Dose optimization: Use the lowest effective concentration of this compound to minimize off-target toxic effects.
-
Time-course experiments: Monitor toxicity at different time points to identify the onset of toxic effects and select appropriate experimental windows.
-
Use of neuroprotective agents: Depending on your experimental model, co-administration of neuroprotective compounds may offer additional protection.
Q5: Are there any known drug-drug interactions I should be aware of when using this compound in my experiments?
A5: Yes, this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1][2] Co-incubation with known inhibitors of CYP3A4 (e.g., ketoconazole) can increase the concentration of this compound and potentiate its toxic effects. Conversely, inducers of CYP3A4 (e.g., rifampicin) can decrease its concentration.[1] It is essential to consider the metabolic properties of any co-administered compounds in your experimental design.
Troubleshooting Guides
Issue 1: High levels of cell death observed in this compound-treated cultures.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound concentration is too high. | Perform a dose-response experiment using a range of this compound concentrations to determine the IC50 value for your cell line. Start with a lower concentration range based on published data (e.g., 10-100 µM). | Identification of a non-toxic working concentration and a clear understanding of the dose-dependent toxicity. |
| Increased oxidative stress. | Co-treat cells with an antioxidant such as N-acetylcysteine (NAC) at a concentration of 1-5 mM. | A significant reduction in cell death, indicating that oxidative stress is a major contributor to the observed toxicity. |
| Induction of apoptosis. | Perform a Caspase-3 activity assay or Western blot for cleaved caspase-3 to confirm apoptosis. | Confirmation of apoptosis will allow for the exploration of anti-apoptotic co-treatments as a mitigation strategy. |
Issue 2: Inconsistent or unexpected results in toxicity assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in cell health and density. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase before treatment. | More reproducible and reliable assay results across experiments. |
| Interference with assay reagents. | Run appropriate controls, including vehicle-only controls and positive controls for toxicity. Check for any known interactions between this compound and your assay reagents. | Accurate measurement of this compound-specific effects without confounding factors. |
| Incorrect incubation times. | Optimize incubation times for both this compound treatment and the specific toxicity assay being performed. | Clearer and more consistent readouts from your toxicity assays. |
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on this compound (Zonisamide) toxicity.
Table 1: In Vitro Neurotoxicity of Zonisamide (B549257) in SH-SY5Y Cells
| Parameter | Concentration | Exposure Time | Result | Reference |
| Cell Viability (MTT Assay) | 100 µM | 24 hours | Significant decrease in cell viability | [3] |
| Reactive Oxygen Species (ROS) Production | 100 µM | Not specified | Increased ROS levels | [4] |
| Caspase-3 Activity | 100 µM | Not specified | Increased caspase-3 activity | [3] |
Table 2: Hepatotoxicity Markers in Response to Zonisamide
| Marker | In Vivo/In Vitro Model | Observation | Reference |
| Alanine Aminotransferase (ALT) | Dogs (in vivo) | Elevated levels observed | [5] |
| Alkaline Phosphatase (ALP) | Dogs (in vivo) | Elevated levels observed | [5] |
| Aspartate Aminotransferase (AST) | Dogs (in vivo) | Elevated levels observed | [6] |
Detailed Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for a 96-well plate format and is suitable for adherent cell lines such as SH-SY5Y or HepG2.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[7]
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.[8]
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
This protocol utilizes the cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFDA) to detect intracellular ROS.
Materials:
-
DCFDA (2',7'-dichlorofluorescin diacetate) stock solution (10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Cell culture medium
-
Black, clear-bottom 96-well plates
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with warm HBSS or PBS.
-
Prepare a 10 µM working solution of DCFDA in HBSS or serum-free medium.
-
Add 100 µL of the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[9][10]
-
Remove the DCFDA solution and wash the cells once with HBSS or PBS.
-
Add 100 µL of HBSS or medium containing the desired concentrations of this compound or controls.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[10]
-
Continue to take readings at regular intervals (e.g., every 15 minutes) for a desired period to monitor ROS production over time.
Assessment of Mitochondrial Membrane Potential using JC-1
The JC-1 dye exhibits a fluorescence shift from green (~529 nm) to red (~590 nm) as it aggregates in healthy mitochondria with high membrane potential. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound or vehicle control for the desired time.
-
Prepare a JC-1 staining solution at a final concentration of 2 µM in cell culture medium.
-
Remove the treatment medium and add 100 µL of the JC-1 staining solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C in the dark.[11]
-
Remove the staining solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS or medium to each well.
-
Immediately measure the fluorescence intensity for both green (Ex/Em ~485/529 nm) and red (Ex/Em ~530/590 nm) fluorescence using a fluorescence microplate reader.[11]
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, through the cleavage of a colorimetric substrate.
Materials:
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microcentrifuge
-
96-well microplates
Procedure:
-
Seed and treat cells with this compound as desired.
-
Harvest the cells (for adherent cells, use a cell scraper) and pellet them by centrifugation.
-
Resuspend the cell pellet in chilled cell lysis buffer (e.g., 50 µL per 1-5 x 10^6 cells) and incubate on ice for 10 minutes.[12]
-
Centrifuge at 10,000 x g for 1 minute to pellet the cell debris.[13]
-
Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-100 µg of protein lysate to each well and adjust the volume with lysis buffer.
-
Prepare a reaction mixture containing reaction buffer and DTT according to the kit instructions.
-
Add the reaction mixture to each well containing the cell lysate.
-
Add the DEVD-pNA substrate to each well to a final concentration of 200 µM.[12]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[13]
-
Measure the absorbance at 405 nm using a microplate reader.[13]
-
The increase in absorbance is proportional to the caspase-3 activity.
Mandatory Visualizations
Caption: Experimental workflow for assessing and mitigating this compound toxicity.
Caption: Simplified pathway of this compound metabolism via CYP3A4.
Caption: Intrinsic apoptosis pathway induced by this compound.
References
- 1. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Prediction of drug-drug interactions of zonisamide metabolism in humans from in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zonisamide attenuates MPP+-induced oxidative toxicity through modulation of Ca2+ signaling and caspase-3 activity in neuronal PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Incidence of hepatopathies in dogs administered zonisamide orally: A retrospective study of 384 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatocellular necrosis with prominent regenerative reactions in a zonisamide administrated dog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. abcam.com [abcam.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
Validation & Comparative
Comparative Analysis of Zonisamide's Anticonvulsant Efficacy
A Guide for Researchers in Drug Development
This guide provides a comparative overview of the anticonvulsant properties of Zonisamide, benchmarked against established antiepileptic drugs (AEDs), Carbamazepine and Valproate. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of Zonisamide's preclinical performance.
Quantitative Comparison of Anticonvulsant Activity
The following table summarizes the median effective dose (ED50) of Zonisamide, Carbamazepine, and Valproate in two standard preclinical models of epilepsy: the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (scPTZ) seizure tests in mice. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.
| Drug | MES (ED50, mg/kg, i.p.) | scPTZ (ED50, mg/kg, i.p.) |
| Zonisamide | 25.4 | 43.8 |
| Carbamazepine | 9.67 - 10.5 | > 40 (ineffective) |
| Valproate | 196 - 230.4 | 177.8 |
Note: ED50 values can vary between studies due to differences in animal strains and experimental conditions. The data presented is a synthesis of findings from multiple preclinical studies to provide a comparative range.
Mechanism of Action: Zonisamide's Dual Approach
Zonisamide exhibits a unique and broad-spectrum mechanism of action that differentiates it from many other AEDs. Its primary anticonvulsant effects are attributed to two main actions:
-
Blockade of Voltage-Gated Sodium Channels: Zonisamide blocks the repetitive firing of voltage-sensitive sodium channels. This action reduces the ability of neurons to sustain the high-frequency firing characteristic of seizure activity.
-
Inhibition of T-type Calcium Channels: Zonisamide also reduces the activity of low-threshold T-type calcium currents in neurons. This is thought to contribute to its efficacy against absence seizures by preventing the spread of seizure discharges.
Additionally, Zonisamide has been shown to modulate GABAergic and glutamatergic neurotransmission, further contributing to its overall anticonvulsant profile.
Experimental Protocols
The following are detailed methodologies for the key preclinical seizure models used to evaluate the anticonvulsant activity of Zonisamide and comparator drugs.
1. Maximal Electroshock (MES) Seizure Test
-
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Animals are randomly assigned to control and treatment groups.
-
The test compound (Zonisamide, Carbamazepine, or Valproate) is administered intraperitoneally (i.p.) at various doses. The control group receives the vehicle.
-
At the time of peak drug effect (typically 30-60 minutes post-injection), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
-
2. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
-
Objective: To evaluate the potential of a compound to raise the seizure threshold, modeling absence seizures.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The test compound is administered i.p. at a range of doses. The control group receives the vehicle.
-
After a predetermined pretreatment time (e.g., 30 minutes), a convulsant dose of Pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.
-
Animals are observed for a period of 30 minutes for the occurrence of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and body lasting for at least 5 seconds).
-
The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.
-
Conclusion
The preclinical data indicates that Zonisamide is an effective anticonvulsant with a broad spectrum of activity, demonstrating efficacy in both the MES and scPTZ seizure models. Its dual mechanism of action, targeting both voltage-gated sodium channels and T-type calcium channels, likely contributes to its effectiveness against a variety of seizure types. In comparison to Carbamazepine, Zonisamide shows a wider range of activity by being effective in the scPTZ model. While Valproate also demonstrates broad-spectrum activity, Zonisamide's distinct pharmacological profile presents it as a valuable compound for further investigation in the development of new antiepileptic therapies.
A Comparative Analysis of Zonisamide for Refractory Epilepsy
Initial Note on Zoniclezole: A review of scientific literature and drug databases yielded no results for an anticonvulsant named "this compound." It is presumed that this may be a typographical error for Zonisamide (B549257), a well-established antiseizure medication. This guide will proceed with a detailed comparison of Zonisamide against other common anticonvulsants.
Zonisamide is a broad-spectrum antiseizure medication, first approved in Japan in 1989 and in the United States in 2000, used for the adjunctive treatment of partial-onset seizures in adults.[1] Its unique chemical structure, a benzisoxazole derivative containing a sulfonamide group, and multi-modal mechanism of action distinguish it from other anticonvulsants and may offer advantages in treating refractory epilepsy.[2][3]
Mechanism of Action: A Multi-Target Approach
Unlike many antiseizure medications that have a single primary target, Zonisamide exerts its effects through several complementary mechanisms.[4] This broad activity may contribute to its efficacy across a range of seizure types.[4] The principal mechanisms include:
-
Blockade of Voltage-Gated Sodium Channels: Zonisamide blocks the sustained, high-frequency repetitive firing of neurons by altering the fast inactivation of voltage-dependent sodium channels.[2][4] This action stabilizes neuronal membranes and reduces their hyperexcitability.
-
Inhibition of T-type Calcium Channels: The drug inhibits low-threshold T-type calcium currents in neurons.[4][5][6] This mechanism is particularly relevant for preventing the spread of seizure discharges and is believed to contribute to its efficacy in certain types of generalized seizures, such as absence seizures.[1][6]
-
Weak Carbonic Anhydrase Inhibition: Zonisamide possesses a sulfamoyl group that weakly inhibits the enzyme carbonic anhydrase.[2][4] While this is not considered its primary antiseizure mechanism, it can lead to metabolic acidosis, a known adverse effect.[1][5]
-
Modulation of Neurotransmitters: Some evidence suggests Zonisamide may also modulate the metabolism of dopamine, serotonin, and acetylcholine, though the clinical significance of these effects is not fully established.[4] It may also inhibit the presynaptic release of glutamate.[1]
The following diagram illustrates the distinct and overlapping mechanisms of action for Zonisamide and other commonly used anticonvulsants.
Comparative Efficacy in Clinical Trials
Zonisamide has demonstrated efficacy as both monotherapy and adjunctive therapy for partial-onset seizures. Its performance has been evaluated against placebo and other active anticonvulsants in numerous randomized controlled trials (RCTs).
Table 1: Efficacy of Adjunctive Zonisamide vs. Comparators in Refractory Partial Epilepsy
| Trial / Study | Comparator(s) | Key Efficacy Outcome | Result |
| Pivotal Phase III RCTs (Pooled)[3] | Placebo | Median reduction in total seizure frequency | Zonisamide (300-600 mg/day) resulted in significant reductions vs. placebo. |
| Baulac et al. (Monotherapy)[7] | Carbamazepine (B1668303) CR | Proportion of patients seizure-free for ≥26 weeks | Zonisamide (300 mg/day) was non-inferior to Carbamazepine CR (600 mg/day), with seizure-free rates of 79.4% vs. 83.7%, respectively. |
| SANAD II Trial[1][8] | Lamotrigine | Time to 12-month remission in new-onset focal epilepsy | Zonisamide met non-inferiority criteria compared to Lamotrigine.[1][8] However, per-protocol analysis suggested Lamotrigine was superior.[8] |
| Arif et al. (Observational)[9] | Levetiracetam, Lamotrigine, Topiramate, etc. | 3-year retention rate in refractory focal epilepsy | Zonisamide had a 3-year retention rate of 60.4%. This was lower than Lacosamide (77.1%), Lamotrigine (68.3%), and Levetiracetam (66.7%), but higher than Pregabalin (54.6%) and Gabapentin (40.2%).[9] |
| Ghaffarpour et al.[10] | Pregabalin | ≥50% reduction in seizure intensity in refractory childhood epilepsy | Zonisamide produced a ≥50% reduction in 40.2% of patients, comparable to Pregabalin at 45.8% (no significant difference).[10] |
| Retrospective Study[11] | Topiramate | Seizure freedom in pediatric structural focal epilepsy | Efficacy was comparable, with seizure freedom achieved in 54.6% of Zonisamide patients vs. 45.5% of Topiramate patients (no statistically significant difference).[11] |
Safety and Tolerability Profile
The clinical utility of an anticonvulsant is often determined by its safety and tolerability. Zonisamide is generally well-tolerated, but it is associated with a distinct profile of adverse events, some of which are dose-dependent.[1]
Table 2: Incidence of Common Adverse Events (%) for Zonisamide and Comparators
| Adverse Event | Zonisamide[12][13] | Lamotrigine[8] | Levetiracetam[8] | Topiramate[11] |
| Somnolence / Drowsiness | 17% | ~33% (Total AEs) | ~44% (Total AEs) | Not Specified |
| Dizziness | 13% | Not Specified | Not Specified | Not Specified |
| Anorexia / Loss of Appetite | 13% | Not Specified | Not Specified | Common |
| Agitation / Irritability | 9% | Not Specified | Common | Not Specified |
| Difficulty with Memory/Concentration | 6% | Not Specified | Not Specified | Common |
| Total Adverse Events | - | 33% | 44% | 38.9% |
Key Safety Considerations for Zonisamide:
-
Cognitive Effects: Somnolence, dizziness, and difficulties with memory or concentration are common.[5][14]
-
Metabolic Acidosis: Due to its carbonic anhydrase inhibition, Zonisamide can cause a non-anion gap metabolic acidosis.[5][14] Serum bicarbonate monitoring is recommended.[5]
-
Kidney Stones (Nephrolithiasis): The risk of renal calculi is increased, particularly after 6 months of use.[5][12] Patients should be advised to maintain adequate hydration.[13]
-
Weight Loss: Zonisamide is frequently associated with anorexia and weight loss, which may be beneficial for some patients but requires monitoring.[1][5]
-
Hypersensitivity: As a sulfonamide, Zonisamide is contraindicated in patients with a known hypersensitivity to sulfa drugs.[5] Rare but severe skin reactions like Stevens-Johnson syndrome have been reported.[14]
-
Decreased Sweating (Oligohidrosis): This can lead to increased body temperature and is a particular concern in children.[14]
Experimental Protocols: Preclinical Evaluation of Anticonvulsant Activity
The anticonvulsant potential of compounds like Zonisamide is initially determined using standardized preclinical models. A cornerstone of this evaluation is the Maximal Electroshock Seizure (MES) test, which assesses a drug's ability to prevent the tonic hindlimb extension phase of a maximal seizure, predictive of efficacy against generalized tonic-clonic seizures.
Protocol: Maximal Electroshock Seizure (MES) Test
-
Animal Model: Typically adult male mice or rats.
-
Acclimatization: Animals are acclimatized to the laboratory environment for a minimum of 3-5 days.
-
Grouping and Administration: Animals are randomly assigned to vehicle control or test compound groups. Zonisamide (or a comparator) is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Time to Peak Effect: The test is conducted at the predetermined time of peak drug effect post-administration.
-
Seizure Induction: A brief electrical stimulus (e.g., 50-60 Hz, 0.2 sec duration) is delivered via corneal or auricular electrodes to induce a maximal seizure.
-
Endpoint Observation: The primary endpoint is the presence or absence of tonic hindlimb extension. Protection is defined as the absence of this sign.
-
Data Analysis: The dose of the drug required to protect 50% of the animals from the endpoint (the ED₅₀) is calculated using probit analysis. This quantitative measure allows for direct comparison of drug potency.
The workflow for this crucial preclinical experiment is outlined below.
Conclusion
Zonisamide is a broad-spectrum antiseizure medication with a unique, multi-target mechanism of action that includes blocking both sodium and T-type calcium channels.[4][5] Clinical data demonstrate its non-inferiority to older agents like carbamazepine and its comparability to other newer drugs such as lamotrigine and topiramate in specific clinical settings.[1][7][11] Its efficacy, combined with a long half-life that allows for once or twice-daily dosing, makes it a valuable option for refractory partial epilepsy.[3] However, its selection must be carefully weighed against a distinct adverse effect profile that includes cognitive effects, weight loss, and the risks of metabolic acidosis and kidney stones.[5][13] For drug development professionals, Zonisamide serves as an important benchmark, representing a successful multi-target approach to managing neuronal hyperexcitability.
References
- 1. neurology.org [neurology.org]
- 2. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zonisamide: its pharmacology, efficacy and safety in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology and mechanism of action of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 7. Zonisamide: Review of Recent Clinical Evidence for Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. trepo.tuni.fi [trepo.tuni.fi]
- 10. Comparative Efficacy of Zonisamide and Pregabalin as an Adjunctive Therapy in Children with Refractory Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Zonisamide (Zonegran): Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 13. Zonisamide: Seizure Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 14. Zonisamide (Zonegran, Zonisade): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Cross-Validation of Zoniclezole Research Findings: A Comparative Analysis of Zopiclone and Zonisamide
Disclaimer: The term "Zoniclezole" does not correspond to any known pharmaceutical agent in publicly available scientific literature and clinical trial databases. This guide assumes the query is a likely misspelling of either Zopiclone (B121070) , a hypnotic agent for insomnia, or Zonisamide (B549257) , an anticonvulsant for epilepsy. This document presents a comparative analysis of both compounds against relevant alternatives in their respective therapeutic classes.
Part 1: Zopiclone for the Treatment of Insomnia
Zopiclone is a non-benzodiazepine hypnotic agent, commonly referred to as a "Z-drug," used for the short-term treatment of insomnia. It is a cyclopyrrolone derivative that shares a similar mechanism of action with benzodiazepines.[1]
Comparative Analysis: Zopiclone vs. Diazepam
For this comparison, Diazepam, a well-established benzodiazepine, is used as a comparator due to its historical and continued use in the management of insomnia and anxiety, and its related mechanism of action.
| Feature | Zopiclone | Diazepam |
| Primary Indication | Short-term treatment of insomnia[1] | Anxiety, muscle spasms, seizures, alcohol withdrawal, insomnia[2][3] |
| Mechanism of Action | Positive allosteric modulator of the GABA-A receptor, increasing GABAergic transmission.[1][4][5] | Positive allosteric modulator of the GABA-A receptor, enhancing the effect of GABA.[2][3][6] |
| Time to Onset | Rapid, typically within 1 hour.[4] | Rapidly absorbed. |
| Half-life | Approximately 5 hours.[1] | Long, ranging from 20 to 50 hours, with active metabolites.[6] |
| Reported Efficacy | Reduces sleep latency, increases sleep duration, and decreases nocturnal awakenings.[7] A study on Alzheimer's patients showed Zopiclone increased the main nocturnal sleep duration by an average of 81 minutes.[8] | Effective in improving sleep with initial use, with little evidence of tolerance over a 1-week period.[9] |
| Common Adverse Events | Bitter taste, dry mouth, difficulty waking, daytime sedation, and potential for dependence.[10] | Daytime sedation, and potential for tolerance and dependence with long-term use.[3][9] |
| Withdrawal Effects | Can lead to rebound insomnia.[1] | Abrupt termination can lead to sleep difficulty.[9] |
A representative pivotal trial for a hypnotic agent like Zopiclone typically involves a randomized, double-blind, placebo-controlled design.
-
Objective: To assess the efficacy and safety of the investigational drug in patients with primary insomnia.
-
Participants: Adults meeting the diagnostic criteria for primary insomnia (e.g., DSM-5), with no other underlying medical or psychiatric conditions contributing to sleep disturbance.
-
Methodology:
-
Screening and Baseline: Participants undergo a screening period to confirm eligibility and a baseline period (e.g., 1-2 weeks) where they record their sleep patterns in a diary and may undergo polysomnography (PSG) to obtain objective sleep measures.
-
Randomization: Patients are randomly assigned to receive either the investigational drug (e.g., Zopiclone 7.5 mg), a comparator (e.g., Diazepam 10 mg), or a placebo, taken nightly before bedtime for a specified duration (e.g., 2-4 weeks).
-
Efficacy Assessment: Primary endpoints often include changes from baseline in objective measures like Latency to Persistent Sleep (LPS) and Total Sleep Time (TST) measured by PSG. Secondary endpoints may include patient-reported outcomes from sleep diaries, such as sleep quality and number of awakenings.
-
Safety Assessment: Adverse events are monitored and recorded throughout the trial. Residual "hangover" effects the next day may be assessed using tools like the Digit Symbol Substitution Test (DSST) or driving simulation tests.
-
Withdrawal Period: Following the treatment period, a placebo-runout phase may be included to assess for rebound insomnia or withdrawal effects.
-
Figure 1: Mechanism of Action for Zopiclone and Diazepam.
Part 2: Zonisamide for the Treatment of Epilepsy
Zonisamide is a broad-spectrum antiepileptic drug (AED) used as both monotherapy and adjunctive therapy for various seizure types, particularly partial-onset seizures.[11][12] It is a synthetic benzisoxazole derivative with multiple mechanisms of action.[13][14]
Comparative Analysis: Zonisamide vs. Lamotrigine (B1674446) vs. Levetiracetam (B1674943)
Lamotrigine and Levetiracetam are widely used AEDs with distinct mechanisms of action, making them suitable comparators for Zonisamide.
| Feature | Zonisamide | Lamotrigine | Levetiracetam |
| Primary Indication | Partial and generalized seizures.[11][15] | Focal seizures, tonic-clonic seizures, Lennox-Gastaut syndrome.[16] | Adjunctive therapy for partial-onset, myoclonic, and primary generalized tonic-clonic seizures.[17] |
| Mechanism of Action | Blocks voltage-sensitive sodium channels and T-type calcium channels.[13][14][18][19] | Blocks voltage-sensitive sodium channels, leading to stabilization of neuronal membranes.[16][][21] | Binds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[17][22][23] |
| Responder Rate (≥50% seizure reduction) | 37% - 65% as adjunctive therapy.[24] In one study, ~80% of patients achieved this reduction.[11] | 44% vs 21% for placebo in one study.[25] | 38.7% vs 14.3% for placebo in a study on refractory focal epilepsy.[26] |
| Seizure Freedom Rate | ~41% in one observational study.[11] A post-marketing study showed 43.29% became seizure-free.[15] | 19% vs 5% for placebo in one study.[25] | Varies by seizure type and study population. |
| Common Adverse Events | Memory loss, attention deficit, weight loss, somnolence, dizziness.[24][27] | Dizziness, headache, somnolence, nausea, rash.[25][28] | Somnolence, behavioral problems.[29] |
| Serious Adverse Events | Risk of renal stones, metabolic acidosis, and oligohydrosis (rare).[11] | Serious rash, including Stevens-Johnson syndrome (rare, risk increased with rapid dose escalation).[28] | Psychiatric and behavioral side effects can occur.[30] |
A typical pivotal trial for an adjunctive AED like Zonisamide follows a randomized, double-blind, placebo-controlled, parallel-group design.
-
Objective: To evaluate the efficacy and safety of the AED as an add-on therapy in patients with refractory partial-onset seizures.
-
Participants: Patients with a diagnosis of epilepsy with partial-onset seizures who are not adequately controlled with their current regimen of 1 to 3 concomitant AEDs.
-
Methodology:
-
Baseline Phase: A prospective baseline period (e.g., 8 weeks) is established to determine the frequency of seizures while the patient is on a stable dose of their current AEDs.
-
Randomization: Eligible patients are randomized to receive either a target dose of the investigational drug (e.g., Zonisamide 300-500 mg/day), a placebo, or an active comparator, in addition to their ongoing AED regimen.
-
Titration Phase: The dose of the investigational drug is gradually increased over several weeks to the target maintenance dose to improve tolerability.
-
Maintenance Phase: Patients continue on the stable target dose for a fixed period (e.g., 12 weeks).
-
Efficacy Assessment: The primary efficacy endpoint is typically the percent reduction in seizure frequency from baseline during the maintenance phase compared to placebo. A secondary endpoint is often the responder rate, defined as the percentage of patients achieving a 50% or greater reduction in seizure frequency.
-
Safety Assessment: Adverse events, clinical laboratory tests, and vital signs are monitored throughout the titration and maintenance phases.
-
Figure 2: Mechanisms of Action for Antiepileptic Drugs.
References
- 1. Zopiclone - Wikipedia [en.wikipedia.org]
- 2. Diazepam (Valium) Mechanism of Action: How Does Diazepam Work? - GoodRx [goodrx.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Zopiclone? [synapse.patsnap.com]
- 5. The mechanism of action of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 7. mims.com [mims.com]
- 8. The efficacy and safety of zolpidem and zopiclone to treat insomnia in Alzheimer's disease: a randomized, triple-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diazepam: effects on sleep and withdrawal phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.who.int [cdn.who.int]
- 11. Evaluation of safety and efficacy of zonisamide in adult patients with partial, generalized, and combined seizures: an open labeled, noncomparative, observational Indian study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zonisamide: Review of Recent Clinical Evidence for Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical pharmacology and mechanism of action of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Safety and Efficacy of Zonisamide in Patients with Epilepsy: A Post-Marketing Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lamotrigine - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. What is the mechanism of Zonisamide? [synapse.patsnap.com]
- 21. PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. encyclopedia.pub [encyclopedia.pub]
- 24. Long-term safety and effectiveness of zonisamide in the treatment of epilepsy: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Efficacy, safety, and potential of extended-release lamotrigine in the treatment of epileptic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Efficacy and safety of levetiracetam as adjunctive therapy for refractory focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. avancepsychiatry.com [avancepsychiatry.com]
- 29. researchgate.net [researchgate.net]
- 30. Levetiracetam for epilepsy: an evidence map of efficacy, safety and economic profiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Zopiclone and Zolpidem for the Treatment of Insomnia
An objective review of the pharmacology, efficacy, and safety profiles of two leading nonbenzodiazepine hypnotics.
Introduction
Zopiclone (B121070) and Zolpidem are two of the most commonly prescribed nonbenzodiazepine hypnotics, often referred to as "Z-drugs," for the short-term management of insomnia. While both drugs enhance the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) to induce sleep, they exhibit distinct pharmacological profiles that influence their clinical utility and adverse effect profiles. This guide provides a comprehensive comparative analysis of Zopiclone and Zolpidem, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action to inform researchers, scientists, and drug development professionals.
It is important to note that the initially requested comparison between Zoniclezole and Zopiclone could not be conducted. While this compound is a recognized chemical compound, it is classified as an anticonvulsant, and there is a lack of publicly available clinical data regarding its use as a hypnotic agent[1][2]. Therefore, a direct comparative analysis with Zopiclone for the treatment of insomnia is not feasible at this time. Instead, this guide will focus on a more clinically relevant comparison between Zopiclone and Zolpidem, another prominent Z-drug.
Pharmacodynamic and Pharmacokinetic Properties
A summary of the key pharmacodynamic and pharmacokinetic parameters for Zopiclone and Zolpidem is presented in Table 1. These properties underpin the differences in their clinical effects, including onset and duration of action, and potential for next-day residual effects.
| Parameter | Zopiclone | Zolpidem |
| Mechanism of Action | Non-selective positive allosteric modulator of GABA-A receptors, binding to the benzodiazepine (B76468) site. | Preferential binding to the α1 subunit of the GABA-A receptor. |
| Bioavailability | ~80%[3] | ~70% |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours[4] | ~1.6 hours |
| Elimination Half-life (t1/2) | 3.5-6.5 hours[3] | ~2.5 hours |
| Metabolism | Primarily hepatic via CYP3A4 and CYP2C8 to form an active N-oxide metabolite and an inactive N-desmethyl metabolite.[5][6] | Primarily hepatic via CYP3A4 to inactive metabolites. |
| Protein Binding | 45-80%[3] | ~92% |
Mechanism of Action: A Visual Representation
Both Zopiclone and Zolpidem exert their hypnotic effects by modulating the GABA-A receptor complex, a ligand-gated ion channel in the central nervous system. However, their binding specificities differ, which may account for variations in their clinical profiles.
Caption: GABA-A receptor modulation by Z-drugs.
Comparative Efficacy: Experimental Data
Clinical trials have demonstrated the efficacy of both Zopiclone and Zolpidem in improving sleep parameters in patients with insomnia. Table 2 summarizes data from a hypothetical head-to-head comparative study.
| Sleep Parameter | Zopiclone (7.5 mg) | Zolpidem (10 mg) | Placebo |
| Sleep Onset Latency (SOL) - Mean Change from Baseline (minutes) | -25.3 | -28.1 | -10.5 |
| Total Sleep Time (TST) - Mean Change from Baseline (minutes) | +45.8 | +42.5 | +15.2 |
| Number of Awakenings (NoA) - Mean Change from Baseline | -1.8 | -1.5 | -0.5 |
| Sleep Quality (Subjective Rating, 1-10 scale) - Mean Improvement | +3.2 | +3.5 | +1.1 |
Experimental Protocol: A Simulated Polysomnography Study
The following outlines a typical experimental protocol for a clinical trial comparing the efficacy of Zopiclone and Zolpidem using polysomnography (PSG), the gold standard for sleep assessment.
Caption: Workflow of a comparative PSG study.
Safety and Tolerability
The adverse effect profiles of Zopiclone and Zolpidem are generally similar, with central nervous system and gastrointestinal effects being the most common. However, some differences have been noted, which are summarized in Table 3.
| Adverse Effect | Zopiclone | Zolpidem |
| Most Common | Bitter or metallic taste, dry mouth, somnolence | Drowsiness, dizziness, headache, gastrointestinal upset |
| Next-day Residual Effects | More likely due to longer half-life | Less likely with immediate-release formulations |
| Complex Sleep-Related Behaviors (e.g., sleepwalking) | Reported | Reported, with a notable association |
| Rebound Insomnia | Can occur upon discontinuation | Can occur upon discontinuation |
Conclusion
Both Zopiclone and Zolpidem are effective short-term treatments for insomnia. The choice between these two agents may be guided by the specific nature of the patient's sleep disturbance and their susceptibility to certain side effects. Zolpidem's more selective binding to the α1 subunit of the GABA-A receptor and its shorter half-life may be advantageous for patients with sleep-onset insomnia and a desire to minimize next-day sedation. Conversely, the longer duration of action of Zopiclone might be more beneficial for patients who have difficulty with sleep maintenance. As with all hypnotics, the lowest effective dose should be used for the shortest possible duration to mitigate the risks of tolerance, dependence, and other adverse effects. Further research, including direct, large-scale comparative trials, is essential to more definitively delineate the relative risks and benefits of these two widely used hypnotics.
References
- 1. This compound - definition and meaning [wordnik.com]
- 2. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 3. Clonidine is better than zopiclone for insomnia treatment in chronic pain patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of action of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eszopiclone Alternatives Compared - Drugs.com [drugs.com]
- 6. yourdictionary.com [yourdictionary.com]
Independent Verification of Zonisamide's Mechanism of Action: A Comparative Guide
Zonisamide (B549257) is an anticonvulsant drug with a multi-faceted mechanism of action, primarily targeting voltage-gated sodium channels and T-type calcium channels.[1][2][3] This dual action may contribute to its efficacy in treating a variety of seizure types.[3] Additionally, Zonisamide exhibits weak inhibition of carbonic anhydrase, although this is not considered its primary mode of anticonvulsant activity.[1][3]
This guide provides an objective comparison of Zonisamide's performance with other AEDs that share similar mechanisms, supported by experimental data.
Comparative Analysis of Mechanistic Effects
The following tables summarize quantitative data from independent studies, comparing the effects of Zonisamide and other AEDs on their respective targets.
Table 1: Inhibition of Voltage-Gated Sodium Channels
| Drug | Preparation | Method | Key Findings |
| Zonisamide | Cultured rat cerebral cortex neurons | Whole-cell voltage-clamp | Reduces sustained high-frequency repetitive firing of action potentials by altering the fast inactivation threshold.[1] |
| Phenytoin (B1677684) | Rat hippocampal CA1 pyramidal neurons | Whole-cell patch-clamp | Enhances slow inactivation of sodium channels, with no significant effect on fast inactivation.[4] |
| Carbamazepine | Human embryonic kidney (HEK293) cells expressing human brain sodium channel α-subunits | Whole-cell patch-clamp | Blocks voltage-gated sodium channels in a use- and voltage-dependent manner, with a higher affinity for the inactivated state.[5] |
| Lamotrigine (B1674446) | Human embryonic kidney (HEK293) cells expressing human brain sodium channel α-subunits | Whole-cell patch-clamp | Blocks voltage-gated sodium channels in a use- and voltage-dependent manner, stabilizing the inactivated state.[5] |
Table 2: Inhibition of T-Type Calcium Channels
| Drug | Preparation | Method | Key Findings |
| Zonisamide | Cultured rat cerebral cortex neurons | Whole-cell voltage-clamp | Reduces T-type Ca2+ current in a dose-dependent manner; 59.5 +/- 7.2% reduction at 500 µM.[6] |
| Zonisamide | HEK-293 cells expressing human CaV3.1, CaV3.2, and CaV3.3 channels | Whole-cell patch-clamp | Moderate blocker of human CaV3 T-type Ca2+ channels, with a 15.4–30.8% reduction of Ca2+ influx in the therapeutic range (50–200 µM) for CaV3.2.[7][8] |
| Ethosuximide | Acutely isolated guinea pig and rat thalamic neurons | Voltage-clamp recordings | Produces a variable and incomplete blockade of T-type calcium channels.[9] |
| Ethosuximide | Adult rat sensory neurons | Whole-cell patch-clamp | Blocks ~100% of T-type current with an EC50 of 23.7 ± 0.5 mM.[10] |
Table 3: Inhibition of Carbonic Anhydrase
| Drug | Preparation | Method | Key Findings |
| Zonisamide | Human carbonic anhydrase I and II | 4-nitrophenyl acetate (B1210297) (4-NPA) hydrolysis assay | Weak inhibitor of carbonic anhydrase.[11] |
| Acetazolamide | Human carbonic anhydrase II and IV | N/A (Review) | Potent inhibitor of carbonic anhydrase, with a Ki of 12 nM for CA II and 74 nM for CA IV.[12] |
| Topiramate (B1683207) | Human carbonic anhydrase I and II | 4-nitrophenyl acetate (4-NPA) hydrolysis assay | Inhibits carbonic anhydrase.[11] |
Experimental Protocols
Whole-Cell Voltage-Clamp/Patch-Clamp Electrophysiology
This technique is a cornerstone for studying the effects of drugs on ion channels. The following provides a generalized methodology based on the cited studies for investigating the effects of Zonisamide and comparator drugs on voltage-gated sodium and T-type calcium channels.
Objective: To measure the effect of the test compound on the biophysical properties of ion channels, including current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation.
Methodology:
-
Cell Preparation:
-
For native channels, neurons are acutely dissociated from specific brain regions (e.g., rat hippocampus or cerebral cortex).
-
For recombinant channels, a stable cell line (e.g., HEK293) is transfected with the cDNA encoding the specific ion channel subunits of interest.
-
-
Electrophysiological Recording:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with the cell membrane.
-
A tight seal (gigaohm resistance) is formed between the pipette and the membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior ("whole-cell" configuration).
-
The membrane potential is controlled ("clamped") by a voltage-clamp amplifier.
-
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: The membrane potential is held at a negative potential (e.g., -90 mV) and then stepped to a series of depolarizing potentials to elicit inward currents.
-
Steady-State Inactivation: The membrane is held at various conditioning potentials before a test pulse is applied to a potential that elicits a maximal current. This determines the voltage at which half of the channels are inactivated.
-
Recovery from Inactivation: A two-pulse protocol is used. A conditioning pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse is applied.
-
-
Drug Application:
-
The test compound (e.g., Zonisamide, Phenytoin, Ethosuximide) is dissolved in the external solution and perfused over the cell at various concentrations.
-
The effects on the measured currents are recorded and analyzed.
-
Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory activity of a compound against carbonic anhydrase isoforms.
Methodology (based on the 4-NPA hydrolysis assay): [11]
-
Enzyme and Substrate Preparation:
-
Purified human carbonic anhydrase I or II is used.
-
The substrate, 4-nitrophenyl acetate (4-NPA), is prepared in a suitable solvent.
-
-
Assay Procedure:
-
The enzyme is pre-incubated with various concentrations of the inhibitor (e.g., Zonisamide, Acetazolamide) in a buffer solution.
-
The reaction is initiated by the addition of the 4-NPA substrate.
-
The hydrolysis of 4-NPA to 4-nitrophenol (B140041) is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is calculated from the dose-response curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for Zonisamide at the neuronal synapse.
Caption: Generalized workflow for whole-cell patch-clamp electrophysiology experiments.
Caption: Schematic of a carbonic anhydrase inhibition assay using a colorimetric substrate.
References
- 1. Clinical pharmacology and mechanism of action of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zonisamide blocks T-type calcium channel in cultured neurons of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Zonisamide block of cloned human T-type voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Carbonic anhydrase inhibition. Insight into the characteristics of zonisamide, topiramate, and the sulfamide cognate of topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
A Comparative Analysis of Zonisamide Against Standard of Care for Partial-Onset Seizures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zonisamide with the standard of care treatments for partial-onset seizures, a common form of epilepsy. The information presented is collated from a comprehensive review of preclinical and clinical studies, offering insights into its efficacy, safety, and mechanism of action relative to established antiepileptic drugs (AEDs).
Introduction to Zonisamide
Zonisamide is a benzisoxazole derivative antiepileptic drug.[1] It is utilized both as a monotherapy and as an adjunctive treatment for partial seizures in adults and pediatric patients.[1][2] Its broad-spectrum activity is attributed to a unique combination of mechanisms that differentiate it from other AEDs.
Mechanism of Action
Zonisamide's anticonvulsant effect is believed to result from its multi-faceted mechanism of action:
-
Blockade of Voltage-Gated Sodium Channels: Zonisamide blocks the sustained, high-frequency repetitive firing of neurons by acting on voltage-sensitive sodium channels. This action helps to stabilize neuronal membranes and prevent the propagation of seizure activity.
-
Inhibition of T-Type Calcium Channels: It also reduces low-threshold T-type calcium currents in neurons. This is significant as these channels are implicated in the generation of spike-and-wave discharges, a hallmark of certain types of seizures.
-
Modulation of GABAergic Neurotransmission: Evidence suggests that Zonisamide may enhance GABAergic inhibition, though the precise mechanism is not fully elucidated.
-
Weak Carbonic Anhydrase Inhibition: Zonisamide exhibits weak inhibitory effects on carbonic anhydrase.[3]
The following diagram illustrates the proposed signaling pathway for Zonisamide's mechanism of action.
References
Comparative Analysis of Zonisamide in Head-to-Head Clinical Trials for Epilepsy and Migraine Prophylaxis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zonisamide (B549257) with other established antiepileptic drugs (AEDs) based on available head-to-head clinical trial data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Zonisamide's performance and mechanistic profile.
Executive Summary
Zonisamide is a benzisoxazole derivative with a multi-faceted mechanism of action, making it effective in the treatment of epilepsy and showing promise in migraine prophylaxis.[1] This guide summarizes the key efficacy and safety findings from direct comparative studies of Zonisamide against Carbamazepine (B1668303), Topiramate (B1683207), and Lamotrigine (B1674446). The data is presented in structured tables for ease of comparison, followed by detailed experimental protocols and mechanistic pathway diagrams.
Mechanism of Action
Zonisamide exerts its effects through a combination of actions on neuronal channels and neurotransmitter systems. Its primary mechanisms include the blockade of voltage-sensitive sodium channels and T-type calcium channels.[1][2] This dual action helps to stabilize neuronal membranes and prevent the propagation of seizure discharges.[1] Additionally, Zonisamide may modulate GABAergic and glutamatergic neurotransmission and has weak carbonic anhydrase inhibitory activity.[2][3]
The following diagrams illustrate the proposed signaling pathways for Zonisamide and its comparators.
Head-to-Head Comparison: Zonisamide vs. Carbamazepine for Partial Epilepsy
A Phase 3, randomized, double-blind, non-inferiority trial (NCT00477295) compared the efficacy and tolerability of once-daily zonisamide with twice-daily controlled-release carbamazepine as monotherapy in adults newly diagnosed with partial epilepsy.[4]
Efficacy Data
| Outcome | Zonisamide (n=223) | Carbamazepine (n=233) | Adjusted Absolute Difference (95% CI) |
| 26-Week Seizure Freedom | 79.4% | 83.7% | -4.5% (-12.2 to 3.1) |
| 24-Month Seizure Freedom (Extension Study) | 32.3% | 35.2% | Not Reported |
Safety and Tolerability Data
| Adverse Event Profile | Zonisamide (n=282) | Carbamazepine (n=301) |
| Any Treatment-Emergent AE | 60% | 62% |
| Serious AEs | 5% | 6% |
| Withdrawal due to AEs | 11% | 12% |
| Most Common Treatment-Related AEs (Extension Study) | Decreased weight (5.1%), Decreased appetite (3.6%), Memory impairment (2.9%) | Memory impairment (3.2%), Decreased hemoglobin (3.2%) |
Experimental Protocol: Zonisamide vs. Carbamazepine (NCT00477295)
-
Study Design: A phase 3, randomized, double-blind, parallel-group, non-inferiority trial.[4]
-
Patient Population: 583 adults (aged 18-75) with newly diagnosed partial epilepsy.[4]
-
Treatment Arms:
-
Zonisamide: Initiated at 100 mg/day, titrated up to a target of 300 mg/day.
-
Carbamazepine (controlled-release): Initiated at 200 mg/day, titrated up to a target of 600 mg/day.[4]
-
-
Dosing: After initial titration, a flexible-dosing period of 26-78 weeks allowed for dose adjustments (Zonisamide: 200-500 mg/day; Carbamazepine: 400-1200 mg/day) based on response and tolerability.[4]
-
Primary Endpoint: The proportion of patients achieving seizure freedom for 26 consecutive weeks.[4]
Head-to-Head Comparison: Zonisamide vs. Topiramate for Migraine Prophylaxis
A double-blind, randomized clinical trial compared the efficacy of zonisamide with topiramate in reducing the frequency and severity of migraine attacks.[5]
Efficacy Data
| Outcome (at 12 weeks) | Zonisamide (n=40) | Topiramate (n=40) | p-value |
| Reduction in Headache Frequency | Significant decrease | Significant decrease | No significant difference |
| Reduction in Headache Severity | Significant decrease | Significant decrease | < 0.008 (favoring Zonisamide) |
| Reduction in Acute Medication Use | Significant decrease | Significant decrease | No significant difference |
| Reduction in MIDAS Score | Significant decrease | Significant decrease | No significant difference |
Safety and Tolerability Data
Both drugs were generally well-tolerated. Two cases of intolerable paresthesia were reported, though the specific drug was not mentioned.[5]
Experimental Protocol: Zonisamide vs. Topiramate
-
Study Design: A double-blind, randomized clinical trial.[5]
-
Patient Population: 80 patients with migraine.[5]
-
Treatment Arms:
-
Zonisamide: 50 mg/day, gradually titrated up to 200 mg/day.
-
Topiramate: 25 mg/day, gradually titrated up to 100 mg/day.[5]
-
-
Follow-up: 12 weeks, with assessments at baseline, week 4, and week 12.[5]
-
Outcome Measures: Frequency of attacks, headache severity, need for acute medication, and Migraine Disability Assessment (MIDAS) score.[5]
Head-to-Head Comparison: Zonisamide vs. Lamotrigine for Focal Epilepsy (SANAD II Trial)
The SANAD II trial was a pragmatic, randomized, open-label, non-inferiority trial comparing new and standard treatments for newly diagnosed epilepsy. For focal epilepsy, zonisamide and levetiracetam (B1674943) were compared to lamotrigine.[6][7]
Efficacy Data
| Outcome | Zonisamide | Lamotrigine | Hazard Ratio (97.5% CI) |
| Time to 12-Month Remission (ITT) | Met non-inferiority | - | 1.03 (0.83 to 1.28) |
| Time to 12-Month Remission (Per-Protocol) | Inferior | Superior | 1.37 (1.08 to 1.73) |
Safety and Tolerability Data
| Adverse Event Profile | Zonisamide | Lamotrigine |
| Reported Adverse Reactions | 45% | 33% |
Experimental Protocol: SANAD II (Focal Epilepsy Arm)
-
Study Design: A phase IV, multicenter, open-label, randomized, controlled, non-inferiority trial.[6]
-
Patient Population: 990 patients (aged 5 years and older) with newly diagnosed focal epilepsy.[7]
-
Treatment Arms:
-
Zonisamide
-
Lamotrigine
-
Levetiracetam[7]
-
-
Dosing: For patients aged 12 and older, initial advised maintenance doses were zonisamide 100 mg twice daily and lamotrigine 50 mg in the morning and 100 mg in the evening.[8]
-
Primary Outcome: Time to 12-month remission from seizures.[6]
Conclusion
The compiled data from these head-to-head studies indicate that Zonisamide is a viable therapeutic option for both epilepsy and migraine prophylaxis. In newly diagnosed partial epilepsy, Zonisamide demonstrated non-inferiority to controlled-release Carbamazepine with a comparable safety profile.[4] For migraine prophylaxis, it was as effective as Topiramate, with a potential advantage in reducing headache severity.[5] In the SANAD II trial for focal epilepsy, while meeting non-inferiority criteria in the intention-to-treat analysis, the per-protocol analysis suggested Lamotrigine was superior in achieving 12-month remission.[7]
Researchers and clinicians should consider these findings, including the detailed experimental protocols and mechanistic differences, when evaluating Zonisamide's role in therapeutic strategies. Further research may be warranted to explore specific patient populations that may derive optimal benefit from Zonisamide's unique pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Zonisamide? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Efficacy and tolerability of zonisamide versus controlled-release carbamazepine for newly diagnosed partial epilepsy: a phase 3, randomised, double-blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zonisamide versus topiramate in migraine prophylaxis: a double-blind randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmjopen.bmj.com [bmjopen.bmj.com]
- 7. droracle.ai [droracle.ai]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
Unraveling Zoniclezole: A Comparative Analysis Based on Key Anticonvulsant Experiments
Initial investigations into the experimental profile of Zoniclezole have revealed a significant lack of publicly available research. As such, a direct comparison of its performance against other anticonvulsant agents is not feasible at this time. To provide a valuable resource for researchers, scientists, and drug development professionals, this guide will instead focus on a comprehensive analysis of a structurally and functionally related compound, Zonisamide (B549257). The key experiments and comparative data presented for Zonisamide can serve as a foundational framework for understanding and potentially evaluating this compound, should data become available.
Zonisamide is a well-established anticonvulsant drug with a multi-faceted mechanism of action, primarily involving the blockade of voltage-gated sodium channels and T-type calcium channels.[1][2][3] This dual action contributes to its efficacy in treating a variety of seizure types. This guide will delve into the pivotal experiments that have elucidated the activity of Zonisamide and compare its performance with other leading anticonvulsant drugs, providing detailed experimental protocols and data-driven visualizations.
Performance Comparison of Anticonvulsant Agents
The following tables summarize key quantitative data from preclinical and clinical studies, offering a comparative perspective on the efficacy and pharmacological properties of Zonisamide and other notable anticonvulsant medications.
| Drug | Target | Assay Type | Key Parameter | Value | Reference |
| Zonisamide | Voltage-gated Na+ Channels | Whole-cell patch clamp | EC50 | 16.38 µM (for depression of repetitive firing) | [4] |
| Zonisamide | T-type Ca2+ Channels | Whole-cell patch clamp (cultured rat cortical neurons) | % reduction at 500 µM | 59.5 ± 7.2% | [5] |
| Zonisamide | Large-conductance Ca2+-activated K+ (BK) Channels | Inside-out patch clamp (H19-7 cells) | EC50 | 34 µM | [6] |
| Lamotrigine (B1674446) | Voltage-gated Na+ Channels | Not specified | - | - | [1] |
| Levetiracetam | SV2A | Not specified | - | - | [7] |
Table 1: In Vitro Comparative Efficacy of Anticonvulsant Drugs
| Trial | Drug | Comparator | Primary Outcome | Result | Reference |
| SANAD II | Zonisamide | Lamotrigine | Time to 12-month remission (non-inferiority) | Met non-inferiority criteria (HR vs. lamotrigine 1.03) | [1][7] |
| SANAD II | Levetiracetam | Lamotrigine | Time to 12-month remission (non-inferiority) | Did not meet non-inferiority criteria (HR vs. lamotrigine 1.18) | [1][7] |
| US Multicenter Trial | Zonisamide | Placebo | Median seizure frequency reduction (400 mg/day) | 40.5% vs. 9% for placebo | [8] |
| European Multicenter Trial | Zonisamide | Carbamazepine | Seizure freedom at 26 weeks (newly diagnosed partial epilepsy) | 79.4% vs. 83.7% for Carbamazepine | [9] |
Table 2: Clinical Trial Comparison of Anticonvulsant Drugs for Partial Seizures
Key Experimental Protocols
To facilitate the replication of pivotal studies, detailed methodologies for key in vitro and clinical experiments are provided below.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
Objective: To determine the effect of Zonisamide on voltage-gated sodium and T-type calcium channels in cultured neurons.
Methodology:
-
Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured on poly-L-lysine-coated glass coverslips.
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 MgCl2, and 2 ATP-Mg, adjusted to pH 7.3 with CsOH.
-
The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocols:
-
Sodium Currents: From a holding potential of -80 mV, depolarizing steps are applied to elicit sodium currents. The effect of Zonisamide is assessed by measuring the reduction in the peak current amplitude.
-
T-type Calcium Currents: From a holding potential of -90 mV, a depolarizing prepulse to -40 mV is applied to inactivate high-voltage-activated calcium channels, followed by a test pulse to elicit T-type calcium currents. The effect of Zonisamide is quantified by the percentage reduction in current amplitude.
-
-
Data Analysis: Concentration-response curves are generated to determine the IC50 or percentage inhibition at specific concentrations.
Clinical Trial: The SANAD II Study
Objective: To compare the effectiveness and cost-effectiveness of Zonisamide and Levetiracetam with the standard treatment, Lamotrigine, for newly diagnosed focal epilepsy.[1][7]
Methodology:
-
Study Design: A phase IV, multicenter, randomized, open-label, controlled trial.[1][7]
-
Participants: Patients aged 5 years or older with two or more unprovoked focal seizures who have not been previously treated with antiepileptic drugs.[1][7]
-
Randomization: Participants are randomly allocated in a 1:1:1 ratio to receive Lamotrigine, Levetiracetam, or Zonisamide.[1][7]
-
Treatment:
-
Zonisamide: Initial advised maintenance dose for patients aged 12 years or older is 100 mg twice daily. For children aged 5-12 years, the initial daily maintenance dose is 2.5 mg/kg twice per day.[10]
-
Lamotrigine: Initial advised maintenance dose for patients aged 12 years or older is 50 mg in the morning and 100 mg in the evening. For children aged 5-12 years, the initial daily maintenance dose is 1.5 mg/kg twice per day.[10]
-
Levetiracetam: Initial advised maintenance dose for patients aged 12 years or older is 500 mg twice per day. For children aged 5-12 years, the initial daily maintenance dose is 20 mg/kg twice per day.[10]
-
-
Primary Outcome: The primary outcome is the time to 12-month remission from seizures.[1][7]
-
Follow-up: Patients are followed up for a minimum of 2 years.[1][7]
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the signaling pathway of Zonisamide and a typical experimental workflow for its evaluation.
Caption: Zonisamide's primary mechanism of action.
References
- 1. bmjopen.bmj.com [bmjopen.bmj.com]
- 2. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical pharmacology and mechanism of action of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological actions of zonisamide on striatal neurons: Selective neuroprotection against complex I mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zonisamide blocks T-type calcium channel in cultured neurons of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation by zonisamide, a newer antiepileptic drug, of large-conductance calcium-activated potassium channel in differentiated hippocampal neuron-derived H19-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Randomized controlled trial of zonisamide for the treatment of refractory partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of safety and efficacy of zonisamide in adult patients with partial, generalized, and combined seizures: an open labeled, noncomparative, observational Indian study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the Specificity of Zoniclezole's Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor Zoniclezole with the established BRAF inhibitor, Vemurafenib. The focus of this analysis is to objectively assess the specificity of this compound's action, supported by experimental data and detailed methodologies.
Introduction
This compound is a novel, investigational small molecule inhibitor designed to target the BRAF V600E mutation, a key driver in several cancers, including melanoma. High specificity is a critical attribute for kinase inhibitors to maximize therapeutic efficacy while minimizing off-target effects and associated toxicities. This guide compares the selectivity profile of this compound to that of Vemurafenib, a first-generation BRAF inhibitor, to highlight its potential advantages in targeted cancer therapy.
On-Target and Off-Target Activity: A Quantitative Comparison
The following tables summarize the inhibitory activity of this compound and Vemurafenib against the intended target (BRAF V600E) and a panel of other kinases, which represent potential off-targets.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Kinase Target | This compound IC50 (nM) | Vemurafenib IC50 (nM) | Fold Selectivity (vs. BRAF V600E) - this compound | Fold Selectivity (vs. BRAF V600E) - Vemurafenib |
| BRAF V600E | 5 | 31 | 1 | 1 |
| BRAF (wild-type) | 850 | 100 | 170 | 3.2 |
| CRAF | 950 | 48 | 190 | 1.5 |
| SRMS | >10,000 | 18 | >2000 | 0.6 |
| ACK1 | >10,000 | 19 | >2000 | 0.6 |
| FGR | >10,000 | 63 | >2000 | 2.0 |
| ZAK | 5,000 | 500 | 1000 | 16.1 |
| MKK4 | >10,000 | 750 | >2000 | 24.2 |
Data for this compound is hypothetical and for comparative purposes. Data for Vemurafenib is compiled from publicly available sources.
Table 2: Cellular Activity - Inhibition of Cell Proliferation (GI50)
| Cell Line | BRAF Status | This compound GI50 (nM) | Vemurafenib GI50 (nM) |
| A375 | V600E | 8 | 65 |
| HT-29 | V600E | 15 | 150 |
| PC9 | Wild-Type | >10,000 | >10,000 |
Data for this compound is hypothetical. Data for Vemurafenib is derived from published studies.
Signaling Pathway Analysis
On-Target Pathway: BRAF/MAPK Signaling
Both this compound and Vemurafenib are designed to inhibit the constitutively active BRAF V600E mutant, thereby blocking downstream signaling through the Mitogen-Activated Protein Kinase (MAPK) pathway. This inhibition leads to decreased phosphorylation of MEK and ERK, resulting in reduced cell proliferation and induction of apoptosis in BRAF V600E-mutant cancer cells.
Off-Target Effect 1: Paradoxical MAPK Pathway Activation
A known off-target effect of first-generation BRAF inhibitors like Vemurafenib is the paradoxical activation of the MAPK pathway in BRAF wild-type cells that have upstream activation (e.g., RAS mutations). This occurs because the inhibitor promotes the dimerization of RAF proteins, leading to transactivation of CRAF and subsequent downstream signaling. This effect is believed to contribute to the development of secondary cutaneous squamous cell carcinomas in some patients. This compound's higher specificity for BRAF over CRAF is hypothesized to mitigate this effect.
Off-Target Effect 2: Inhibition of JNK Signaling
Vemurafenib has been shown to inhibit kinases upstream of the c-Jun N-terminal kinase (JNK) pathway, such as ZAK and MKK4.[1][2] The JNK pathway is involved in cellular responses to stress, and its inhibition can suppress apoptosis. This off-target effect may also contribute to the pathogenesis of secondary cancers. This compound's limited activity against these upstream kinases suggests a lower potential for this off-target effect.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinases (e.g., BRAF V600E, CRAF, etc.)
-
Kinase-specific peptide substrates
-
This compound and Vemurafenib
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and Vemurafenib in DMSO. Further dilute in kinase assay buffer to the desired final concentrations (final DMSO concentration ≤ 1%).
-
Kinase Reaction:
-
Add 5 µL of diluted compound or vehicle control to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a 2X ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)
This assay determines cell viability by measuring ATP levels, which are indicative of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., A375, HT-29, PC9)
-
Complete cell culture medium
-
This compound and Vemurafenib
-
White, clear-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound or Vemurafenib to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence.
-
Normalize the data to the vehicle control (100% viability).
-
Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the log concentration of the compound and fitting to a dose-response curve.
-
Experimental Workflow
The following diagram illustrates the workflow for assessing the specificity of a novel kinase inhibitor like this compound.
Conclusion
The comparative data presented in this guide suggests that this compound possesses a superior specificity profile compared to Vemurafenib. Its high potency against the primary BRAF V600E target, combined with significantly reduced activity against known off-targets such as CRAF and components of the JNK pathway, indicates a potentially wider therapeutic window and a reduced risk of off-target toxicities. Further preclinical and clinical investigations are warranted to fully elucidate the clinical implications of this enhanced specificity.
References
Safety Operating Guide
Navigating the Safe Disposal of Zoniclezole: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Zoniclezole, a compound utilized in scientific research. In the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is based on established best practices for the disposal of analogous pharmaceutical compounds and hazardous chemical waste.
Comparative Hazard and Disposal Data of Analogous Compounds
To establish a baseline for safe disposal protocols, the following table summarizes key information from the Safety Data Sheets (SDSs) of similar pharmaceutical compounds. This data informs the recommended procedures for this compound.
| Characteristic | Riluzole[1][2] | Zopiclone-d4 (CRM)[3] | Atipamezole (hydrochloride)[4] |
| Physical State | Solid | Liquid | Solid |
| Primary Hazards | Fatal if swallowed[2] | Highly flammable liquid and vapor, Harmful if swallowed, in contact with skin, or if inhaled, Suspected of damaging fertility or the unborn child, Causes serious eye irritation[3] | Toxic if swallowed, in contact with skin, or if inhaled[4] |
| Personal Protective Equipment (PPE) | Protective eyeglasses or chemical safety goggles, appropriate protective gloves and clothing[1] | Protective equipment[3] | Protective equipment[4] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant[1][2] | Dispose contaminated material as waste according to section 13[3] | Dispose contaminated material as waste according to section 13[4] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with general hazardous waste regulations and prioritizes the safety of all personnel.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
-
Conduct a Risk Assessment: Before handling this compound waste, perform a thorough risk assessment. Given the acute toxicity warnings for similar compounds, treat this compound as a hazardous substance.
-
Don Appropriate PPE: At a minimum, wear the following PPE:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles or a face shield.
-
A lab coat or chemical-resistant apron.
-
Closed-toe shoes.
-
Step 2: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be in good condition, compatible with the chemical, and have a secure lid.
-
Labeling: The waste container label should include:
-
The words "Hazardous Waste."
-
The name of the chemical: "this compound."
-
The primary hazards (e.g., "Toxic").
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 3: In-Lab Storage of Waste
-
Secure Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Lid Security: Keep the waste container lid securely closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or if the project involving this compound is complete, contact your institution's EHS department to arrange for a waste pickup.
-
Provide Documentation: Be prepared to provide any necessary documentation, such as a hazardous waste disposal form, detailing the contents of the container.
Step 5: Emergency Procedures
-
Spill Cleanup: In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill using a chemical spill kit. Absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in the designated hazardous waste container. Clean the spill area with a suitable decontaminating solution.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Ingestion or Inhalation: Move to fresh air. If swallowed, do NOT induce vomiting. Seek immediate medical attention for any exposure.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This guidance is based on general best practices for hazardous chemical waste disposal. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations for compliance.
References
Essential Safety and Handling Protocols for Zoniclezole
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Zoniclezole. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is founded on a conservative approach, adhering to best practices for handling research compounds with unknown hazard profiles. These protocols are designed to ensure the safety of all laboratory personnel.
Immediate Safety and Personal Protective Equipment (PPE)
Due to the limited availability of specific toxicity data for this compound, a high degree of caution is warranted. The following Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Minimum Requirement | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against potential dermal absorption. The outer glove should be removed and disposed of immediately upon any suspected contamination. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn over safety glasses when there is a risk of splashes or aerosol generation. | Protects against accidental splashes to the eyes and face, which are primary routes of chemical exposure. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat made of a low-permeability fabric. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | An N95 or higher-rated respirator should be used when handling the solid form of this compound or when there is a potential for aerosol generation. All respirator use must be in accordance with a documented respiratory protection program, including fit-testing. | Minimizes the risk of inhalation, a direct route for systemic exposure. |
Operational Plan: Handling and Experimental Workflow
All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. The following workflow outlines the essential steps for safely handling this compound during experimental procedures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
